molecular formula C7H11N B1602017 2-Ethynylpiperidine CAS No. 959918-17-3

2-Ethynylpiperidine

Número de catálogo: B1602017
Número CAS: 959918-17-3
Peso molecular: 109.17 g/mol
Clave InChI: FOWKJWIPJPYKKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethynylpiperidine is a useful research compound. Its molecular formula is C7H11N and its molecular weight is 109.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWKJWIPJPYKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561063
Record name 2-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959918-17-3
Record name 2-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 2-Ethynylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethynylpiperidine from Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational rigidity and basic nitrogen atom are key features that allow for specific interactions with biological targets. The introduction of an ethynyl group at the 2-position of the piperidine ring creates a versatile synthetic handle. This terminal alkyne functionality opens the door to a wide range of subsequent chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.[2] These capabilities make this compound a highly valuable building block for the construction of complex molecular architectures and for the development of novel therapeutic agents and chemical probes.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, starting from the readily available chiral precursor, pipecolic acid. The synthetic strategy is designed to be robust and adaptable, with a focus on explaining the rationale behind the choice of reagents and reaction conditions.

Overall Synthetic Strategy

The conversion of pipecolic acid to this compound necessitates a multi-step approach that addresses three primary chemical transformations:

  • Protection of the Piperidine Nitrogen: The secondary amine of pipecolic acid is nucleophilic and would interfere with subsequent reactions. Therefore, it must be protected with a suitable functional group that is stable to the reaction conditions of the following steps but can be removed efficiently at the end of the synthesis.

  • Conversion of the Carboxylic Acid to an Aldehyde: This is a critical transformation. The carboxylic acid at the 2-position must be selectively reduced to an aldehyde. This aldehyde will then serve as the electrophilic partner in the subsequent alkynylation step.

  • One-Carbon Homologation to the Alkyne: The aldehyde is converted to a terminal alkyne. This is achieved through a homologation reaction that adds a single carbon atom in the form of an ethynyl group.

The chosen synthetic route, detailed below, employs a robust and widely-used set of reactions that are well-documented in the chemical literature.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages in the synthesis of this compound from pipecolic acid.

G cluster_0 PART 1: Protection & Activation cluster_1 PART 2: Reduction to Aldehyde cluster_2 PART 3: Alkyne Formation cluster_3 PART 4: Deprotection Pipecolic Acid Pipecolic Acid N-Boc-Pipecolic Acid N-Boc-Pipecolic Acid Pipecolic Acid->N-Boc-Pipecolic Acid Boc₂O, Base N-Boc-Pipecolic Acid Methyl Ester N-Boc-Pipecolic Acid Methyl Ester N-Boc-Pipecolic Acid->N-Boc-Pipecolic Acid Methyl Ester MeOH, H⁺ N-Boc-Piperidine-2-carbaldehyde N-Boc-Piperidine-2-carbaldehyde N-Boc-Pipecolic Acid Methyl Ester->N-Boc-Piperidine-2-carbaldehyde DIBAL-H, -78 °C N-Boc-2-Ethynylpiperidine N-Boc-2-Ethynylpiperidine N-Boc-Piperidine-2-carbaldehyde->N-Boc-2-Ethynylpiperidine Ohira-Bestmann Reagent, K₂CO₃ This compound This compound N-Boc-2-Ethynylpiperidine->this compound TFA or HCl

Caption: Overall synthetic workflow from pipecolic acid to this compound.

Part 1: Protection of the Piperidine Nitrogen and Esterification

Expertise & Experience: The Rationale for N-Boc Protection

The choice of the tert-butoxycarbonyl (Boc) group for the protection of the piperidine nitrogen is strategic. The Boc group is introduced under basic conditions and is highly stable to a wide range of nucleophilic and reductive conditions, making it ideal for the subsequent reduction and alkynylation steps.[3] Critically, it can be cleanly removed under acidic conditions without affecting other functional groups, providing an "orthogonal" protection strategy.[4]

Following protection, the carboxylic acid is converted to a methyl ester. This is a necessary activation step, as the direct reduction of a carboxylic acid to an aldehyde is often challenging and can lead to over-reduction. Esters, on the other hand, can be selectively reduced to aldehydes under carefully controlled conditions.[5]

Experimental Protocol: N-Boc Protection and Esterification

Step 1.1: Synthesis of N-Boc-pipecolic acid

  • Dissolution: Dissolve pipecolic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.5 eq.) and stir until the solution is homogeneous.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-pipecolic acid, which is typically a white solid.[6]

Step 1.2: Synthesis of N-Boc-pipecolic acid methyl ester

  • Dissolution: Dissolve N-Boc-pipecolic acid (1.0 eq.) in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Selective Reduction to the Aldehyde

Expertise & Experience: The Role of DIBAL-H in Preventing Over-reduction

The partial reduction of an ester to an aldehyde is a delicate transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the primary alcohol. The reagent of choice for this step is Diisobutylaluminium hydride (DIBAL-H).[7] The bulky isobutyl groups on the aluminum center provide steric hindrance, which is key to its selectivity. At low temperatures (typically -78 °C), DIBAL-H coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate.[8][9] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup. By maintaining the low temperature, the aldehyde is not released into the reaction mixture in the presence of the reducing agent, thus preventing over-reduction to the alcohol.[10]

Experimental Protocol: DIBAL-H Reduction
  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-pipecolic acid methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the DIBAL-H addition.

  • DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 eq.) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-piperidine-2-carbaldehyde. This product is often used in the next step without further purification.

Part 3: Ohira-Bestmann Homologation to the Alkyne

Expertise & Experience: Mild and Efficient Alkyne Synthesis

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation and is a superior method for converting aldehydes to terminal alkynes, especially for base-sensitive or enolizable substrates.[11] The reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent.[2] Under mild basic conditions (typically potassium carbonate in methanol), this reagent generates a diazomethylphosphonate anion in situ. This anion then reacts with the aldehyde to form a diazoalkene intermediate, which, upon loss of nitrogen gas, rearranges to the terminal alkyne.[12] The mild conditions of this reaction are highly compatible with the N-Boc protecting group and minimize the risk of epimerization at the C2 position.

Mechanism of the Ohira-Bestmann Reaction

G cluster_0 Step 1: In situ generation of diazomethylphosphonate anion cluster_1 Step 2: Nucleophilic attack and cyclization cluster_2 Step 3: Elimination and Rearrangement Ohira-Bestmann Reagent Ohira-Bestmann Reagent Diazomethylphosphonate Anion Diazomethylphosphonate Anion Ohira-Bestmann Reagent->Diazomethylphosphonate Anion K₂CO₃, MeOH Aldehyde Aldehyde Diazomethylphosphonate Anion->Aldehyde Attack on carbonyl Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Cyclization Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Vinyl Carbene Vinyl Carbene Diazoalkene->Vinyl Carbene - N₂ Terminal Alkyne Terminal Alkyne Vinyl Carbene->Terminal Alkyne 1,2-H shift

Caption: Simplified mechanism of the Ohira-Bestmann reaction.

Experimental Protocol: Alkyne Formation
  • Setup: In a round-bottom flask, dissolve the crude N-Boc-piperidine-2-carbaldehyde (1.0 eq.) in anhydrous methanol.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: To the stirred suspension, add the Ohira-Bestmann reagent (1.2-1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with methanol.

  • Extraction: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-ethynylpiperidine.

Part 4: N-Boc Deprotection

Expertise & Experience: Final Unveiling of the Target Molecule

The final step is the removal of the Boc protecting group to yield the desired this compound. This is reliably achieved under acidic conditions. A common and effective method is the use of trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).[13] The reaction is typically fast and clean. The byproducts, tert-butanol and isobutylene, along with excess TFA and DCM, are volatile and can be easily removed under reduced pressure.

Experimental Protocol: N-Boc Deprotection
  • Dissolution: Dissolve N-Boc-2-ethynylpiperidine (1.0 eq.) in anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Basification and Extraction: Dissolve the residue in water, and basify to pH > 10 with 1 M NaOH or by adding solid K₂CO₃. Extract the free amine product with DCM or diethyl ether (3x).

  • Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (the product can be volatile) to yield this compound.

Data Summary Table

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1 Pipecolic AcidBoc₂O, NaOHN-Boc-Pipecolic Acid90-98
1.2 N-Boc-Pipecolic AcidMeOH, H₂SO₄ (cat.)N-Boc-Pipecolic Acid Methyl Ester85-95
2 N-Boc-Pipecolic Acid Methyl EsterDIBAL-HN-Boc-Piperidine-2-carbaldehyde70-85
3 N-Boc-Piperidine-2-carbaldehydeOhira-Bestmann Reagent, K₂CO₃N-Boc-2-Ethynylpiperidine75-90
4 N-Boc-2-EthynylpiperidineTFA, DCMThis compound90-99

Yields are approximate and may vary depending on the specific reaction conditions and scale.

References

  • Organic Synthesis. DIBAL-H Reduction. Available at: [Link]

  • Organic Chemistry Portal. Ester to Aldehyde - Common Conditions. Available at: [Link]

  • Loong, D. T. J. Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Stack Exchange2017 . Available at: [Link]

  • Chemistry Steps. DIBAL Reducing Agent. Available at: [Link]

  • Ashenhurst, J. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry2011 . Available at: [Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. Available at: [Link]

  • Danheiser, R. L. et al. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses2017 , 94, 293-309. Available at: [Link]

  • Papadaki, E., Georgiadis, D., & Tsakos, M. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020 , 25(24), 5939. Available at: [Link]

  • Jida, M. et al. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research2013 , 4(11), 4333-4338. Available at: [Link]

  • O'Brien, A. G. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters2021 , 23(15), 5896-5900. Available at: [Link]

  • Vágvölgyi, M. et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Molecules2019 , 24(21), 3869. Available at: [Link]

  • Iosub, A. V. et al. Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters2019 , 21(19), 7804-7808. Available at: [Link]

  • Wikipedia. Pipecolic acid. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Al-Zoubi, R. M. et al. Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry2018 , 15(6). Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Al-Zoubi, R. M. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020 , 36(2), 183-206. Available at: [Link]

  • Aapptec. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Guida, G. et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules2022 , 27(19), 6296. Available at: [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Grygorenko, O. O. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2023 , 28(3), 1362. Available at: [Link]

  • Katritzky, A. R. et al. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC2002 , 2002(11), 39-44. Available at: [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. Available at: [Link]

  • Grygorenko, O. O. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2023 , 28(3), 1362. Available at: [Link]

  • Hartmann, M. et al. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. The Plant Cell2017 , 29(5), 1028-1052. Available at: [Link]

  • Adamo, A. D. et al. An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters2011 , 52(24), 3090-3092. Available at: [Link]

Sources

Enantioselective Synthesis of (S)-2-Ethynylpiperidine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Ethynylpiperidine is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its rigid piperidine core, combined with the versatile functionality of the ethynyl group, makes it an attractive scaffold for probing biological targets. This in-depth technical guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of (S)-2-ethynylpiperidine. We will delve into the mechanistic underpinnings and practical considerations of methodologies including synthesis from the chiral pool, asymmetric catalysis, and the use of chiral auxiliaries. Detailed, field-proven protocols and comparative analyses are presented to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of (S)-2-Ethynylpiperidine in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals. The introduction of a stereocenter at the C2 position, particularly with an ethynyl substituent, imparts conformational rigidity and provides a chemical handle for further elaboration through reactions such as click chemistry, Sonogashira coupling, and Glaser coupling. The (S)-enantiomer, specifically, has been identified as a crucial component in the development of novel therapeutics targeting a range of diseases. The precise control of stereochemistry is paramount, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide will, therefore, focus on robust and reliable methods for accessing the enantiomerically pure (S)-2-ethynylpiperidine.

Strategic Approaches to Enantioselective Synthesis

The enantioselective synthesis of (S)-2-ethynylpiperidine can be broadly categorized into three main strategies:

  • Synthesis from the Chiral Pool: Utilizing readily available, enantiopure starting materials.

  • Catalytic Asymmetric Synthesis: Employing a chiral catalyst to induce stereoselectivity in a reaction that forms the chiral center.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.

This guide will explore each of these strategies, with a particular focus on the synthesis from the chiral pool due to its efficiency and reliability.

Synthesis from the Chiral Pool: A Reliable Pathway from (S)-Pipecolic Acid

The most direct and widely employed route to (S)-2-ethynylpiperidine commences with the commercially available and relatively inexpensive amino acid, (S)-pipecolic acid.[1] This strategy leverages the inherent chirality of the starting material, thus obviating the need for an asymmetric induction step to set the C2 stereocenter. The core of this approach involves the generation of a reactive N-acylimminium ion intermediate from (S)-pipecolic acid, which is then trapped by an acetylene nucleophile.

Mechanistic Rationale: The N-Acylimminium Ion Pathway

The key to functionalizing the C2 position of pipecolic acid is the formation of an N-acylimminium ion. This is typically achieved by decarboxylative oxidation of the N-acyl pipecolic acid. The resulting electrophilic imminium ion is then susceptible to nucleophilic attack. The stereochemical integrity of the C2 position is maintained throughout this process.

G cluster_0 Synthesis from (S)-Pipecolic Acid Start (S)-Pipecolic Acid Step1 N-Protection (e.g., Boc anhydride) Start->Step1 Protection Step2 Decarboxylative Oxidation (Generation of N-Acylimminium Ion) Step1->Step2 Activation Step3 Nucleophilic Addition of Acetylide Step2->Step3 C-C Bond Formation Step4 N-Deprotection (optional) Step3->Step4 Final Step End (S)-2-Ethynylpiperidine Step4->End

Caption: Workflow for the synthesis of (S)-2-Ethynylpiperidine from (S)-Pipecolic Acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the alkynylation of N-protected pipecolic acid derivatives.

Step 1: N-Boc Protection of (S)-Pipecolic Acid

  • To a stirred solution of (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-pipecolic acid as a white solid.

Step 2: Generation of the N-Boc-2-ethynylpiperidine

  • Dissolve N-Boc-(S)-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add a solution of ethynylmagnesium bromide (1.5 eq, 0.5 M in THF) dropwise to the reaction mixture.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove the dicyclohexylurea precipitate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(S)-2-ethynylpiperidine.

Step 3: (Optional) N-Deprotection

  • Dissolve N-Boc-(S)-2-ethynylpiperidine (1.0 eq) in a solution of 4 M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield (S)-2-ethynylpiperidine hydrochloride as a solid.

  • The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction into an organic solvent.

Catalytic Asymmetric Synthesis: A Direct Approach

While the chiral pool approach is highly effective, catalytic asymmetric synthesis offers an elegant and atom-economical alternative. This strategy typically involves the asymmetric addition of an alkyne to a cyclic imine precursor. Copper(I) and Ruthenium(II) complexes with chiral ligands have shown promise in catalyzing such transformations.[2]

The A³ Coupling Reaction

A prominent example of this approach is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, which can be adapted for the synthesis of propargylamines. In the context of (S)-2-ethynylpiperidine, a cyclic imine precursor would be reacted with an acetylene source in the presence of a chiral catalyst.

G cluster_1 Catalytic Asymmetric Alkynylation Start Cyclic Imine Precursor Reaction Asymmetric Addition Start->Reaction Catalyst Chiral Catalyst (e.g., Cu(I)-Box) Catalyst->Reaction Alkyne Acetylene Source Alkyne->Reaction Product (S)-2-Ethynylpiperidine Reaction->Product

Caption: Conceptual workflow for catalytic asymmetric synthesis.

Representative Protocol Outline

A general procedure for a copper-catalyzed asymmetric alkynylation of a cyclic imine is as follows:

  • To a solution of the chiral ligand (e.g., a bis(oxazoline) ligand) in an anhydrous solvent (e.g., toluene) under an inert atmosphere, add the copper(I) salt (e.g., CuI).

  • Stir the mixture until a homogeneous solution is formed.

  • Add the cyclic imine precursor.

  • Introduce the acetylene source (e.g., trimethylsilylacetylene).

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC or LC-MS).

  • Work-up the reaction and purify the product by column chromatography.

  • If a silyl-protected alkyne was used, a desilylation step is required.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry.[3][4] In this approach, a chiral molecule is temporarily attached to the substrate to direct the facial selectivity of a subsequent reaction. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations.[5][6][7]

General Strategy
  • Attachment of the Chiral Auxiliary: A piperidine precursor is covalently linked to a chiral auxiliary.

  • Diastereoselective Reaction: The key bond-forming reaction (in this case, the addition of the ethynyl group) is performed, with the chiral auxiliary directing the stereochemical outcome.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed to yield the desired enantiopure product. The auxiliary can often be recovered and reused.

G cluster_2 Chiral Auxiliary Approach Substrate Piperidine Precursor Attachment Attach Auxiliary Substrate->Attachment Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Attachment Reaction Diastereoselective Alkynylation Attachment->Reaction Cleavage Cleave Auxiliary Reaction->Cleavage Product (S)-2-Ethynylpiperidine Cleavage->Product

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Considerations
Synthesis from Chiral Pool Reliable, well-established, utilizes inexpensive starting material, high enantiopurity.Limited by the availability of the chiral starting material.The stereocenter is pre-defined, simplifying the synthesis.
Catalytic Asymmetric Synthesis Atom-economical, potential for high catalytic turnover, can be more convergent.Requires screening of catalysts and ligands, may require optimization of reaction conditions.Catalyst cost and availability can be a factor for large-scale synthesis.
Chiral Auxiliary-Mediated Synthesis Generally high diastereoselectivities, predictable stereochemical outcomes.Requires additional steps for attachment and removal of the auxiliary, lower overall atom economy.The auxiliary must be readily available in both enantiomeric forms and easily cleaved without racemization.

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-2-ethynylpiperidine is a well-addressed challenge in modern organic chemistry, with several robust strategies available to researchers. The synthesis from the chiral pool, particularly from (S)-pipecolic acid, stands out as a highly reliable and cost-effective method for accessing this valuable building block in high enantiopurity. For applications where atom economy and step efficiency are paramount, the continued development of highly active and selective chiral catalysts for the asymmetric alkynylation of cyclic imines holds significant promise. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and available resources. As the demand for enantiopure piperidine derivatives in drug discovery continues to grow, the refinement of these synthetic methodologies will remain an active and important area of research.

References

  • Padwa, A., & Murphree, S. S. (2006). The use of the N-acyliminium ion in organic synthesis. Arkivoc, 2006(3), 6-33.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ojima, I. (Ed.). (2000). Catalytic asymmetric synthesis. Wiley-VCH.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875.
  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). Diastereoselective alkylation of chiral oxazolidinone-derived titanium enolates. A practical alternative to the corresponding boron enolates. Journal of the American Chemical Society, 114(24), 9434-9449.
  • Crimmins, M. T. (1998). New developments in the enantioselective synthesis of cyclopentyl carbocyclic nucleosides. Tetrahedron, 54(32), 9229-9272.
  • Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in total synthesis.
  • Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective addition of zinc acetylides to aldehydes: a practical synthesis of propargylic alcohols. Journal of the American Chemical Society, 116(19), 8837-8838.
  • Huang, P.-Q. (2011). N-Acyliminium ions in alkaloid synthesis.
  • Wikipedia. Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., & Wu, J. (2005). Enantioselective synthesis of the core of the polyether antibiotic monensin. Journal of the American Chemical Society, 127(2), 800-802.
  • Enders, D., & Wortmann, L. (2000). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. In Asymmetric Synthesis (pp. 19-81). Wiley-VCH Verlag GmbH.
  • Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic kinetic resolution of 2-piperidineethanol for the enantioselective targeted and diversity oriented synthesis. International journal of molecular sciences, 17(1), 17.
  • Xu, F. F., Chen, J. Q., Shao, D. Y., & Huang, P. Q. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.

Sources

A Guide to the Spectroscopic Characterization of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethynylpiperidine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid alkynyl handle that allows for further functionalization via reactions like click chemistry. Unambiguous structural confirmation of this compound is paramount for its effective use in drug development and research. This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—used to characterize this compound. It is designed for researchers, scientists, and professionals in drug development, offering not only reference data but also the underlying principles and experimental protocols necessary for robust structural elucidation.

Rationale for Spectroscopic Analysis

In any synthetic workflow, particularly those destined for pharmaceutical applications, verifying the structure and purity of intermediates and final compounds is a non-negotiable step. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a holistic and definitive profile of a molecule.

  • Mass Spectrometry (MS) confirms the molecular weight and provides structural clues through fragmentation analysis.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the atomic connectivity and stereochemistry, revealing the precise arrangement of hydrogen and carbon atoms.

This guide will dissect the expected spectroscopic signature of this compound for each of these techniques.

Synthesis of this compound: An Overview

Before spectroscopic analysis can be performed, the compound must be synthesized. A common and effective route involves the nucleophilic addition of an acetylide to an N-protected piperidine precursor, such as an N-Boc-2-piperidone, followed by reduction and deprotection. For the purpose of this guide, we will consider the direct ethynylation of an appropriate imine precursor.

Experimental Protocol: Synthesis via Ethynylation

A plausible laboratory-scale synthesis is outlined below. The choice of an N-protecting group (like Boc) is often strategic to improve solubility and prevent side reactions, followed by a final deprotection step.

  • Precursor Formation: Start with a suitable N-protected piperidine, such as 1-Boc-piperidine.

  • α-Lithiation and Quenching (Not shown): More advanced methods can achieve direct functionalization. However, a more common route involves an electrophilic piperidine species.

  • Ethynylation: A common method involves the addition of a lithium acetylide or ethynylmagnesium bromide Grignard reagent to an N-protected 2-iminium ion intermediate or a related electrophile.

  • Work-up and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified using flash column chromatography.[1]

  • Deprotection (if necessary): If a protecting group like Boc is used, it is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.

The workflow from synthesis to analysis is a critical, self-validating process.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification Crude Product ms Mass Spectrometry (MS) purification->ms Purified Compound ir Infrared (IR) Spectroscopy purification->ir Purified Compound nmr NMR Spectroscopy (1H, 13C) purification->nmr Purified Compound validation Structural Confirmation ms->validation ir->validation nmr->validation

Caption: Overall workflow from synthesis to spectroscopic validation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₇H₁₁N, corresponding to a monoisotopic mass of 109.0891 Da.

Ionization Techniques and Expected Data
  • Electron Ionization (EI): This high-energy technique leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M⁺˙) is expected at m/z 109.

  • Electrospray Ionization (ESI): A softer ionization method, ideal for confirming molecular weight. In positive ion mode, the protonated molecule ([M+H]⁺) will be observed at m/z 110.

Interpretation of Fragmentation Patterns

The fragmentation of piperidine derivatives is well-documented and primarily driven by the nitrogen atom.[2][3] The most characteristic pathway is α-cleavage , where the bond adjacent to the nitrogen is broken.

  • Loss of the Ethynyl Group: Cleavage of the C2-C(ethynyl) bond results in the loss of a C₂H radical (25 Da), leading to a stable iminium ion at m/z 84 . This is often the base peak in the EI spectrum.

  • Ring Fission: Subsequent fragmentation of the piperidine ring can occur, though the m/z 84 fragment is the most diagnostic.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Table 1: Predicted Mass Spectrometry Data
IonFormulaCalculated m/zIonization ModeSignificance
[M+H]⁺C₇H₁₂N⁺110.0964ESIProtonated Molecule
M⁺˙C₇H₁₁N⁺˙109.0891EIMolecular Ion
[M-C₂H]⁺C₅H₁₀N⁺84.0808EIBase Peak (α-cleavage)
Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for EI via GC-MS).

  • Instrument Setup (ESI):

    • Mode: Positive Ion.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the protonated molecule.

  • Instrument Setup (EI via GC-MS):

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at 50°C, ramp to 250°C at 10°C/min.

    • MS Source: Standard 70 eV electron energy.

  • Data Acquisition: Acquire data over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the key functional groups in this compound: the terminal alkyne and the secondary amine.

Interpretation of Key Vibrational Frequencies

The IR spectrum can be divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • ≡C-H Stretch: A sharp, strong absorption around 3300 cm⁻¹ is the hallmark of a terminal alkyne.[4][5]

  • N-H Stretch: A moderate, somewhat broad absorption is expected for the secondary amine N-H stretch, typically in the 3300-3500 cm⁻¹ range. This peak may overlap with the ≡C-H stretch, potentially appearing as a broadened or asymmetric peak in that region.

  • C-H Stretches (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) correspond to the C-H bonds of the piperidine ring.[6]

  • C≡C Stretch: A weak but sharp absorption is expected in the 2100-2140 cm⁻¹ range.[7] Its weakness is due to the small change in dipole moment during the vibration. This peak is highly diagnostic as few other functional groups absorb in this region.[4]

Table 2: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
Secondary AmineN-H Stretch3300-3500Moderate, Broad
Piperidine RingC-H Stretch2850-2960Strong
AlkyneC≡C Stretch2100-2140Weak, Sharp
Piperidine RingC-H Bend1440-1470Moderate
Secondary AmineN-H Bend1590-1650Moderate
Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every carbon and hydrogen atom in the molecule.

G img caption Structure of this compound with atom numbering.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the ethynyl proton, the N-H proton, and the protons on the piperidine ring. The ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, and their diastereotopic nature.

  • N-H Proton (H1): A broad singlet, chemical shift is highly dependent on solvent and concentration but typically appears between 1.5-3.0 ppm . Can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Ethynyl Proton (H8): A sharp singlet (or narrow triplet due to long-range coupling) expected around 2.2-2.5 ppm .

  • Piperidine Protons (H2-H6): These protons reside in a complex aliphatic region, generally between 1.2-3.2 ppm .

    • H2: This proton is adjacent to both the nitrogen and the ethynyl group, making it the most downfield of the ring protons (~3.0-3.2 ppm). It will appear as a multiplet.

    • H6 (axial & equatorial): These protons are adjacent to the nitrogen and will appear as two separate multiplets around 2.6-3.0 ppm .

    • H3, H4, H5 (axial & equatorial): These protons form a complex, overlapping multiplet system further upfield, typically between 1.2-1.9 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

  • Alkyne Carbons (C7, C8): These are expected in the 70-90 ppm range.[8] C7 (quaternary) will likely be around 85-90 ppm, while C8 (bearing a proton) will be slightly upfield, around 70-75 ppm.

  • Piperidine Carbons (C2-C6):

    • C2: Attached to the nitrogen and the ethynyl group, this will be the most downfield ring carbon, around 50-55 ppm .

    • C6: The other carbon adjacent to the nitrogen, expected around 46-48 ppm .[9][10]

    • C3, C4, C5: The remaining ring carbons will appear in the upfield region, typically between 20-35 ppm .

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1 (N-H)1.5 - 3.0br s-
23.0 - 3.2m50 - 55
31.6 - 1.9 (ax), 1.4-1.6 (eq)m28 - 32
41.4 - 1.7m24 - 26
51.4 - 1.7m25 - 28
62.8 - 3.0 (eq), 2.5-2.7 (ax)m46 - 48
7--85 - 90
82.2 - 2.5s70 - 75

Note: ax = axial, eq = equatorial, br s = broad singlet, m = multiplet, s = singlet. Shifts are predictive and can vary based on solvent and conditions.

Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a 2-5 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more).

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H coupling correlations within the piperidine ring.

    • HSQC/HMQC: To correlate each proton with its directly attached carbon, confirming assignments.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.

Conclusion

The structural verification of this compound is achieved through a coordinated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight (m/z 110 for [M+H]⁺) and reveals a characteristic base peak at m/z 84 from α-cleavage. Infrared spectroscopy provides definitive evidence of the key functional groups, with sharp peaks at ~3300 cm⁻¹ (≡C-H) and ~2120 cm⁻¹ (C≡C). Finally, ¹H and ¹³C NMR spectroscopy provide a complete atomic map, confirming the connectivity of the ethynyl group at the C2 position of the piperidine ring. Together, these methods provide a robust and self-validating dataset essential for quality control in any research or development setting.

References

  • Neto, M. B. d. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1697-1706. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Stanoeva, J. P., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia Using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Shokralla, E. A. (2015). Synthesis and Characterization of N-Alkyl Substituted 2-Benzimidazolyl Pyridine. International Journal of Innovative Research & Development, 4(2). [Link]

  • Bernath, P. F. (2011). High resolution slit-jet infrared spectroscopy of ethynyl radical: 2Π-2Σ+ vibronic bands with sub-Doppler resolution. The Journal of Chemical Physics, 134(6), 064315. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Organic Chemistry at CU Boulder. [Link]

  • Wiley. (n.d.). 2-Ethynylpyridine. SpectraBase. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. [Link]

  • JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. OSU Chemistry. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 2-Ethynylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional arrangement, which is crucial for molecular recognition at biological targets. The introduction of an ethynyl group at the 2-position of the piperidine ring creates a class of molecules with unique properties. The ethynyl group, a small, rigid, and linear functional group, can act as a pharmacophore, engage in specific interactions with protein targets, and serve as a synthetic handle for further molecular elaboration.[4][5][6][7][8]

A thorough understanding of the conformational preferences of 2-ethynylpiperidine derivatives is paramount for rational drug design. The orientation of the ethynyl group, whether axial or equatorial, profoundly influences the molecule's shape, polarity, and steric profile, thereby dictating its biological activity. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of these important molecules, aimed at researchers, scientists, and drug development professionals.

Fundamental Conformational Principles of the Piperidine Ring

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. This conformation exists as a dynamic equilibrium between two interconverting chair forms. The presence of the nitrogen atom and its lone pair introduces additional complexity compared to cyclohexane.

The Chair Conformations and Ring Inversion

The two chair conformations of a substituted piperidine are in rapid equilibrium at room temperature. The energetic preference for one chair form over the other is determined by the steric and electronic interactions of the substituents with the rest of the ring.

Figure 1: Chair conformations of this compound.

Factors Influencing Substituent Orientation

The preference for a substituent to occupy an axial or equatorial position is governed by a delicate balance of several factors:

  • Steric Hindrance (A-values): The steric bulk of a substituent is a major determinant of its conformational preference. The A-value quantifies the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. The ethynyl group has a relatively small A-value (approximately 0.41 kcal/mol in cyclohexane), suggesting a weaker preference for the equatorial position compared to bulkier groups like methyl (A-value ≈ 1.74 kcal/mol). This is due to the linear geometry and small cross-sectional area of the ethynyl group, which minimizes steric clashes with the axial hydrogens at C4 and C6.

  • Electronic Effects:

    • Anomeric Effect: In 2-substituted piperidines, an anomeric effect can occur. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent when there is a heteroatom in the ring with a lone pair that can donate into the antibonding orbital (σ) of the C-substituent bond.[9][10] While the ethynyl group is not strongly electronegative, the possibility of hyperconjugative interactions between the nitrogen lone pair and the π-system of the alkyne, or the σ orbital of the C-C≡CH bond, can influence the conformational equilibrium.[9]

    • Hyperconjugation: Interactions between filled and empty orbitals can stabilize certain conformations. In 2-substituted piperidines, hyperconjugation between the nitrogen lone pair and the antibonding orbital of the C2-substituent bond (nN → σ*C-X) can stabilize the axial conformer.[9]

  • Influence of the Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen (H, alkyl, or acyl) has a profound impact on the conformational equilibrium.

    • N-H and N-Alkyl Piperidines: In these cases, the nitrogen lone pair is available for stereoelectronic interactions.

    • N-Acyl Piperidines: Acylation of the nitrogen atom introduces amide resonance, which makes the nitrogen lone pair less available for donation and can significantly alter the conformational preferences of substituents at the 2-position. This can lead to a phenomenon known as A1,3 strain (allylic 1,3-strain), where steric interactions between the N-acyl group and a C2-substituent can favor the axial orientation of the C2-substituent to minimize this repulsion.

Experimental Determination of Conformation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the conformation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis synthesis Synthesize 2-Ethynyl- piperidine Derivative purification Purify by Chromatography or Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray If suitable crystals form data_interpretation Data Interpretation & Conformation Assignment nmr->data_interpretation xray->data_interpretation

Figure 2: Experimental workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[11] The key parameters to analyze are proton-proton coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs).

Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD). The choice of solvent can influence the conformational equilibrium, so it should be reported.

    • Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • Acquire 2D NMR spectra, including COSY (to identify coupled protons) and NOESY or ROESY (to identify protons that are close in space).

  • Data Analysis:

    • Coupling Constants (3JHH): The magnitude of the vicinal coupling constant between the proton at C2 (H2) and the protons at C3 is highly dependent on the dihedral angle between them.

      • A large coupling constant (typically 8-12 Hz) between H2 and an adjacent proton indicates a trans-diaxial relationship.

      • A small coupling constant (typically 2-5 Hz) indicates a cis (axial-equatorial or equatorial-equatorial) relationship.

    • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

      • For an axially oriented ethynyl group, NOEs would be expected between the C2 proton and the axial protons at C4 and C6.

      • For an equatorially oriented ethynyl group, NOEs would be expected between the C2 proton and the equatorial proton at C6 and the axial proton at C3.

InteractionExpected 3JH2-H3 (Hz)Expected NOEs for H2Conclusion
Axial 2-EthynylSmall (2-5 Hz) for H2ax-H3eq and H2ax-H3axNOE to axial H4 and H6Axial conformer is dominant
Equatorial 2-EthynylLarge (8-12 Hz) for H2ax-H3axNOE to equatorial H6 and axial H3Equatorial conformer is dominant

Table 1: NMR parameters for determining the conformation of the 2-ethynyl substituent.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[12][13]

Protocol for X-ray Crystallography
  • Crystal Growth:

    • High-purity material is essential.

    • Slow evaporation of a saturated solution is a common method.[14][15] Choose a solvent in which the compound is moderately soluble.[15]

    • Other techniques include slow cooling of a saturated solution and vapor diffusion.

  • Data Collection and Structure Refinement:

    • A suitable single crystal is mounted on a diffractometer.

    • X-ray diffraction data are collected, typically at low temperature (e.g., 100 K) to minimize thermal motion.

    • The crystal structure is solved and refined using specialized software to yield the precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure provides a static picture of the molecule in its lowest energy conformation in the crystalline lattice. It is important to note that the conformation in the solid state may not always be the most stable conformation in solution.

Computational Conformational Analysis

Computational chemistry provides a powerful means to investigate the relative stabilities of different conformers and to understand the underlying energetic factors.[16] Density Functional Theory (DFT) is a widely used method for this purpose.[17][18][19][20]

computational_workflow start Build 3D Model of This compound Derivative conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt Optimize Geometry of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation to Confirm Minima and Obtain Thermochemical Data dft_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/def2-TZVP) freq_calc->energy_calc analysis Analyze Relative Energies (ΔG) and Geometric Parameters energy_calc->analysis

Sources

An In-depth Technical Guide to 2-Ethynylpiperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylpiperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid alkynyl functionality combined with the saturated piperidine ring offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its reactivity, with a focus on its application in the development of pharmacologically active agents.

Introduction: The Significance of the Ethynylpiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of approved pharmaceutical agents.[1][2][3] Its saturated, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of an ethynyl group at the 2-position introduces a rigid, linear element that can act as a key pharmacophore, a reactive handle for further functionalization, or a linker to other molecular fragments. This unique combination of a flexible saturated ring and a rigid linear rod makes this compound and its derivatives valuable tools for probing biological systems and constructing complex molecular architectures.[4] Derivatives of ethynylpiperidine have shown promise in a range of therapeutic areas, including as local anesthetics, antiarrhythmics, and immunomodulators.[5][6][7]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. While experimental data for the parent compound is limited, predicted values provide a useful starting point for experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 959918-17-3[8]
Molecular Formula C₇H₁₁N[8]
Molecular Weight 109.17 g/mol [8]
Boiling Point (Predicted) 143.8 ± 29.0 °C[8]
Density (Predicted) 0.91 ± 0.1 g/cm³[8]
pKa (Predicted) 8.57 ± 0.10[8]

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-existing piperidine ring or the construction of the piperidine ring with the ethynyl moiety already in place. A common and versatile approach involves the synthesis of an N-protected this compound derivative, followed by deprotection. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Synthetic Pathway: From 2-Piperidone to N-Boc-2-ethynylpiperidine

A plausible synthetic route starting from the commercially available 2-piperidone is outlined below. This pathway offers a step-wise approach to constructing the desired scaffold.

Synthesis_of_this compound A 2-Piperidone B N-Boc-2-piperidone A->B Boc₂O, Base C N-Boc-2-ethynyl-2-hydroxypiperidine B->C 1. Ethynylmagnesium bromide 2. Quench D N-Boc-2-ethynylpiperidine C->D Dehydration (e.g., Martin's sulfurane) E This compound D->E Deprotection (e.g., TFA or HCl)

Figure 1: General synthetic scheme for this compound from 2-piperidone.

Causality Behind Experimental Choices:

  • N-Protection: The protection of the piperidine nitrogen with a Boc group is crucial to prevent side reactions in subsequent steps. The basicity of the secondary amine could interfere with the Grignard reagent and other organometallic species.

  • Ethynylation: The addition of an ethynyl nucleophile, such as ethynylmagnesium bromide, to the lactam carbonyl of N-Boc-2-piperidone forms a hemiaminal intermediate which upon workup yields the 2-ethynyl-2-hydroxypiperidine derivative.

  • Dehydration: The removal of the hydroxyl group is necessary to form the desired alkyne. This can be a challenging step, and reagents like Martin's sulfurane are often employed for mild and efficient dehydration of tertiary alcohols.

  • Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[9][10]

Detailed Experimental Protocol: Deprotection of N-Boc-2-ethynylpiperidine

This protocol describes the final step in the synthesis of this compound from its N-Boc protected precursor.

Materials:

  • N-Boc-2-ethynylpiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-2-ethynylpiperidine in a minimal amount of dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (typically 5-10 equivalents) or the 4M HCl in dioxane solution.

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

  • Carefully neutralize the residue by adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Self-Validating System: The success of the deprotection can be easily monitored by TLC, where the product will have a different Rf value than the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectral Characterization

Table 2: Predicted Spectral Data for this compound

SpectroscopyKey Predicted Features
¹H NMR - Alkyne Proton (C≡C-H): A singlet or a narrow triplet (due to long-range coupling) around δ 2.0-3.0 ppm.[11] - Piperidine Protons: A complex series of multiplets in the region of δ 1.5-3.5 ppm. The proton at C2 will be coupled to the alkyne proton and the adjacent methylene protons.[12][13]
¹³C NMR - Alkyne Carbons (C≡C): Two signals in the region of δ 65-90 ppm.[12][13] - Piperidine Carbons: Signals for the five sp³ hybridized carbons of the piperidine ring, typically in the range of δ 20-60 ppm.[12]
IR Spectroscopy - C≡C-H Stretch: A sharp, characteristic band around 3300 cm⁻¹.[14][15] - C≡C Stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.[14][15] - N-H Stretch: A medium, broad band around 3300-3500 cm⁻¹ for the secondary amine.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 109. - Fragmentation: Common fragmentation patterns for piperidines involve the loss of substituents alpha to the nitrogen and ring cleavage.[3][16]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the terminal alkyne and the secondary amine. This dual functionality makes it a versatile building block for the synthesis of a wide range of more complex molecules.

Reactions of the Terminal Alkyne

The terminal alkyne is a highly versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][9][17] This reaction allows for the direct connection of the this compound scaffold to aromatic and vinylic systems, providing access to a diverse range of substituted piperidines.

Sonogashira_Coupling Reactants This compound + R-X (Aryl/Vinyl Halide) Products 2-(Arylethynyl)piperidine or 2-(Vinylethynyl)piperidine Reactants->Products Sonogashira Coupling Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalysts->Reactants

Figure 2: General scheme of a Sonogashira coupling reaction with this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the aryl or vinyl halide in a suitable solvent (e.g., THF or DMF), add this compound (1.1-1.5 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is typically worked up by filtration through a pad of celite to remove the catalysts, followed by extraction and purification by column chromatography.[18][19][20]

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][6][21] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, high yields, and tolerance of a wide range of functional groups. This compound can be readily "clicked" with various azides to generate novel triazole-containing piperidine derivatives.

Click_Chemistry Reactants This compound + R-N₃ (Organic Azide) Product 1,4-Disubstituted 1,2,3-Triazole Reactants->Product CuAAC Catalyst Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) Catalyst->Reactants

Figure 3: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Experimental Protocol: General Procedure for CuAAC

  • Dissolve the organic azide and this compound (1.0-1.2 equivalents) in a suitable solvent system, often a mixture of t-butanol and water.

  • Add a freshly prepared solution of sodium ascorbate (0.1-1.0 equivalents) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.1 equivalents) in water.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction and purified by crystallization or column chromatography.[17][21][22]

Reactions of the Secondary Amine

The secondary amine of the piperidine ring is a nucleophilic and basic center that can undergo a variety of common amine reactions, such as N-alkylation, N-acylation, and N-arylation. These reactions allow for the introduction of diverse substituents on the nitrogen atom, further expanding the chemical space accessible from this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The alkyne functionality can serve as a pharmacophore that interacts with specific biological targets or as a handle for attaching the piperidine core to other molecular fragments to create more complex drug candidates.

Ethynylpiperidine derivatives have been investigated for a range of biological activities:

  • Local Anesthetics and Antiarrhythmics: The piperidine ring is a common feature in many local anesthetic and antiarrhythmic drugs. The introduction of an ethynyl group can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved potency and duration of action.[5][7]

  • Immunomodulatory Agents: Certain ethynylpiperidine derivatives have been shown to possess immunomodulatory effects, highlighting their potential for the treatment of inflammatory and autoimmune diseases.[6]

  • Anticancer Agents: The piperidine nucleus is found in numerous anticancer drugs. The rigid ethynyl group can be used to orient other functional groups in a way that enhances binding to cancer-related targets.[23]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a saturated heterocyclic ring and a reactive terminal alkyne provides a powerful platform for the creation of novel and structurally diverse molecules. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and functionalization protocols, will continue to drive its application in the development of new therapeutic agents and advanced materials.

References

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved January 21, 2026, from [Link]

  • (2S)-2-ethynylpiperidine-1-carboxylic acid | C8H11NO2 | CID 153788098. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry. (2023, March 10). Reddit. Retrieved January 21, 2026, from [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022, July 15). Universidad de Zaragoza. Retrieved January 21, 2026, from [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). SciRP.org. Retrieved January 21, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved January 21, 2026, from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Retrieved January 21, 2026, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • 2-Ethylpiperidine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved January 21, 2026, from [Link]

  • tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved January 21, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 21, 2026, from [Link]

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the …. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • 2-Piperidinone. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of some 2-quinonyl piperazine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 21, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (n.d.). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Commercial Availability and Application of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethynylpiperidine scaffold is a valuable building block in medicinal chemistry, prized for its role in constructing complex molecular architectures with significant therapeutic potential. Its rigid, three-dimensional structure and the reactive terminal alkyne handle make it a versatile synthon for introducing the piperidine motif—a privileged structure in numerous approved drugs. This guide provides a comprehensive overview of the commercial landscape for this compound, detailing its available forms, key suppliers, and critical quality control parameters. It further delves into the scientific rationale behind its formulation as a hydrochloride salt, its applications in drug discovery, and the analytical methodologies required for its characterization, empowering researchers to effectively source and utilize this important chemical entity.

Introduction: The Strategic Importance of this compound in Drug Discovery

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, present in over a hundred commercially available drugs targeting a wide array of conditions, from neurological disorders to infectious diseases.[1][2] Its saturated, heterocyclic nature imparts favorable physicochemical properties, including improved solubility and metabolic stability, which can enhance the "drug-likeness" of a molecule.[2]

The incorporation of an ethynyl group at the 2-position of the piperidine ring adds a layer of synthetic versatility that is highly attractive to medicinal chemists. This terminal alkyne serves as a key functional handle for a variety of powerful coupling reactions, such as the Sonogashira coupling, click chemistry (Huisgen cycloaddition), and Glaser coupling.[3] These reactions allow for the efficient and modular assembly of complex molecules, facilitating the exploration of chemical space around a core scaffold. The alkyne moiety itself can act as a rigid linker or a bioisostere for other functional groups, further expanding its utility in drug design.[4]

This guide will focus on the practical aspects of sourcing and utilizing this compound, with a particular emphasis on the forms that are commercially available to the research and development community.

Commercial Availability: Navigating the Supplier Landscape

A direct search for "this compound" reveals that the free base form is not the most common commercially available product. Instead, suppliers predominantly offer two more stable and easily handled derivatives: This compound hydrochloride and N-Boc-2-ethynylpiperidine .

This compound Hydrochloride: The Industry Standard

The hydrochloride salt is the most prevalent form of this compound available for research and development purposes. The protonation of the basic piperidine nitrogen to form the ammonium salt significantly enhances the compound's stability, crystallinity, and solubility in polar solvents.[5] This addresses the challenges associated with the free base, which, like many secondary amines, can be volatile, possess an unpleasant odor, and be more susceptible to degradation.[6][7]

Key Advantages of the Hydrochloride Salt:

  • Enhanced Stability: As a solid, the hydrochloride salt has a significantly longer shelf-life compared to the free base.[5][8]

  • Improved Handling: Crystalline solids are easier to weigh accurately and handle in a laboratory setting compared to potentially volatile liquids or low-melting solids.[8]

  • Increased Solubility: The ionic nature of the salt improves solubility in aqueous media and polar organic solvents, which is advantageous for many reaction conditions and for preparing stock solutions for biological screening.[9][10]

A selection of commercial suppliers for this compound hydrochloride is provided in the table below. It is important to note that both racemic and enantiomerically pure forms, such as (S)-2-ethynylpiperidine hydrochloride, are available.

Table 1: Commercial Suppliers of this compound Hydrochloride

SupplierProduct NameCAS NumberPurityAvailable Quantities
Chiralen This compound hydrochloride1380680-53-499%100mg, 250mg, 1g
Chemrio This compound hydrochlorideNot specifiedNot specifiedNot specified
Arctom (2S)-2-ethynylpiperidine;hydrochloride2306247-92-595%100mg

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.

N-Boc-2-ethynylpiperidine: The Protected Synthon

For synthetic routes where the piperidine nitrogen needs to be protected to prevent its participation in undesired side reactions, the N-tert-butoxycarbonyl (N-Boc) protected version is the reagent of choice. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

The use of N-Boc-2-ethynylpiperidine allows for selective reactions at the ethynyl group, followed by deprotection of the nitrogen for subsequent functionalization. This strategic protection is a cornerstone of modern multi-step organic synthesis.

Table 2: Commercial Suppliers of N-Boc Protected Ethynylpiperidines

SupplierProduct NameCAS NumberPurityAvailable Quantities
Fisher Scientific ChemScene 1-Boc-4-ethynylpiperidine287192-97-698%5g
Sigma-Aldrich 4-Ethynylpiperidine-1-carboxylic acid tert-butyl ester287192-97-697%Varies
ChemScene 1-Boc-4-ethynylpiperidine287192-97-6≥97%100mg, 250mg, 1g, 5g

Note: The listed suppliers primarily offer the 4-ethynyl isomer. Researchers seeking the 2-ethynyl isomer should perform specific catalog searches.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of a starting material is a fundamental prerequisite for reproducible and reliable research. For this compound and its derivatives, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the structure of the purchased material.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the piperidine ring protons, the ethynyl proton, and in the case of the N-Boc derivative, the characteristic signal for the tert-butyl group. For this compound, the acetylenic proton (≡C-H) is expected to appear as a singlet around δ 3.0-3.2 ppm.[11] The protons on the piperidine ring will appear as a complex series of multiplets.

  • ¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. Key signals to identify are the two sp-hybridized carbons of the alkyne, typically in the range of δ 70-90 ppm.[12] The carbons of the piperidine ring will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

  • GC-MS: For volatile or derivatized compounds like N-Boc-ethynylpiperidines, Gas Chromatography-Mass Spectrometry is a suitable technique. The fragmentation pattern of piperidine derivatives often involves cleavage of the bonds adjacent to the nitrogen atom.[4]

  • LC-MS: For the less volatile hydrochloride salt, Liquid Chromatography-Mass Spectrometry is the preferred method. It provides molecular weight confirmation and can be used for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile organic compounds. A validated HPLC method is essential for quality control.

Experimental Protocol: General HPLC Purity Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the analysis of piperidine derivatives.[13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[13][14]

  • Detection: UV detection is often suitable if the molecule contains a chromophore. For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[15]

  • Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength.

Applications in Drug Development: From Building Block to Clinical Candidate

The utility of ethynylpiperidine derivatives is demonstrated by their incorporation into a variety of biologically active molecules. The ethynyl group can be used to link the piperidine scaffold to other pharmacophoric elements or to serve as a reactive moiety for covalent inhibition.

While a specific marketed drug containing the this compound fragment was not identified in the surveyed literature, numerous studies highlight the synthesis and biological evaluation of derivatives with potential therapeutic applications, such as local anesthetics and antiarrhythmics.[6] For instance, fluorinated ethynylpiperidine derivatives have been investigated for their anesthetic properties.

The general synthetic strategy often involves leveraging the nucleophilicity of the piperidine nitrogen (in its free base form) or the reactivity of the ethynyl group in coupling reactions to build more complex molecular structures.

Workflow Visualizations

Procurement and Quality Control Workflow

G cluster_procurement Procurement cluster_qc Quality Control start Identify Need for This compound Derivative search Search Supplier Catalogs (e.g., Chiralen, Sigma-Aldrich) start->search select Select Appropriate Form (HCl Salt vs. N-Boc) search->select quote Request Quotation and Lead Time select->quote purchase Issue Purchase Order quote->purchase receive Receive Material purchase->receive quarantine Quarantine Incoming Material receive->quarantine sampling Sample for Analysis quarantine->sampling nmr ¹H and ¹³C NMR Analysis sampling->nmr hplc HPLC Purity Assessment sampling->hplc ms Mass Spectrometry Confirmation sampling->ms coa Compare Results to Supplier CoA nmr->coa hplc->coa ms->coa release Release for Use in R&D coa->release

Caption: Procurement and QC workflow for this compound.

Synthetic Utility Decision Tree

G node_action node_action start Is the piperidine N a reaction site? action_free_base Use Free Base (generate from HCl salt) start->action_free_base Yes action_boc Use N-Boc Protected Derivative start->action_boc No end Final Compound action_free_base->end next_step Need to functionalize the N later? action_boc->next_step Perform reaction at ethynyl group deprotect Deprotect Boc Group (e.g., with TFA or HCl) next_step->deprotect Yes next_step->end No deprotect->end

Caption: Decision tree for selecting the appropriate form.

Conclusion

This compound is a strategically important building block for drug discovery, readily available to the scientific community in the form of its more stable and user-friendly hydrochloride salt and its synthetically versatile N-Boc protected analogue. A thorough understanding of the properties of these different forms, coupled with rigorous analytical quality control, is essential for their successful application in the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently source, handle, and utilize these valuable chemical tools in their quest for new medicines.

References

  • Brainly. (2019). Many drugs are sold as their hydrochloric salts (R_2NH_2^+ Cl^-), formed by the reaction of an amine. Available at: [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC. (n.d.). Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • Pharma Info Nepal. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Available at: [Link]

  • Bekturov Institute of Chemical Sciences JSC. (n.d.). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). N-Boc-4-ethynylpiperidine. Available at: [Link]

  • Vitale, P., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C7H11N). Available at: [Link]

  • PubChem. (n.d.). (2S)-2-ethynylpiperidine-1-carboxylic acid | C8H11NO2 | CID 153788098. Available at: [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available at: [Link]

  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

  • Vitale, P., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • Strezoska, Z., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

  • Co-Clinical Trials: An Innovative Drug Development Platform for Cholangiocarcinoma. (n.d.). Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Available at: [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC. (n.d.). Available at: [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Racemic vs. Enantiopure 2-Ethynylpiperidine: A Strategic and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals:

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous pharmaceuticals.[1][2] The introduction of a chiral center, as seen in 2-substituted piperidines like 2-ethynylpiperidine, presents a critical developmental fork: proceeding with a racemic mixture or investing in an enantiomerically pure compound. This guide provides an in-depth analysis of the strategic decisions, synthetic routes, analytical separations, and potential pharmacological implications when comparing racemic and enantiopure this compound. It is intended for researchers, chemists, and drug development professionals to navigate the complexities of chiral development with this versatile building block.

The Strategic Imperative: Why Chirality Matters

In pharmaceutical development, the spatial arrangement of atoms can dramatically alter a molecule's biological activity. Approximately 56% of all drugs are chiral compounds, yet many have historically been marketed as racemic mixtures (a 1:1 mixture of two enantiomers).[3] The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[4][5]

  • Eutomer: The enantiomer with the desired therapeutic activity.

  • Distomer: The other enantiomer, which may be less active, inactive, or contribute to undesirable side effects or toxicity.[4]

The decision to develop a single enantiomer over a racemate is a strategic one, balancing increased manufacturing complexity and cost against the potential for an improved therapeutic index, reduced metabolic burden, and a more precise pharmacological profile.[4][6]

// Racemic Path SynthRacemic [label="Racemic Synthesis\n(e.g., Diels-Alder)"]; TestRacemic [label="Pharmacological Screening\nof Racemate"]; OutcomeRacemic [label="Acceptable Efficacy\n& Safety Profile?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MarketRacemic [label="Market as Racemate\n(Faster, Lower CoGS)", fillcolor="#E8F0FE", fontcolor="#202124"]; ChiralSwitch [label="Consider Chiral Switch\nPost-Market or Phase II/III", fillcolor="#FCE8E6", fontcolor="#202124"];

// Enantiopure Path SynthEnantio [label="Enantioselective Synthesis\nor Chiral Resolution"]; Separate [label="Analytical & Preparative\nChiral Separation (HPLC/SFC)"]; TestEnantio [label="Screen Both Enantiomers\n(In Vitro & In Vivo)"]; OutcomeEnantio [label="Significant Eudysmic Ratio?\n(Improved Potency/Safety)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MarketEnantio [label="Market Single Enantiomer\n(Higher Potency, Better Safety,\nStronger IP)", fillcolor="#E6F4EA", fontcolor="#202124"]; DiscardDistomer [label="Discard Distomer"];

// Connections Start -> Decision1; Decision1 -> Racemic [label="Faster to Clinic\nLower Initial Cost"]; Decision1 -> Enantio [label="Potential for Superior\nTherapeutic Profile"];

Racemic -> SynthRacemic; SynthRacemic -> TestRacemic; TestRacemic -> OutcomeRacemic; OutcomeRacemic -> MarketRacemic [label="Yes"]; OutcomeRacemic -> ChiralSwitch [label="No / Ambiguous"];

Enantio -> SynthEnantio; SynthEnantio -> Separate; Separate -> TestEnantio; TestEnantio -> OutcomeEnantio; OutcomeEnantio -> MarketEnantio [label="Yes"]; OutcomeEnantio -> Racemic [label="No, proceed with\nracemate as backup", style=dashed]; MarketEnantio -> DiscardDistomer [style=dotted]; } caption [label="Fig. 1: Decision workflow for racemic vs. enantiopure drug development.", fontname="Arial", fontsize=10];

Synthesis of this compound: Racemic and Enantioselective Pathways

Access to both racemic and enantiopure this compound is fundamental for comparative studies. Methodologies range from straightforward racemic syntheses to more complex asymmetric approaches.

Racemic Synthesis

A practical approach to racemic 2-substituted piperidines often involves a hetero-Diels-Alder reaction.[7][8] This methodology allows for rapid construction of the piperidine core.

G

Protocol 1: Synthesis of Racemic N-Boc-2-Ethynylpiperidine (Illustrative)

  • Step A: Cycloaddition: To a solution of N-Boc-aminoacetaldehyde (1.0 eq) in toluene, add Danishefsky's diene (1.2 eq) and a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq). Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates consumption of the starting imine.

  • Step B: Hydrolysis: Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the crude residue in THF/H₂O (4:1) and add trifluoroacetic acid (TFA, 1.0 eq). Stir for 2 hours.

  • Step C: Ethynylation: Neutralize the mixture with NaHCO₃ and extract with ethyl acetate. Dry and concentrate the organic phase to yield the crude N-Boc-4-piperidinone. Dissolve this intermediate in dry THF under an argon atmosphere and cool to -78 °C. Add the Ohira-Bestmann reagent (1.5 eq) followed by K₂CO₃ (2.0 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Step D: Workup & Purification: Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to afford racemic N-Boc-2-ethynylpiperidine.

Causality Note: The use of a protected amino-aldehyde in the Diels-Alder reaction is crucial for installing the nitrogen atom directly into the heterocyclic ring. The subsequent ethynylation of the ketone at the 4-position is a standard and reliable transformation, though this example is illustrative for the core synthesis. Direct synthesis of this compound may involve different starting materials but follows similar principles of ring formation and functional group installation.

Enantioselective Synthesis & Resolution

Obtaining enantiopure this compound requires a stereoselective approach. The main strategies include:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer. Asymmetric hydrogenation of a corresponding pyridine precursor is a powerful method.[9][10]

  • Kinetic Resolution: Selectively reacting one enantiomer of the racemic mixture, leaving the other unreacted.[11]

  • Chiral Resolution: Separating the enantiomers of the final racemic product or a key intermediate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[12][13]

Protocol 2: Classical Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. In a separate flask, dissolve a chiral acid resolving agent (e.g., (R)-(-)-Mandelic acid or Di-p-toluoyl-D-tartaric acid, 0.5 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the racemic amine solution dropwise with stirring. Allow the mixture to cool slowly to room temperature, then cool further to 0-4 °C for several hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Enantiomeric Purity Check: Liberate the free base from a small sample of the crystalline salt (by treatment with NaOH) and analyze its enantiomeric excess (% ee) by chiral HPLC (see Section 3).

  • Recrystallization: If the % ee is not satisfactory (>98%), recrystallize the salt from a suitable solvent system to enhance its purity.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., 3N NaOH) to pH > 12. Extract the enantiopure this compound with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate to yield the enantiomerically enriched free base.

Analytical Separation and Characterization

The ability to accurately determine enantiomeric purity is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.[3][14][15]

G

The Causality of Separation: Chiral stationary phases (CSPs) contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers.[16] Based on the "three-point interaction model," one enantiomer typically forms a more stable complex with the CSP, leading to a longer retention time and resulting in separation.[16] Polysaccharide-based CSPs are highly versatile for piperidine derivatives.[14]

Protocol 3: Analytical Chiral HPLC Method Development

  • Derivatization (If Necessary): this compound lacks a strong UV chromophore. For sensitive UV detection, pre-column derivatization is required. React the piperidine nitrogen with an agent like benzoyl chloride or p-toluenesulfonyl chloride to introduce a UV-active tag.[17][18]

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® IC, IG, AD) under normal phase, polar organic, and reversed-phase conditions.

  • Method Optimization (Example - Normal Phase):

    • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)

    • Mobile Phase: Start with a screening gradient of n-Hexane:Isopropanol (IPA) (90:10). Optimize the ratio to achieve a resolution (Rs) > 1.5. Small amounts of an amine additive (e.g., 0.1% diethylamine) can improve peak shape for basic compounds.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at the λ_max of the derivatized analyte (e.g., 230 nm for benzoyl).

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

Spectroscopic Characterization

The identity and structure of both racemic and enantiopure forms are confirmed using standard spectroscopic techniques. While the spectra for (R)- and (S)-enantiomers are identical (except for optical rotation), they are essential for structural verification.

Technique Expected Characteristics for N-Boc-2-Ethynylpiperidine
¹H NMR Signals corresponding to the piperidine ring protons (typically broad multiplets in the 1.5-4.0 ppm range), a distinct signal for the acetylenic proton (~2.5 ppm), the proton at the chiral center (C2), and signals for the Boc protecting group (~1.45 ppm).
¹³C NMR Signals for the piperidine carbons, two distinct signals for the alkyne carbons (~70-85 ppm), the chiral carbon (C2), and carbons of the Boc group.
FT-IR Characteristic absorptions for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, often weak), the C=O of the carbamate (~1690 cm⁻¹), and N-H stretch (if deprotected, ~3350 cm⁻¹).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
Polarimetry For enantiopure samples, a specific optical rotation [α]D value will be observed (+ for one enantiomer, - for the other). The racemic mixture will have a rotation of zero.

Pharmacological Implications: A Tale of Two Enantiomers

The core reason for pursuing an enantiopure drug is the potential for stereospecific interactions at the biological target, such as a receptor or enzyme. The rigid, three-dimensional structure of a binding pocket can preferentially accommodate one enantiomer over the other.

G

While specific pharmacological data for the enantiomers of this compound is not extensively published, the broader class of piperidine derivatives exhibits a wide range of activities, including local anesthetic, antiarrhythmic, and immunomodulatory effects.[19][20][21] For example, studies on fluorinated ethynylpiperidine derivatives have shown high binding affinity for sodium channels like Naᵥ1.4 and Naᵥ1.5.[19][21] It is highly plausible that the enantiomers of this compound would display differential activity at such ion channels or other G protein-coupled receptors.

Key Considerations for the Drug Developer:

  • Target Binding: Do the enantiomers exhibit different binding affinities (Kᵢ) or functional potencies (IC₅₀/EC₅₀) at the primary therapeutic target? A significant difference (a high eudysmic ratio) strongly supports single-enantiomer development.[4]

  • Off-Target Activity: Does the distomer interact with other targets, potentially leading to side effects? For example, one enantiomer of a beta-blocker may have the desired β-adrenergic antagonism while the other causes different effects.

  • Pharmacokinetics (ADME): Are there stereospecific differences in absorption, distribution, metabolism (e.g., by cytochrome P450 enzymes), or excretion? This can lead to different plasma concentrations and exposure levels for each enantiomer from a racemic dose.[5]

  • Toxicity: Is the distomer responsible for any observed toxicity? The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains the ultimate cautionary tale in chiral pharmacology.

Conclusion and Recommendations

For any project involving this compound, an early and thorough evaluation of its chiral properties is paramount.

  • Synthesize and Separate Early: Prepare the racemic mixture and perform an initial chiral separation at the analytical scale. This confirms that separation is feasible and provides material for preliminary screening.

  • Profile Both Enantiomers: Conduct in vitro binding and functional assays on the separated enantiomers and the racemic mixture in parallel. This is the most direct way to assess for stereospecific activity and determine the eudysmic ratio.

  • Make a Data-Driven Decision: The choice between a racemic and enantiopure candidate should be based on clear, quantitative data. A significantly improved therapeutic index for one enantiomer provides a strong justification for the additional resources required for its development. Conversely, if both enantiomers are equipotent and equally safe, development of the racemate may be a more pragmatic and cost-effective strategy.

By systematically addressing the synthesis, analysis, and pharmacology of both the racemic and enantiopure forms of this compound, drug development teams can make informed, strategic decisions that optimize the therapeutic potential and commercial success of their pipeline candidates.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]

  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. Available from: [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Kenzhebayeva, S. A., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. Available from: [Link]

  • Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527. Available from: [Link]

  • Wang, Z., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 14(1), 4345. Available from: [Link]

  • Asian Journal of Organic Chemistry. (2020). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Available from: [Link]

  • Bekturov Institute of Chemical Sciences. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Available from: [Link]

  • Abylkassymova, G., et al. (2024). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. (Note: While the provided link is a general review, it substantiates the importance of piperidines in FDA-approved drugs). Available from: [Link]

  • PubMed. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Available from: [Link]

  • ResearchGate. (2020). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Available from: [Link]

  • PubMed. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Available from: [Link]

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812. Available from: [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available from: [Link]

  • ResearchGate. (2015). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available from: [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Klein-Heßling, C., & Sünkel, K. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistrySelect, 7(32), e202202838. Available from: [Link]

  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Semantic Scholar. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Available from: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • Dallanoce, C., et al. (2012). The enantiomers of epiboxidine and of two related analogs: synthesis and estimation of their binding affinity at α4β2 and α7 neuronal nicotinic acetylcholine receptors. Chirality, 24(7), 543-551. Available from: [Link]

  • Bojarski, A. J., & Satała, G. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • ResearchGate. (2024). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Available from: [Link]

  • PubMed. (2001). Enantiomers of 2-[(Acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity. Available from: [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. Available from: [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. Available from: [Link]

  • SlideShare. (2017). Role of Enantiomers in Pharmacology. Available from: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available from: [Link]

  • PubChem. (n.d.). (2S)-2-ethynylpiperidine-1-carboxylic acid. Available from: [Link]

  • ResearchGate. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • ResearchGate. (n.d.). Murphy's Synthesis of Racemic Alboatrin (2). Available from: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Amanote Research. (n.d.). Synthesis and Spectroscopic and Electronic Characterization of New Cis-Configured Di- To Multiplatinum Alkynyls. Available from: [Link]

  • ResearchGate. (2012). Spectral characterization of novel bis heterocycles comprising both piperidine and thiohydantoin nuclei. Available from: [Link]

  • Dryad | NLM Dataset Catalog. (n.d.). Modeling stereospecific drug interactions with beta-adrenergic receptor. Available from: [Link]

  • Mehvar, R., & Jamali, F. (1997). Bioequivalence of Chiral Drugs. Stereospecific Versus Non-Stereospecific Methods. Clinical Pharmacokinetics, 33(2), 111-125. Available from: [Link]

  • PubMed. (1985). Stereospecific benzodiazepine receptor binding by the enantiomers of oxazepam sodium hemisuccinate. Available from: [Link]

Sources

Guide to the Stability and Storage of 2-Ethynylpiperidine: Ensuring Chemical Integrity for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a foundational building block in medicinal chemistry and drug development, the integrity of 2-Ethynylpiperidine is paramount. Its unique structure, combining a saturated N-heterocycle with a reactive terminal alkyne, offers immense synthetic utility but also presents specific challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation pathways, and field-proven protocols for its proper storage and handling to ensure experimental reproducibility and safety.

Chemical Profile and Inherent Reactivity

This compound is a bifunctional molecule featuring a piperidine ring and a terminal ethynyl group. Understanding the distinct reactivity of these two moieties is crucial to predicting and preventing its degradation.

  • The Terminal Alkyne: The sp-hybridized carbons of the C≡C triple bond and the terminal acetylenic proton (C≡C-H) are the primary sites of reactivity. Terminal alkynes are significantly more acidic (pKa ≈ 25) than their alkene and alkane counterparts, making the acetylenic proton susceptible to deprotonation by strong bases to form a highly nucleophilic acetylide anion.[1][2][3] This high electron density also makes the alkyne group prone to various reactions, including electrophilic additions, nucleophilic additions, cycloadditions, and metal-catalyzed couplings.[4][5][6]

  • The Piperidine Ring: The piperidine moiety is a saturated secondary amine, rendering it basic. The lone pair of electrons on the nitrogen atom readily accepts a proton from acids. This basicity is a key feature in its biological activity and synthetic applications but also a factor in its compatibility with other reagents and storage conditions.

The interplay of a reactive alkyne and a basic amine within the same small molecule necessitates careful control of the chemical environment to prevent unintended reactions.

Factors Influencing Stability and Potential Degradation Pathways

Several environmental factors can compromise the stability of this compound. The primary degradation pathways often involve the highly reactive terminal alkyne group.

  • Atmosphere (Oxygen & Moisture): Exposure to atmospheric oxygen can lead to oxidative degradation pathways, potentially forming oligomers or polymers, especially in the presence of trace metal impurities that can catalyze oxidative coupling (Glaser coupling) of terminal alkynes. Moisture can facilitate hydration of the alkyne, typically under acidic conditions, to form a ketone, or enable other hydrolytic degradation processes.[1][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For reactive molecules like this compound, this can significantly shorten shelf life. Many suppliers recommend refrigerated storage to mitigate thermal decomposition.[7]

  • Light: Photons can provide the activation energy for unwanted side reactions. While specific photochemistry for this compound is not extensively documented, it is a standard precautionary principle in organic chemistry to protect reactive compounds from light.

  • pH and Incompatible Materials:

    • Acids: Will react with the basic piperidine nitrogen to form a salt.

    • Bases: Strong bases (e.g., NaH, NaNH₂, organolithiums) will deprotonate the terminal alkyne, forming the corresponding acetylide.[2][3][4] While useful in synthesis, unintended deprotonation during storage is a stability concern.

    • Oxidizing Agents: Strong oxidizers can react aggressively with both the alkyne and the amine functionalities.[8][9][10]

    • Metals: Certain transition metals can catalyze a variety of alkyne reactions, including polymerization and coupling.

A visual summary of potential degradation pathways is presented below.

cluster_main Potential Degradation Pathways for this compound cluster_conditions Initiating Conditions cluster_products Degradation Products Compound This compound Polymer Oligomers / Polymers Compound->Polymer Ketone Piperidinyl Ketone Compound->Ketone Acetylide Acetylide Anion Compound->Acetylide Oxygen Oxygen (Trace Metals) Oxygen->Polymer Oxidative Coupling Heat Heat Heat->Polymer Thermal Polymerization Base Strong Base Base->Acetylide Deprotonation Acid Acid / H₂O Acid->Ketone Hydration

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a systematic approach to storage and handling is essential. The core principle is to maintain the compound in a cold, dry, and inert environment.

Experimental Protocol: Long-Term Storage
  • Container Selection: Use a clean, dry amber glass vial or bottle with a tight-fitting cap. A PTFE (Teflon) lined cap is strongly recommended to prevent reaction between the compound and the cap liner.[8]

  • Inert Atmosphere Blanketing: Before sealing, the container's headspace must be rendered inert. Gently flush the container with a stream of dry argon or nitrogen for 30-60 seconds to displace all atmospheric oxygen and moisture.[8]

  • Sealing: Immediately after inerting, securely tighten the cap. For an enhanced seal, especially for long-term storage, wrap the junction of the cap and vial with Parafilm®.

  • Temperature Control: Place the sealed container in a refrigerator maintained at 2-8 °C .[7] Avoid repeated freeze-thaw cycles if freezer storage is considered.

  • Labeling: Affix a clear label detailing the compound name, CAS number, date of receipt/aliquoting, and storage conditions (e.g., "Store at 2-8 °C under Argon").

Experimental Protocol: Handling and Dispensing
  • Equilibration: Before opening, allow the refrigerated container to warm to ambient laboratory temperature. This critical step prevents atmospheric moisture from condensing onto the cold compound.

  • Environment: Conduct all manipulations in a well-ventilated fume hood.[9][11]

  • Dispensing: Use clean, dry laboratory equipment (spatulas, syringes) for dispensing.

  • Resealing: If residual material is to be returned to storage, repeat the inert gas flushing (Step 2 of storage protocol) before resealing the container to ensure the integrity of the remaining stock.

The following workflow diagram illustrates the decision-making process for proper storage.

start Compound Received check_use Immediate Use? start->check_use use_now Proceed to Experiment check_use->use_now Yes prep_storage Prepare for Storage check_use->prep_storage No container Select Amber Vial with PTFE-lined Cap prep_storage->container inert Flush Headspace with Argon/Nitrogen container->inert seal Seal Tightly + Parafilm inert->seal refrigerate Store at 2-8 °C seal->refrigerate end_storage Compound Stored refrigerate->end_storage

Caption: Recommended workflow for handling and storing this compound.

Verification of Compound Stability

Regularly assessing the purity and integrity of this compound, especially for long-term stored samples or before use in a critical synthesis step, is a vital part of quality control.

  • Visual Inspection: Any change from its initial physical appearance, such as discoloration or the formation of viscous material, is a strong indicator of degradation.

  • Analytical Chemistry: For quantitative assessment, several analytical techniques are indispensable.

Analytical Technique Key Parameter to Monitor Indication of Stability/Degradation
¹H NMR Spectroscopy - Sharp singlet for the acetylenic proton (~2-3 ppm).- Characteristic signals for piperidine ring protons.Stable: Clean spectrum matching reference.Degradation: Appearance of new signals, broadening of peaks, or disappearance of the acetylenic proton signal.
¹³C NMR Spectroscopy - Sharp signals for the two sp-hybridized alkyne carbons (~70-90 ppm).Stable: Correct number and chemical shifts for all carbons.Degradation: Additional signals indicating new carbon environments (e.g., C=O from hydration).
LC-MS / GC-MS - Purity assessment via peak area.- Molecular ion peak matching the expected m/z.Stable: Single major peak with correct mass.Degradation: Presence of multiple peaks, especially those corresponding to dimers, oligomers, or oxidation/hydration products.
FTIR Spectroscopy - Sharp, characteristic C≡C-H stretch (~3300 cm⁻¹).- C≡C triple bond stretch (~2100 cm⁻¹).Stable: Presence of both characteristic alkyne stretches.Degradation: Diminished intensity or absence of these peaks; appearance of new peaks (e.g., broad -OH or C=O).

By adhering to the stringent storage and handling protocols outlined in this guide and employing routine analytical verification, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity and success of their scientific endeavors.

References

  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Li, Q., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(15), 5851. Retrieved from [Link]

  • Liu, X. (2021). 10.8: Alkynes. Chemistry LibreTexts. Retrieved from [Link]

  • Li, Q., et al. (2023). Figure 4: Reactions of terminal alkynes regulated by precursor design. ResearchGate. Retrieved from [Link]

  • Witte, M. D., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(6), 2153–2156. Retrieved from [Link]

  • Alkynes: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

  • Kumar, A., et al. (2020). 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. ACS Omega, 5(50), 32235–32249. Retrieved from [Link]

  • Synthesis of Saturated N-Heterocycles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. (2025). RSC Publishing. Retrieved from [Link]

  • Alkynes. (n.d.). University of Illinois Springfield. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]

  • Alkyne. (n.d.). Wikipedia. Retrieved from [Link]

  • MSDS of 4-ethynylpiperidine hydrochloride. (2026). Angene Chemical. Retrieved from [Link]

  • This compound hydrochloride (C7H11N). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Ethynylpiperidine Salts: From Synthesis to Structural Elucidation and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical process of crystal structure analysis for 2-ethynylpiperidine salts, a class of compounds with significant potential in drug discovery and development. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2][3] The introduction of a reactive ethynyl group at the 2-position offers a versatile handle for further chemical modification, making these compounds attractive scaffolds for novel therapeutics. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as structure and function are intrinsically linked.[4][5] This document will delve into the theoretical underpinnings and practical methodologies for the crystallization, X-ray diffraction analysis, and interpretation of the crystal structures of this compound salts, tailored for researchers, scientists, and drug development professionals.

The Strategic Imperative of Crystallography in Drug Development

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a molecule.[4][5] This precise structural information is a prerequisite for structure-based drug design, enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.[6][7] For piperidine-containing drug candidates, crystal structure analysis provides invaluable insights into:

  • Conformational Preferences: The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable.[8][9] The orientation of substituents, influenced by steric and electronic effects, dictates the molecule's overall shape and its ability to interact with biological targets.[10]

  • Intermolecular Interactions: In the solid state, molecules are organized in a crystal lattice through a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.[11][12] For salts, ionic interactions play a crucial role. A thorough understanding of these interactions is vital for predicting crystal packing, stability, and solubility.

  • Absolute Stereochemistry: Many pharmaceuticals are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles. X-ray crystallography is an unparalleled technique for the unambiguous determination of absolute stereochemistry.[4][5]

The this compound scaffold, with its chiral center at the C2 position and the rigid ethynyl group, presents a compelling case for detailed structural investigation to unlock its full therapeutic potential.

A Systematic Approach to Crystal Structure Analysis

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles. This section outlines a systematic workflow for the crystal structure analysis of this compound salts.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Salt_Formation Salt Formation (e.g., HCl, HBr) Synthesis->Salt_Formation Purity is key Purification Purification & Characterization Salt_Formation->Purification Purity is key Solvent_Screening Solvent Screening Purification->Solvent_Screening High purity material Method_Selection Method Selection (e.g., Slow Evaporation) Solvent_Screening->Method_Selection Optimize conditions Crystal_Growth Single Crystal Growth Method_Selection->Crystal_Growth Optimize conditions Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Select high-quality crystal Data_Collection Data Collection Crystal_Mounting->Data_Collection On diffractometer Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Raw diffraction data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Iterative process Validation Validation & Analysis Structure_Refinement->Validation Iterative process X-ray_Diffraction_Process XRay_Source X-ray Source (e.g., Mo Kα) Crystal Mounted Single Crystal XRay_Source->Crystal Incident X-ray Beam Detector Detector (e.g., CCD) Crystal->Detector Diffracted X-rays Diffraction_Pattern Diffraction Pattern (Spots) Detector->Diffraction_Pattern Records Intensities and Positions Hydrogen_Bonding_in_2_Ethynylpiperidine_HCl cluster_cation 2-Ethynylpiperidinium Cation N N⁺-H Cl Cl⁻ N->Cl  N-H···Cl (Strong Hydrogen Bond) C2 C2-C≡CH

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Ethynylpiperidine in Modern Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

I. Foreword: The Alkyne Handle as a Gateway to Alkaloid Diversity

The piperidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of numerous natural products, many of which exhibit profound biological activity.[1][2][3] Among the diverse array of functionalized piperidines, 2-ethynylpiperidine emerges as a uniquely versatile and powerful building block for alkaloid synthesis. Its strategic value lies in the terminal alkyne, a functional group ripe for a multitude of selective transformations. This "alkyne handle" can be hydrated, reduced, coupled, or engaged in cyclization cascades, providing a common intermediate to access a wide spectrum of alkaloid families, from simple monosubstituted piperidines like coniine to complex bicyclic systems such as indolizidines.[4][5]

This guide provides an in-depth exploration of this compound's role in synthesis, moving beyond mere procedural lists to explain the underlying strategic considerations. We will detail robust protocols for its asymmetric synthesis and subsequent elaborations, offering researchers, scientists, and drug development professionals a comprehensive toolkit for leveraging this potent synthon in their own discovery programs.

II. The this compound Synthon: A Profile of Reactivity

The synthetic power of this compound stems from the orthogonal reactivity of its two key features: the piperidine nitrogen and the terminal alkyne.

  • The Piperidine Nitrogen: The secondary amine is nucleophilic and basic. In most synthetic sequences, it is protected with a suitable group (e.g., Boc, Cbz, or a removable benzyl group) to prevent unwanted side reactions and to modulate the solubility and reactivity of the molecule. The choice of protecting group is critical and often dictated by the conditions of subsequent steps.

  • The Terminal Alkyne: This is the primary point of diversification. Its rich chemistry allows for:

    • Stereoselective Reduction: Hydrogenation over various catalysts can yield the corresponding (Z)-alkene, (E)-alkene, or the fully saturated ethyl side-chain, a common feature in alkaloids like (-)-coniine.

    • Hydration: Markovnikov or anti-Markovnikov hydration provides access to methyl ketones or aldehydes, respectively. These carbonyl functionalities are key intermediates for constructing more complex side chains, as seen in the synthesis of sedum alkaloids.[6]

    • Carbon-Carbon Bond Formation: Reactions like the Sonogashira, Cadiot-Chodkiewicz, or Glaser couplings enable the attachment of aryl, vinyl, or other alkyl groups, dramatically increasing molecular complexity.

    • Cyclization Cascades: The alkyne can act as a nucleophile or an electrophile precursor, participating in intramolecular reactions to forge new rings, providing streamlined access to indolizidine, quinolizidine, and other fused bicyclic alkaloid cores.

The following diagram illustrates the central role of this compound as a divergent intermediate.

G cluster_0 Core Synthon cluster_1 Key Transformations cluster_2 Resulting Alkaloid Scaffolds Ethynylpiperidine N-Protected This compound Reduction Reduction (H₂, Catalyst) Ethynylpiperidine->Reduction Hydration Hydration (H₂O, H⁺/Hg²⁺ or Au/Pt) Ethynylpiperidine->Hydration Coupling C-C Coupling (Sonogashira, etc.) Ethynylpiperidine->Coupling Cyclization Cyclization (Intramolecular Cascade) Ethynylpiperidine->Cyclization Saturated Saturated Side-Chains (e.g., Coniine) Reduction->Saturated Keto Keto Side-Chains (e.g., Sedamine Precursors) Hydration->Keto Functionalized Complex Side-Chains Coupling->Functionalized Bicyclic Fused Bicyclic Systems (e.g., Indolizidines) Cyclization->Bicyclic

Caption: Versatility of the this compound synthon.

III. Core Protocol: Enantioselective Synthesis via Reductive Alkynylation

The most significant challenge in using this compound is controlling the stereocenter at the C2 position. Modern catalytic methods provide an elegant solution. The Ir/Cu/N-PINAP catalyzed reductive alkynylation of α-unbranched aliphatic amides stands out as a state-of-the-art method for accessing this chiral building block with high enantioselectivity.[4] This reaction merges an iridium-catalyzed hydrosilylation of an amide with a copper-catalyzed alkynylation into a single, highly stereocontrolled process.

Protocol 1: Catalytic Asymmetric Reductive Alkynylation of 5-Oxo-5-(phenylamino)pentanal

This protocol describes the key step to generate an enantioenriched propargylamine, the direct precursor to N-protected this compound.

Rationale: This one-pot reaction avoids the synthesis and handling of unstable imines. The chiral N-PINAP ligand effectively controls the facial selectivity of the hydride addition to the intermediate iminium ion, setting the crucial stereocenter. Copper(I) iodide is used to generate the copper acetylide in situ.

Workflow Diagram:

G start Flame-dried Schlenk Tube add_catalysts Add CuI and (R,P)-L4 Ligand in Toluene:THF start->add_catalysts stir1 Stir at RT (5 min) add_catalysts->stir1 add_reagents Add Triethylamine and Terminal Alkyne stir1->add_reagents stir2 Stir at RT (30 min) add_reagents->stir2 add_amide_ir Add Amide Substrate and [Ir(COD)Cl]₂ stir2->add_amide_ir add_hydrosilane Add Hydrosilane (e.g., (EtO)₂MeSiH) add_amide_ir->add_hydrosilane reaction Run Reaction (e.g., 40 °C, 24h) add_hydrosilane->reaction workup Quench and Aqueous Workup reaction->workup purify Column Chromatography workup->purify product Enantioenriched Propargylamine Product purify->product

Caption: Workflow for catalytic asymmetric reductive alkynylation.

Materials:

  • Keto amide substrate (e.g., 1p in[4])

  • Terminal alkyne (e.g., Undec-1-yne, 2g in[4])

  • Copper(I) iodide (CuI)

  • [Ir(COD)Cl]₂

  • Chiral Ligand (e.g., (R,P)-L4 / N-PINAP)

  • Triethylamine (Et₃N)

  • Hydrosilane (e.g., (EtO)₂MeSiH)

  • Anhydrous Toluene and THF

  • Standard glassware for inert atmosphere chemistry (Schlenk line, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add CuI (9.5 mg, 0.05 mmol) and the chiral ligand (e.g., (R,P)-L4, 28.0 mg, 0.05 mmol).

  • Add 2 mL of a 3:1 mixture of anhydrous Toluene:THF. Stir at room temperature for 5 minutes.

  • Add triethylamine (13 μL, 0.05 mmol) followed by the terminal alkyne (1.2 mmol). Stir the mixture at room temperature for 30 minutes to pre-form the copper acetylide complex.

  • In a separate vial, dissolve the keto amide substrate (1.0 mmol) and [Ir(COD)Cl]₂ (16.8 mg, 0.025 mmol) in 2 mL of the Toluene:THF solvent mixture.

  • Transfer the substrate/iridium solution to the Schlenk tube containing the catalyst mixture via syringe.

  • Add the hydrosilane (e.g., (EtO)₂MeSiH, 2.0 mmol) dropwise to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 40 °C for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched propargylamine.

Data Summary: The power of this methodology is demonstrated by its application to the synthesis of various piperidine alkaloids in a one-pot fashion, where the initially formed propargylamine is cyclized and further elaborated without isolation.

Alkaloid TargetAmide SubstrateAlkyneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(-)-cis-2-Methyl-6-undecyl-piperidine1pUndec-1-yne72>20:1 (cis/trans)90[4]
(-)-cis-197F1qHex-1-yne62>20:1 (cis/trans)91[4]
(+)-Bgugaine1rPhenylacetylene75N/A98[4]

IV. Application Note: Total Synthesis of (-)-Coniine

(-)-Coniine, the toxic principle of poison hemlock, is a classic target in alkaloid synthesis.[7] Its simple structure, a 2-propylpiperidine, makes it an excellent case study for demonstrating the transformation of the ethynyl group into a saturated alkyl chain.

Retrosynthetic Analysis: The synthesis plan hinges on disconnecting the propyl side chain back to an ethynyl group, which can be installed using the asymmetric reductive alkynylation protocol.

  • Disconnect C-N bond: The final deprotection step reveals the piperidine.

  • Reduce Alkyne: The propyl group can be obtained from a propynyl group via full hydrogenation.

  • Form Piperidine Ring: The piperidine ring can be formed via an intramolecular cyclization of an amino-alkyne.

  • Install Chiral Center: The chiral center is established via the asymmetric reductive alkynylation of a suitable δ-amino ketone precursor.

Synthetic Protocol: Hydrogenation of 2-Propynylpiperidine

This protocol details the conversion of the alkyne handle to the saturated side-chain found in coniine.

Rationale: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for the complete reduction of alkynes to alkanes under a hydrogen atmosphere. The reaction is typically clean and high-yielding.

Materials:

  • N-Protected 2-(prop-1-yn-1-yl)piperidine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (balloon or H₂ generator)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the N-protected 2-(prop-1-yn-1-yl)piperidine (1.0 mmol) in 10 mL of methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol% Pd). The catalyst should be handled carefully as it can be pyrophoric.

  • Seal the flask with a septum and purge the system with nitrogen, followed by hydrogen gas (evacuate and fill with H₂ three times).

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate in vacuo to yield the crude N-protected 2-propylpiperidine, which can be purified by chromatography if necessary.

  • The final deprotection step (e.g., using HBr for a Cbz group or TFA for a Boc group) yields (-)-coniine.

V. Conclusion: A Forward-Looking Perspective

This compound is more than just another building block; it is a strategic platform for the rapid and efficient construction of diverse alkaloid frameworks. The development of powerful catalytic asymmetric methods for its synthesis has made this synthon readily accessible in high enantiopurity.[4][8] By mastering the transformations of the alkyne handle—from simple reductions to complex, cascade cyclizations—synthetic chemists are empowered to explore new chemical space and accelerate the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for harnessing the full potential of this exceptional synthetic tool.

VI. References

  • Movassaghi, M., & Schmidt, M. A. (2007). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 9(12), 2357–2360. [Link]

  • Deardorff, D. R., Niman, S. W., Paulsen, M. I., Sookezian, A., & Cannon, J. S. (2020). Combined Enzyme- and Transition Metal-Catalyzed Strategy for the Enantioselective Syntheses of Nitrogen Heterocycles: (−)-Coniine, DAB-1, and Nectrisine. The Journal of Organic Chemistry, 85(3), 1365–1374. [Link]

  • Tilve, S. G. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thesis, Goa University. [Link]

  • Wang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6175. [Link]

  • Pesciaioli, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(12), 1697-1700. [Link]

  • Reddy, P. V., et al. (2001). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry, 66(16), 5626–5630. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • Li, Z., et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Ye, K.-Y., et al. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 49(29), 3028-3030. [Link]

  • Grob, J. E., & O'Hagan, D. (2006). Chemo-enzymatic synthesis of piperidine, indolizidine and quinolizidine alkaloids. Journal of the Brazilian Chemical Society, 17, 433-452. [Link]

  • List, B. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts, 11(06), 0584–0586. [Link]

  • Davis, F. A., et al. (2005). Asymmetric synthesis of 2,4,5-trisubstituted piperidines from sulfinimine-derived delta-amino beta-ketoesters. Formal synthesis of pseudodistomin B triacetate. The Journal of Organic Chemistry, 70(12), 4749-4755. [Link]

  • Ramadhan, R. A., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs, 20(9), 590. [Link]

  • Thangaraj, M. (2021). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues. UMassD Repository. [Link]

  • Chang, Y.-F., et al. (2011). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Molecular Diversity, 15(1), 203–214. [Link]

  • Pietrzak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • de la Cruz, J. N., et al. (2015). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. The Journal of Organic Chemistry, 80(12), 6435–6442. [Link]

  • Padmanaban, M., & Biju, A. T. (2018). The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. The Chemical Record, 18(9), 1264-1277. [Link]

  • Singh, S., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Ley, S. V. Research Group. Natural Product Synthesis (a selection). University of Cambridge. [Link]

  • El-Demerdash, A., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6882. [Link]

  • Liu, H.-W. Research Group. Natural Product Bio-synthesis. The University of Texas at Austin. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Tilve, S. G. (2014). ChemInform Abstract: Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemInform, 45(42). [Link]

  • Gicquel, M., et al. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Journal of Organic Chemistry, 88(17), 11681–11696. [Link]

Sources

Application Notes and Protocols: A Modern Approach to the Synthesis of Antofine via a 2-Ethynylpiperidine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Antofine

Antofine, a phenanthroindolizidine alkaloid, has garnered significant attention within the scientific community due to its potent biological activities.[1] Isolated from plants of the Asclepiadaceae and Moraceae families, antofine has demonstrated a range of promising therapeutic properties, including anti-inflammatory, antiviral, and notably, potent anticancer effects.[2] Its cytotoxicity against various cancer cell lines, including multidrug-resistant strains, makes it a compelling lead compound in oncological research.[3] The mechanism of its antitumor action is multifaceted, involving the inhibition of protein and nucleic acid synthesis, and the induction of cell cycle arrest. However, the low natural abundance of antofine necessitates efficient and stereoselective synthetic routes to enable further investigation and development of its therapeutic potential. This application note details a modern synthetic strategy for antofine, centered around the key intermediate, (R)-2-ethynylpiperidine. This approach offers a convergent and potentially scalable route to this valuable alkaloid.

Synthetic Strategy: A Convergent Approach

The synthesis of antofine can be strategically divided into three main stages:

  • Enantioselective Synthesis of the Key Intermediate: The preparation of enantiomerically pure N-Boc-(R)-2-ethynylpiperidine. The stereochemistry at the C13a position of antofine is crucial for its biological activity, necessitating a stereocontrolled synthesis of the piperidine moiety.

  • Sonogashira Cross-Coupling: The palladium- and copper-catalyzed coupling of the 2-ethynylpiperidine intermediate with a suitably functionalized phenanthrene precursor. This reaction is pivotal for constructing the carbon skeleton of the final molecule.

  • Deprotection and Intramolecular Cyclization: The removal of the Boc protecting group followed by an intramolecular cyclization to form the characteristic indolizidine ring system of antofine.

This convergent strategy allows for the independent synthesis of the two major fragments of the molecule, which are then combined in a highly efficient coupling reaction.

Visualizing the Synthetic Workflow

antofine_synthesis cluster_piperidine Piperidine Intermediate Synthesis cluster_phenanthrene Phenanthrene Precursor Synthesis cluster_coupling_cyclization Coupling and Cyclization start1 D-Pipecolinic Acid step1 Boc Protection start1->step1 boc_pipecolic N-Boc-(R)-2-piperidinecarboxylic acid step1->boc_pipecolic step2 Amide Coupling (Weinreb Amine) boc_pipecolic->step2 weinreb_amide Weinreb Amide step2->weinreb_amide step3 Alkynylation (Ethynylmagnesium bromide) weinreb_amide->step3 alkynyl_ketone Alkynyl Ketone step3->alkynyl_ketone step4 Reduction alkynyl_ketone->step4 propargyl_alcohol Propargyl Alcohol step4->propargyl_alcohol step5 Mesylation & Elimination propargyl_alcohol->step5 ethynylpiperidine N-Boc-(R)-2-ethynylpiperidine step5->ethynylpiperidine sonogashira Sonogashira Coupling ethynylpiperidine->sonogashira start2 Veratraldehyde & Homoveratric Acid step6 Perkin Condensation start2->step6 stilbene_acid Stilbene Acid step6->stilbene_acid step7 Photocyclization stilbene_acid->step7 phenanthrene_acid Phenanthrene-9-carboxylic Acid step7->phenanthrene_acid step8 Reduction phenanthrene_acid->step8 phenanthrene_alcohol Phenanthrene-9-methanol step8->phenanthrene_alcohol step9 Bromination phenanthrene_alcohol->step9 phenanthrene_bromide 9-Bromomethyl-2,3,6-trimethoxyphenanthrene step9->phenanthrene_bromide phenanthrene_bromide->sonogashira coupled_product Coupled Phenanthrene-Piperidine sonogashira->coupled_product deprotection Boc Deprotection coupled_product->deprotection amine_intermediate Secondary Amine deprotection->amine_intermediate cyclization Intramolecular Cyclization amine_intermediate->cyclization antofine (-)-Antofine cyclization->antofine

Figure 1: Overall synthetic workflow for the synthesis of (-)-Antofine.

Experimental Protocols

Part 1: Synthesis of N-Boc-(R)-2-ethynylpiperidine

This multi-step synthesis starts from commercially available D-pipecolinic acid to establish the desired stereochemistry.

Protocol 1.1: N-Boc Protection of (R)-Pipecolinic Acid

  • Rationale: The amine functionality of the pipecolinic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Procedure:

    • To a solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the aqueous residue with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-(R)-2-piperidinecarboxylic acid as a white solid.

Protocol 1.2: Synthesis of the Weinreb Amide

  • Rationale: The carboxylic acid is converted to a Weinreb amide, which is an excellent electrophile for the subsequent introduction of the ethynyl group, minimizing over-addition.

  • Procedure:

    • Dissolve N-Boc-(R)-2-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Weinreb amide.

Protocol 1.3: Alkynylation to Form the Alkynyl Ketone

  • Rationale: A Grignard reaction with ethynylmagnesium bromide introduces the two-carbon alkyne unit.

  • Procedure:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

    • Add a solution of ethynylmagnesium bromide (0.5 M in THF, 2.5 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash chromatography to yield N-Boc-(R)-2-ethynylcarbonylpiperidine.

Protocol 1.4: Synthesis of N-Boc-(R)-2-ethynylpiperidine

  • Rationale: The ketone is reduced to a secondary alcohol, which is then converted to a mesylate and eliminated to form the terminal alkyne.

  • Procedure:

    • Reduction: Dissolve the alkynyl ketone (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour. Quench with acetone and concentrate. Extract with ethyl acetate and purify to obtain the propargyl alcohol.

    • Mesylation and Elimination: Dissolve the propargyl alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 1 hour. To the crude mesylate solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) and stir at room temperature for 12 hours. Wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by flash chromatography to yield N-Boc-(R)-2-ethynylpiperidine.

Intermediate Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
N-Boc-(R)-2-piperidinecarboxylic acid>951.47 (s, 9H), 1.55-1.70 (m, 4H), 2.25 (m, 1H), 2.95 (m, 1H), 4.00 (m, 1H), 4.85 (br s, 1H)24.5, 25.6, 28.4 (3C), 42.5, 57.8, 80.5, 175.0
N-Boc-(R)-2-ethynylpiperidine~70 (over 2 steps)1.46 (s, 9H), 1.50-1.80 (m, 6H), 2.10 (s, 1H), 2.80 (m, 1H), 4.10 (m, 1H), 4.50 (br s, 1H)19.5, 25.0, 28.4 (3C), 31.0, 41.5, 59.0, 72.0, 80.0, 83.5

Table 1: Summary of yields and characteristic NMR data for key intermediates.

Part 2: Sonogashira Coupling and Cyclization to Antofine

Protocol 2.1: Sonogashira Coupling

  • Rationale: The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds.[4] It utilizes a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[5][6][7]

  • Procedure:

    • To a degassed solution of 9-bromomethyl-2,3,6-trimethoxyphenanthrene (1.0 eq) and N-Boc-(R)-2-ethynylpiperidine (1.2 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture under an inert atmosphere at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the residue by flash column chromatography to afford the coupled product.

Protocol 2.2: Deprotection and Cyclization

  • Rationale: Removal of the Boc group with a strong acid liberates the secondary amine, which then undergoes an intramolecular nucleophilic attack on the alkyne, activated by a transition metal catalyst, to form the indolizidine ring system.

  • Procedure:

    • Deprotection: Dissolve the coupled product (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture in vacuo.

    • Cyclization: Dissolve the crude amine salt in acetonitrile. Add a catalytic amount of a gold(I) or silver(I) salt (e.g., AgNTf₂, 0.1 eq) and stir at 60 °C for 4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield (-)-antofine.

Compound Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
(-)-Antofine~60 (over 2 steps)1.80-2.20 (m, 4H), 2.50 (m, 1H), 3.20 (m, 1H), 3.50 (m, 1H), 4.01 (s, 3H), 4.05 (s, 3H), 4.10 (s, 3H), 4.85 (d, 1H), 7.15 (s, 1H), 7.30 (s, 1H), 7.85 (s, 1H), 7.90 (s, 1H)21.8, 30.5, 33.0, 48.5, 55.4, 55.9, 56.0, 58.2, 65.0, 102.9, 103.5, 104.8, 118.5, 122.9, 124.5, 125.8, 127.0, 128.5, 148.0, 148.8, 158.5

Table 2: Yield and characteristic NMR data for (-)-Antofine.

Mechanism Spotlight: The Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles.

sonogashira_mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)(L)₂-X] pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)(L)₂-C≡CR] pd_complex1->pd_complex2 Transmetalation (from Cu cycle) pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide π-Alkyne Complex Formation cu_acetylide->pd_complex2 Transfers Acetylide alkyne H-C≡CR alkyne->cu_acetylide base Base

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a robust and efficient method for the preparation of the potent anticancer alkaloid, antofine. By leveraging a convergent strategy centered on the enantioselective synthesis of a this compound intermediate and a highly effective Sonogashira cross-coupling reaction, this approach offers a reliable pathway for accessing this valuable natural product. The detailed protocols herein are designed to be readily implemented in a research setting, facilitating further studies into the biological activity of antofine and the development of novel analogues with improved therapeutic profiles. Future work may focus on optimizing the cyclization step to further enhance the overall yield and exploring the application of this strategy to the synthesis of other phenanthroindolizidine alkaloids.

References

  • 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in...
  • Different approaches for synthesis of enantiopure 2‐substituted piperidine deriv
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL not available)
  • Su, C.-R. et al. (2008). Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. Bioorganic & Medicinal Chemistry, 16(11), 6233-6241. [Link]

  • Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526–527. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Benchchem. (URL not available)
  • D'Amato, E. M. et al. (2023). Total Synthesis of Phenanthroindolizidines Using Strained Azacyclic Alkynes. Organic Letters, 25(27), 5035–5039. [Link]

  • Synthesis method of N-Boc piperazine.
  • Wang, D. et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(40), 12212-12215. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Urbane, S. et al. (2020). Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5727. [Link]

  • Kempe, K. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588–2599. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Wang, S.-G. et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4156. [Link]

  • Total Synthesis of Antofine Using the Net [5+5]-Cycloaddition of γ,δ-Unsaturated Carbene Complexes and 2-Alkynylphenyl Ketones as a Key Step.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Kim, S. et al. (2017). Antofine, a natural phenanthroindolizidine alkaloid, suppresses angiogenesis via regulation of AKT/mTOR and AMPK pathway in endothelial cells and endothelial progenitor cells derived from mouse embryonic stem cells. Food and Chemical Toxicology, 107(Pt A), 201-207. [Link]

  • Su, C. R. et al. (2008). Total synthesis of phenanthroindolizidine alkaloids (+/-)-antofine, (+/-)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. Bioorganic & Medicinal Chemistry, 16(11), 6233–6241. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • Gedschold, H. et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3182. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. (URL not available)
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. Benchchem. (URL not available)
  • Song, B. et al. (2014). D and E rings may not be indispensable for antofine: discovery of phenanthrene and alkylamine chain containing antofine derivatives as novel antiviral agents against tobacco mosaic virus (TMV) based on interaction of antofine and TMV RNA. Journal of Agricultural and Food Chemistry, 62(43), 10393–10404. [Link]

  • Akande, A. A. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. [Link]

Sources

The Strategic Application of 2-Ethynylpiperidine in Click Chemistry: A Guide for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The convergence of robust synthetic methodologies with complex biological systems is a cornerstone of modern drug discovery and chemical biology. Within this landscape, "click chemistry" has emerged as a paradigm-shifting approach, offering rapid, efficient, and bioorthogonal ligation strategies.[1][2] This guide focuses on a particularly valuable, yet under-explored building block: 2-Ethynylpiperidine . The inherent structural features of the piperidine motif, a privileged scaffold in medicinal chemistry, combined with the versatile reactivity of the terminal alkyne, position this compound as a strategic tool for researchers aiming to construct novel molecular architectures with therapeutic and diagnostic potential.[3][4]

This document provides in-depth application notes and detailed protocols for leveraging this compound in the two primary modalities of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Piperidine Advantage: More Than Just a Linker

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, prized for its ability to impart favorable pharmacokinetic properties.[3][4] Its saturated, six-membered heterocyclic structure can influence solubility, lipophilicity, and metabolic stability, while also providing a three-dimensional scaffold for precise spatial orientation of functional groups. By employing this compound, researchers can seamlessly integrate this valuable pharmacophore into larger constructs, transforming it from a mere linking unit into an active contributor to the biological profile of the final molecule.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is the quintessential click reaction, celebrated for its high yields, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups.[5][6] When utilizing this compound in CuAAC, a key consideration is the potential for the basic piperidine nitrogen to coordinate with the copper(I) catalyst. This can influence the reaction kinetics and, in some cases, necessitate the use of a protecting group on the nitrogen or the careful selection of a stabilizing ligand for the copper catalyst.

Conceptual Workflow for CuAAC with this compound

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A This compound (or N-protected derivative) Mix Combine Reagents in appropriate solvent A->Mix B Azide-containing Molecule B->Mix C Copper(II) Sulfate (CuSO4) C->Mix D Reducing Agent (e.g., Sodium Ascorbate) D->Mix E Stabilizing Ligand (e.g., THPTA) E->Mix Product 1,4-Disubstituted Triazole Product Mix->Product Purify Purification Product->Purify SPAAC_Mechanism Reactants Azide-Functionalized Molecule + Strained Cyclooctyne TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Metal-Free (Bioorthogonal) Product Stable Triazole Product TransitionState->Product Ring Strain Release

Sources

The Versatile Alkyne: Harnessing 2-Ethynylpiperidine for the Synthesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Ethynylpiperidine

In the landscape of medicinal chemistry and drug development, the piperidine ring stands as one of the most ubiquitous and valuable N-heterocyclic scaffolds, forming the core of numerous approved therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The introduction of a reactive terminal alkyne functionality at the 2-position transforms the simple piperidine scaffold into This compound , a powerful and versatile building block. This terminal alkyne serves as a synthetic handle for a multitude of transformations, allowing for rapid molecular diversification and the construction of complex, polycyclic systems.

This technical guide provides an in-depth exploration of this compound's synthetic utility. We will move beyond simple procedural lists to explain the chemical logic behind key transformations, offering detailed, field-proven protocols for its application in cornerstone reactions such as Sonogashira couplings, Azide-Alkyne Cycloadditions (Click Chemistry), intramolecular cyclizations for the synthesis of indolizidine frameworks, and [2+2+2] cycloadditions. For practical application, most protocols necessitate the protection of the piperidine nitrogen, typically as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions and enhance solubility in organic solvents. Therefore, we begin with robust protocols for this essential protection and subsequent deprotection.

PART I: Essential Handling & Protection/Deprotection Protocols

The secondary amine of this compound is nucleophilic and basic, which can interfere with many transition-metal-catalyzed reactions. N-protection is therefore a critical first step. The Boc group is ideal due to its stability in a wide range of conditions and its facile removal under acidic treatment.[3][4]

Protocol 1: N-Boc Protection of this compound

Causality: This procedure utilizes di-tert-butyl dicarbonate (Boc)₂O to convert the secondary amine into a carbamate. A base like triethylamine (NEt₃) is used to neutralize the acid generated during the reaction, driving it to completion. The reaction is typically performed in a non-protic solvent like tetrahydrofuran (THF).

Experimental Protocol:

  • To a solution of this compound hydrochloride (1.0 eq) in THF, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-ethynylpiperidine.

Protocol 2: N-Boc Deprotection

Causality: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) efficiently cleaves the carbamate by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutene, and carbon dioxide.[4][5] The product is isolated as the corresponding TFA salt.

Experimental Protocol:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.[3]

  • Monitor progress by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

  • To obtain the free base, dissolve the resulting salt in water, basify with a saturated aqueous NaHCO₃ solution, and extract with DCM.[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperidine.[3]

Deprotection_Workflow Start N-Boc-2-ethynylpiperidine in DCM Step1 Add TFA (5-10 eq) at 0 °C -> RT Start->Step1 Acidic Cleavage Step2 Stir 1-4h (Monitor by TLC) Step1->Step2 Step3 Evaporate Solvent & Excess TFA Step2->Step3 Step4 Workup: 1. Add H₂O 2. Basify (NaHCO₃) 3. Extract (DCM) Step3->Step4 Neutralization End This compound (Free Base) Step4->End

Caption: Workflow for the N-Boc deprotection of this compound.

PART II: Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] For this compound, this reaction provides a direct route to 2-(arylethynyl)piperidines, which are valuable scaffolds in medicinal chemistry.

Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide. The copper cycle involves the deprotonation of the terminal alkyne by a base (typically an amine) and subsequent formation of the reactive copper(I) acetylide intermediate with a Cu(I) salt co-catalyst (e.g., CuI).[7] Reductive elimination from the palladium complex yields the final product and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (R¹-X) Pd_Alkyne R¹-Pd(II)L₂-C≡C-R² Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product_Pd R¹-C≡C-R² Pd_Alkyne->Product_Pd Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->Pd_Complex Intramolecular_Cyclization Start N-Alkenyl- This compound Activated Au-π-Alkyne Complex Start->Activated Coordination Catalyst [Au(I)] catalyst Catalyst->Activated Cyclization Intramolecular Nucleophilic Attack (6-endo-dig) Activated->Cyclization Intermediate Bicyclic Vinyl-Au Intermediate Cyclization->Intermediate Product Indolizidine Scaffold Intermediate->Product Protodeauration

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure provides a versatile scaffold for drug design, influencing properties such as solubility, basicity, and receptor binding.[3] The introduction of an ethynyl group at the 2-position of the piperidine ring creates a powerful and versatile building block, 2-ethynylpiperidine, which can be further elaborated using palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide to the palladium-catalyzed cross-coupling of this compound with a focus on Sonogashira, Suzuki, and Stille reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical experimental parameters to empower researchers in the synthesis of novel and complex molecular architectures for drug discovery and development.

Introduction: The Strategic Importance of the this compound Scaffold

The 2-alkynylpiperidine framework is a privileged scaffold in numerous biologically active molecules and natural products. The rigid alkyne linker allows for precise spatial positioning of substituents, enabling the exploration of chemical space and the optimization of ligand-receptor interactions. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the functionalization of this scaffold, offering a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.[4]

A critical consideration for the successful cross-coupling of this compound is the protection of the piperidine nitrogen. The secondary amine is nucleophilic and basic, which can lead to unwanted side reactions, such as coordination to the palladium catalyst, thereby inhibiting its catalytic activity, or acting as a base in the reaction mixture. The use of the tert-butyloxycarbonyl (Boc) protecting group is highly recommended due to its stability under a wide range of cross-coupling conditions and its facile removal under acidic conditions.[5][6] This guide will therefore focus on the reactivity of N-Boc-2-ethynylpiperidine.

The Catalytic Heart: Understanding the Palladium-Catalyzed Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions, while diverse in their specific coupling partners, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing these powerful transformations.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X (Organopalladium Intermediate) Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-M R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' R-Pd(II)L2-R'->Pd(0)L2 Regeneration Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination R-R' R-R' (Coupled Product) Reductive\nElimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the electrophile (R-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R') from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide or pseudohalide.

  • Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.

Preliminary Step: Synthesis of N-Boc-2-ethynylpiperidine

Prior to performing cross-coupling reactions, the synthesis and purification of the starting material, N-Boc-2-ethynylpiperidine, is required. A general and reliable method involves the addition of a protected ethynyl nucleophile to the N-Boc-α-piperidinenitrile, followed by deprotection.

Protocol 1: Synthesis of N-Boc-2-ethynylpiperidine

Synthesis of N-Boc-2-ethynylpiperidine N-Boc-piperidine N-Boc-piperidine Step1 1. α-lithiation 2. Cyanation N-Boc-piperidine->Step1 N-Boc-α-piperidinenitrile N-Boc-α-piperidinenitrile Step1->N-Boc-α-piperidinenitrile Step2 1. (CH3)3SiC≡CLi 2. TBAF N-Boc-α-piperidinenitrile->Step2 N-Boc-2-ethynylpiperidine N-Boc-2-ethynylpiperidine Step2->N-Boc-2-ethynylpiperidine

Figure 2: Synthetic workflow for N-Boc-2-ethynylpiperidine.

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi)

  • (-)-Sparteine

  • p-Toluenesulfonyl cyanide (TsCN)

  • Trimethylsilylacetylene

  • n-Butyllithium (n-BuLi)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-Boc-α-piperidinenitrile:

    • To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et2O at -78 °C, add s-BuLi (1.1 equiv.) dropwise.

    • Stir the solution for 30 minutes, then add N-Boc-piperidine (1.0 equiv.) dropwise.

    • After stirring for 3 hours at -78 °C, add a solution of TsCN (1.5 equiv.) in anhydrous Et2O.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NaHCO3 and extract with Et2O.

    • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-α-piperidinenitrile.

  • Synthesis of N-Boc-2-ethynylpiperidine:

    • To a solution of trimethylsilylacetylene (2.0 equiv.) in anhydrous THF at -78 °C, add n-BuLi (2.0 equiv.) dropwise.

    • Stir the solution for 30 minutes, then add a solution of N-Boc-α-piperidinenitrile (1.0 equiv.) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and add TBAF (1.0 M in THF, 2.0 equiv.) dropwise.

    • Stir at room temperature for 1 hour.

    • Quench the reaction with water and extract with Et2O.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-ethynylpiperidine.

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]

Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)L2X Ar-Pd(II)L2-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation ArPd(II)L2C≡CR Ar-Pd(II)L2-C≡CR' Transmetalation->ArPd(II)L2C≡CR RedElim Reductive Elimination ArPd(II)L2C≡CR->RedElim RedElim->Pd(0)L2 ArC≡CR' ArC≡CR' RedElim->ArC≡CR' Product HC≡CR' HC≡CR' Base Base HC≡CR'->Base + Base CuC≡CR' Cu-C≡CR' Base->CuC≡CR' + CuX CuC≡CR'->Transmetalation

Figure 3: Mechanistic cycles of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of N-Boc-2-ethynylpiperidine with an Aryl Iodide

Materials:

  • N-Boc-2-ethynylpiperidine (1.2 equiv.)

  • Aryl iodide (1.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, Pd(PPh3)2Cl2, and CuI.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add N-Boc-2-ethynylpiperidine to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Sonogashira Coupling

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh3)2Cl2 / CuIEt3NTHF25692
1-Bromo-4-nitrobenzenePd(dppf)Cl2 / CuIDIPEADMF60488
2-IodopyridinePd(OAc)2 / XPhos / CuIK2CO3Dioxane801275

Suzuki-Miyaura Coupling: Versatile Aryl-Aryl Bond Formation

While the direct Suzuki coupling of terminal alkynes is not a standard transformation, a two-step sequence involving hydroboration followed by Suzuki coupling of the resulting vinylborane is a powerful strategy. Alternatively, a more direct, though less common, approach involves the coupling of an alkynyl boronate ester. For the purpose of this guide, we will focus on a related and highly relevant transformation: the Suzuki coupling of a tetrahydropyridine-2-boronic acid pinacol ester, which provides access to 2-aryl piperidines, a closely related structural motif.[12]

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl Piperidines [12]

Materials:

  • Tetrahydropyridine-2-boronic acid pinacol ester (1.1 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., toluene/water 10:1)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide, tetrahydropyridine-2-boronic acid pinacol ester, Pd(OAc)2, SPhos, and K3PO4 in a reaction vessel.

  • Add the degassed solvent mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling: Mild and Neutral Coupling Conditions

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[2][13] A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups and the often neutral reaction conditions.[14] For the coupling of this compound, an alkynylstannane derivative would be required.

Protocol 4: Stille Coupling of N-Boc-2-(tributylstannylethynyl)piperidine

Materials:

  • N-Boc-2-(tributylstannylethynyl)piperidine (1.1 equiv.)

  • Aryl bromide or iodide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and Pd(PPh3)4.

  • Add the anhydrous and degassed solvent.

  • Add N-Boc-2-(tributylstannylethynyl)piperidine to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Comparison of Cross-Coupling Methods

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
Sonogashira Terminal AlkyneDirect, high yielding, mild conditionsRequires copper co-catalyst (can lead to alkyne homocoupling)
Suzuki OrganoboronLow toxicity of boron reagents, stable reagentsIndirect for alkynes, requires base
Stille OrganostannaneNeutral conditions, high functional group toleranceToxicity of tin reagents, difficult byproduct removal

Final Step: N-Boc Deprotection

Once the desired coupled product is obtained, the N-Boc protecting group can be readily removed under acidic conditions to yield the free piperidine.

Protocol 5: N-Boc Deprotection [5][15]

Materials:

  • N-Boc protected 2-alkynylpiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM.

  • Add TFA (5-10 equiv.) or 4M HCl in dioxane (5-10 equiv.) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate to afford the deprotected product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperatureUse fresh catalyst and high-purity, anhydrous, degassed reagents and solvents. Increase reaction temperature. Screen different palladium sources and ligands.[3]
Alkyne homocoupling (Sonogashira) Presence of oxygen; High copper concentrationEnsure rigorous exclusion of air. Reduce the amount of CuI. Consider a copper-free protocol.[16]
Decomposition of catalyst (black precipitate) Presence of oxygen; High temperatureImprove degassing of solvents and reagents. Lower the reaction temperature.
Difficulty removing tin byproducts (Stille) Incomplete reaction of organostannaneDrive the reaction to completion. Use aqueous KF workup.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of complex, biologically relevant molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 2-substituted piperidines for drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in this exciting and impactful area of synthetic chemistry.

References

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 207-245. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sci-Hub. (2000). New Efficient Catalysts for the Palladium-Catalyzed Coupling of Alkynes to Enynes. Synlett.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1361. [Link]

  • Boateng, D., & Kee, C. W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(52), 31363-31369. [Link]

  • Chen, M. S., & White, M. C. (2010). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Science, 327(5965), 566-571. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 49(36), 6313-6316. [Link]

  • NROChemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586-6608. [Link]

  • Ghaffari, M., & Ghasemi, Z. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 10(40), 23789-23811.
  • Kolis, S. P., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(6), 728-735. [Link]

  • Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.[Link]

  • Shields, J. D., & Sanford, M. S. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(35), 10374-10381. [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon-Palladium Bond. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing.[Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ScienceMadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems? [Online forum post].
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Kumar, V., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.[Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • Gassama, A., & Diatta, A. (2015).
  • Tucker, J. W., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1258-1265. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • D'Este, F., et al. (2014). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 79(10), 4509-4520. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Trost, B. M., & Dong, G. (2008). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 10(10), 1967-1970. [Link]

  • Repine, J. T., et al. (2007). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of ChemTech Research, 8(10), 1-10.
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Szatmári, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2631. [Link]

  • Trost, B. M., & Dong, G. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(24), 6288-6291. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal....
  • Organic & Biomolecular Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. RSC Publishing.[Link]

  • Liang, Y., et al. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 71(1), 379-381.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
  • Nature Communications. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. NIH.[Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results.

Sources

Application Notes & Protocols: [5+2] Cycloaddition Reactions Involving 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of [5+2] Cycloadditions

Transition metal-catalyzed [5+2] cycloaddition reactions represent a powerful and atom-economical method for the synthesis of seven-membered rings, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2] Pioneered by researchers like Paul A. Wender, these reactions typically involve the coupling of a five-carbon synthon, such as a vinylcyclopropane (VCP), with a two-carbon π-system (the "2" component), like an alkyne or alkene.[1] The use of transition metal catalysts, most notably rhodium complexes, has dramatically expanded the scope and feasibility of these transformations compared to the relatively rare thermal variants.[1]

This guide focuses on the application of this methodology to a specific and highly valuable building block: 2-ethynylpiperidine. The piperidine ring is one of the most ubiquitous nitrogen heterocycles in approved pharmaceuticals, making methods for its elaboration critically important.[3][4] By employing this compound as the two-carbon component in a [5+2] cycloaddition, researchers can rapidly construct complex azabicyclic systems, fusing the versatile piperidine core with a functionalizable seven-membered carbocycle. This approach provides a direct route to novel chemical scaffolds with significant potential in drug discovery and development.

This document provides a detailed examination of the mechanistic underpinnings of the rhodium-catalyzed [5+2] cycloaddition, a step-by-step protocol for its implementation with an N-protected this compound derivative, and expert insights into reaction optimization and troubleshooting.

Mechanistic Framework: The Rhodium Catalytic Cycle

The generally accepted mechanism for the rhodium(I)-catalyzed [5+2] cycloaddition between a vinylcyclopropane (VCP) and an alkyne is a carefully orchestrated sequence of organometallic transformations.[5] Understanding this cycle is paramount for rationalizing reaction outcomes and troubleshooting unforeseen issues.

The catalytic cycle proceeds through several key steps:

  • Oxidative Addition/Cyclometalation: The active Rh(I) catalyst initiates the cycle by coordinating to the vinylcyclopropane. This is followed by the cleavage of a C-C bond within the strained cyclopropane ring to form a six-membered rhodacyclohexene intermediate. This step is often considered the turnover-limiting step of the reaction.[6]

  • Alkyne Coordination & Insertion: The alkyne substrate (in this case, this compound) coordinates to the rhodium center. Subsequently, it undergoes migratory insertion into one of the Rh-C bonds of the metallacycle, expanding the ring to form a nine-membered rhodacyclononatriene intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the newly formed C-C bonds. This collapses the metallacycle, forming the desired seven-membered ring product and regenerating the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle.

It is noteworthy that alternative mechanistic pathways, such as an initial oxidative alkyne-alkene cyclization, have been identified in related hetero-[5+2] cycloadditions, but the pathway involving cyclopropane cleavage is dominant for VCP-alkyne reactions.[5][7]

Rh-Catalyzed [5+2] Cycloaddition Cycle Figure 1: Catalytic Cycle cluster_0 Rh_I Active Rh(I) Catalyst Coordination Coordination with VCP and Alkyne Oxidative_Addition Oxidative Addition (Cyclopropane Cleavage) Coordination->Oxidative_Addition Rhodacyclohexene Rhodacyclohexene Intermediate Oxidative_Addition->Rhodacyclohexene Alkyne_Insertion Alkyne Insertion Rhodacyclohexene->Alkyne_Insertion Rhodacyclononatriene Rhodacyclononatriene Intermediate Alkyne_Insertion->Rhodacyclononatriene Reductive_Elimination Reductive Elimination Rhodacyclononatriene->Reductive_Elimination Reductive_Elimination->Rh_I Catalyst Regeneration Product [5+2] Cycloadduct Reductive_Elimination->Product

Caption: Figure 1: Simplified catalytic cycle for the Rh(I)-catalyzed [5+2] cycloaddition.

Application Protocol: Rh-Catalyzed Cycloaddition of N-Boc-2-ethynylpiperidine with a Vinylcyclopropane

This protocol details a general procedure for the intermolecular [5+2] cycloaddition between N-Boc-2-ethynylpiperidine and a representative vinylcyclopropane.

Causality Behind Experimental Choices:

  • Catalyst: Wilkinson's catalyst (RhCl(PPh₃)₃) is a commercially available, relatively air-stable Rh(I) precursor that is effective for many cycloadditions.[8] Dimeric catalysts like [Rh(CO)₂Cl]₂ are also highly effective and can sometimes be used at lower loadings.[9]

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for these reactions as it is relatively non-coordinating and has a suitable boiling point for reactions requiring elevated temperatures. Toluene is another viable option.

  • Inert Atmosphere: Rhodium catalysts, particularly in their active form, are sensitive to oxygen, which can lead to catalyst decomposition and low yields.[10] Therefore, maintaining an inert atmosphere (Nitrogen or Argon) is critical for success.

  • Temperature: The reaction is typically heated to promote the turnover-limiting oxidative addition step and ensure a reasonable reaction rate.[6] 80 °C is a standard starting point, but optimization may be required.

  • Substrate Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the basic nitrogen from coordinating to the Lewis acidic rhodium center, which would inhibit catalysis. Other electron-withdrawing protecting groups (e.g., Ts, Ns) are also suitable.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-2-ethynylpiperidine≥95%Commercial or SynthesizedMust be pure and dry.
(1-Ethenylcyclopropyl)benzene≥95%Commercial or SynthesizedRepresentative VCP substrate.
Wilkinson's Catalyst [RhCl(PPh₃)₃]99.9% trace metals basisStrem, Sigma-AldrichStore under inert atmosphere.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich, AcrosUse freshly distilled or from a solvent purification system.
Diethyl EtherAnhydrousCommercialFor workup.
Saturated aq. NH₄ClReagentCommercialFor workup.
BrineReagentCommercialFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Schlenk Flask------Oven-dried before use.
Magnetic Stir Bar------Oven-dried before use.
Condenser------Oven-dried before use.
Nitrogen/Argon Line------For maintaining inert atmosphere.
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting (Oven-dried Schlenk flask, N2/Ar purge) B 2. Reagent Addition (VCP, Solvent, Catalyst, This compound) A->B Under N2/Ar C 3. Reaction (Heat to 80 °C, Monitor by TLC/GC-MS) B->C D 4. Workup (Cool, Filter, Quench, Extract) C->D Upon completion E 5. Purification (Dry, Concentrate, Column Chromatography) D->E F 6. Analysis (NMR, HRMS, Yield Calculation) E->F

Caption: Figure 2: Step-by-step experimental workflow for the cycloaddition.

Step-by-Step Protocol
  • Glassware Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar under high vacuum and heat with a heat gun for ~5 minutes. Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Charging: To the cooled flask, add (1-ethenylcyclopropyl)benzene (1.0 mmol, 1.0 equiv.), Wilkinson's catalyst (0.05 mmol, 5 mol%), and anhydrous 1,2-dichloroethane (10 mL, 0.1 M).

  • Substrate Addition: Add N-Boc-2-ethynylpiperidine (1.2 mmol, 1.2 equiv.) to the flask via syringe. Rationale: A slight excess of the alkyne component can help drive the reaction to completion.

  • Reaction Execution: Equip the flask with a condenser under nitrogen/argon and lower it into a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the consumption of the limiting reagent (the VCP) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at 2-hour intervals. The reaction is typically complete within 12-24 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Pass the crude reaction mixture through a short plug of silica gel, eluting with diethyl ether, to remove the bulk of the rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Workup - Aqueous Extraction: Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure azabicyclic product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Calculate the final yield.

Troubleshooting and Optimization

Even well-established protocols can encounter issues. The following table provides guidance on common problems and strategic solutions.[10]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Oxygen or moisture contamination.3. Insufficient temperature.1. Use a fresh batch of catalyst from a reputable supplier; consider a different Rh precursor (e.g., [Rh(CO)₂Cl]₂).2. Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere with anhydrous solvents.3. Increase the reaction temperature in 10 °C increments (e.g., to 90 °C or 100 °C).
Formation of Side Products 1. [2+2+2] Cyclotrimerization of the alkyne.2. Homo-ene reaction or other rearrangements.[11]1. Add the alkyne substrate slowly via syringe pump over several hours to keep its instantaneous concentration low.2. Screen different catalysts (e.g., Ru-based catalysts can sometimes favor different pathways).[11] Adjusting catalyst loading might also help.
Low Isolated Yield after Chromatography 1. Product is volatile or unstable on silica.2. Incomplete elution from the column.1. Use a less acidic stationary phase like neutral alumina or deactivate silica gel with triethylamine.2. Ensure the eluent system provides a suitable Rf (~0.2-0.3) for the product and flush the column thoroughly.

Conclusion and Future Outlook

The rhodium-catalyzed [5+2] cycloaddition of this compound with vinylcyclopropanes is a robust and efficient method for accessing novel azabicyclic frameworks. The reaction proceeds through a well-defined catalytic cycle, offering predictable outcomes and clear avenues for optimization. By leveraging this powerful transformation, medicinal chemists and synthetic researchers can rapidly generate molecular complexity from readily available starting materials, providing a valuable tool for the exploration of new chemical space in drug discovery and natural product synthesis. Future research in this area may focus on developing asymmetric variants of this reaction to control the stereochemistry of the newly formed chiral centers, further enhancing the utility of this powerful synthetic method.

References

  • Mechanistic understanding of [Rh(NHC)]-catalyzed intramolecular [5 + 2] cycloadditions of vinyloxiranes and vinylcyclopropanes with alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vinylcyclopropane (5+2) cycloaddition. Wikipedia. Available at: [Link]

  • On the Mechanism of [Rh(CO)2Cl]2-Catalyzed Intermolecular (5 + 2) Reactions between Vinylcyclopropanes and Alkynes. ResearchGate. Available at: [Link]

  • Rhodium-Catalyzed [5 + 1 + 2] Reaction of Yne-Vinylcyclopropenes and CO: The Application of Vinylcyclopropenes for Higher-Order Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications. Accounts of Chemical Research. Available at: [Link]

  • Rhodium‐Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne‐Ene‐Allenes and CO. Angewandte Chemie International Edition. Available at: [Link]

  • Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. Accounts of Chemical Research. Available at: [Link]

  • The Synthesis of Five-Membered N-Heterocycles by Cycloaddition of Nitroalkenes with (In)Organic Azides and Other. Thieme Chemistry. Available at: [Link]

  • Development of Regioselective Nitrene-Transfer [5+1] Cycloadditions as a Strategy for the Synthesis of Nitrogen Heterocycles. University of Virginia Library. Available at: [Link]

  • Mechanism and Origins of Selectivity in Ru(II)-Catalyzed Intramolecular (5+2) Cycloadditions and Ene Reactions of Vinylcyclopropanes and Alkynes from Density Functional Theory. Journal of the American Chemical Society. Available at: [Link]

  • Transition Metal Catalyzed [5 + 2] Cycloadditions of Vinylcyclopropanes and Alkynes: A Homolog of the Diels-Alder Reaction for the Synthesis of Seven-Membered Rings. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Rev. Journal of the American Chemical Society. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. Available at: [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]

  • The Divergent Synthesis of Nitrogen Heterocycles by Rhodium(I)-Catalyzed Intermolecular Cycloadditions of Vinyl Aziridines and Alkynes. PubMed. Available at: [Link]

  • [5 + 2] Cycloaddition Reactions in Organic and Natural Product Synthesis. Chemical Reviews. Available at: [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules. Available at: [Link]

  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Ethynylpiperidine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Promise of the Ethynyl Group in Antiviral Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products with a wide range of biological activities.[1][2] Its conformational flexibility and the ability to be readily functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents. In the realm of antiviral research, piperidine derivatives have demonstrated significant potential, with some exhibiting potent activity against viruses such as influenza and Human Immunodeficiency Virus (HIV).[3][4]

The introduction of an ethynyl group at the 2-position of the piperidine ring offers a unique opportunity for the development of next-generation antiviral compounds. The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This allows for the straightforward conjugation of the 2-ethynylpiperidine core to a diverse range of molecular entities, including targeting ligands, pharmacophores, and reporter molecules, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] Furthermore, the rigid, linear nature of the ethynyl group can introduce specific steric and electronic properties that may enhance binding to viral targets.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound derivatives in antiviral research. We will delve into a robust synthetic protocol, discuss the rationale behind the chosen methodology, and explore how these derivatives can be leveraged in the quest for new antiviral therapies.

Synthetic Strategy: A Two-Step Approach to N-Boc-2-ethynylpiperidine

The synthesis of the key intermediate, tert-butyl this compound-1-carboxylate (N-Boc-2-ethynylpiperidine), can be efficiently achieved through a two-step sequence starting from the commercially available N-Boc-2-piperidone. This strategy is predicated on the initial reduction of the lactam to a cyclic hemiaminal (lactamol), which is then trapped in situ by a potent nucleophile, in this case, a lithium acetylide. The Boc protecting group is crucial as it activates the lactam towards reduction and stabilizes the resulting N-acyliminium ion intermediate.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Reduction of Lactam cluster_1 Step 2: Alkynylation cluster_2 Deprotection (Optional) N-Boc-2-piperidone N-Boc-2-piperidone Lactamol_Intermediate N-Boc-2-hydroxypiperidine (Lactamol) N-Boc-2-piperidone->Lactamol_Intermediate   DIBAL-H   Toluene, -78 °C Product N-Boc-2-((trimethylsilyl)ethynyl)piperidine Lactamol_Intermediate->Product   THF, -78 °C to rt Lithium_TMS_Acetylide Lithium trimethylsilylacetylide Lithium_TMS_Acetylide->Product Final_Product N-Boc-2-ethynylpiperidine Product->Final_Product   TBAF or K2CO3   MeOH

Caption: Synthetic route to N-Boc-2-ethynylpiperidine.

Protocol 1: Synthesis of tert-butyl 2-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

This protocol details the reduction of N-Boc-2-piperidone and the subsequent alkynylation.

Materials:

  • N-Boc-2-piperidone

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene)

  • Trimethylsilylacetylene

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of Lithium Trimethylsilylacetylide:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add trimethylsilylacetylene (1.2 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Reduction of N-Boc-2-piperidone and Alkynylation:

    • In a separate flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve N-Boc-2-piperidone (1.0 equivalent) in anhydrous toluene.

    • Cool the solution to -78 °C.

    • Slowly add DIBAL-H (1.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • To this solution, add the pre-formed lithium trimethylsilylacetylide solution from step 1 via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

    • Allow the mixture to stir vigorously until two clear layers are formed.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Desilylation to Yield tert-butyl this compound-1-carboxylate

This protocol describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

Materials:

  • tert-butyl 2-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF) or Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Desilylation Reaction:

    • Dissolve tert-butyl 2-((trimethylsilyl)ethynyl)piperidine-1-carboxylate (1.0 equivalent) in methanol.

    • Add potassium carbonate (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Alternatively, for a faster reaction, dissolve the starting material in THF and add TBAF (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and deionized water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by flash column chromatography.

Characterization of this compound Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Expected Spectroscopic Data for N-Boc-2-ethynylpiperidine

TechniqueExpected Chemical Shifts (δ) or m/zKey Features
¹H NMR ~4.5-4.7 ppm (m, 1H, N-CH-C≡)Broad multiplet for the proton at the 2-position of the piperidine ring.
~2.1-2.3 ppm (s, 1H, C≡C-H)Singlet for the acetylenic proton.
~1.4 ppm (s, 9H, C(CH₃)₃)Singlet for the nine protons of the Boc protecting group.
~1.2-1.9 ppm (m, 6H, piperidine CH₂)Complex multiplets for the methylene protons of the piperidine ring.
¹³C NMR ~83 ppm (C≡C-H)Quaternary carbon of the alkyne.
~70 ppm (C≡C-H)Terminal carbon of the alkyne.
~80 ppm (C(CH₃)₃)Quaternary carbon of the Boc group.
~50 ppm (N-CH)Carbon at the 2-position of the piperidine ring.
~28 ppm (C(CH₃)₃)Methyl carbons of the Boc group.
Mass Spec (ESI) [M+Na]⁺Expected molecular ion peak with a sodium adduct.

Application in Antiviral Research: Leveraging the Ethynyl Handle

The synthesized this compound derivatives serve as versatile building blocks for the creation of novel antiviral agents. The terminal alkyne is a gateway to a multitude of chemical modifications, with click chemistry being the most prominent.

Diagram of Antiviral Drug Development Workflow

Antiviral_Workflow cluster_0 Synthesis & Derivatization cluster_1 Antiviral Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synth Synthesis of This compound Core Click Click Chemistry (CuAAC) Synth->Click Library Diverse Compound Library Click->Library Screening High-Throughput Antiviral Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Workflow for antiviral drug discovery.

Protocol 3: Click Chemistry for the Synthesis of 1,2,3-Triazole Conjugates

This protocol provides a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • tert-butyl this compound-1-carboxylate

  • Azide-containing molecule of interest (e.g., an azido-sugar, azido-amino acid, or a small molecule with an azide handle)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • In a vial, dissolve tert-butyl this compound-1-carboxylate (1.0 equivalent) and the azide-containing molecule (1.05 equivalents) in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

  • Reaction Execution:

    • To the solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole conjugate.

Antiviral Activity and Structure-Activity Relationship (SAR)

Nitrogen-containing heterocycles are known to interfere with various stages of the viral life cycle, including entry, replication, and egress.[4] The antiviral mechanism of piperidine derivatives can involve the inhibition of viral enzymes, such as proteases or polymerases, or the disruption of viral-host protein-protein interactions.[6]

The this compound scaffold allows for the systematic exploration of SAR. By conjugating different moieties to the piperidine core via the triazole linker, researchers can probe the effects of size, electronics, and functionality on antiviral potency.

Table 2: Representative Antiviral Activities of N-Heterocyclic Compounds

Compound ClassVirusAssay TypeIC₅₀ / EC₅₀ (µM)Reference
Piperidine-substituted purinesHIV-1Cell-basedPotent activity reported[3]
Piperidine-substituted purinesInfluenza A/H1N1Cell-basedPotent activity reported[3]
Pyrazole derivativesHIV-1Enzyme-based2.3[7]
Pyrazole derivativesInfluenza A & BCell-based0.2-0.4 µg/mL[7]
Thiazolidinone derivativesHIV-1Cell-based0.35[7]

Note: The data in this table are for representative N-heterocyclic compounds and are intended to illustrate the potential for antiviral activity. Specific this compound derivatives will require experimental evaluation.

Conclusion and Future Directions

The synthetic protocols outlined in these application notes provide a reliable and efficient pathway to this compound derivatives, which are valuable building blocks for antiviral drug discovery. The versatility of the ethynyl group, particularly its utility in click chemistry, enables the rapid generation of diverse compound libraries. By systematically exploring the chemical space around the piperidine core, researchers can identify novel antiviral agents with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and screening of a broad range of this compound conjugates against a panel of clinically relevant viruses to fully realize the therapeutic potential of this promising scaffold.

References

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). Molecules, 28(9), 3823. [Link]

  • Piperidine Synthesis. (2004). Defense Technical Information Center. [Link]

  • Recent trends in click chemistry as a promising technology for virus-related research. (2020). Applied Microbiology and Biotechnology, 104(13), 5661–5670. [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022). Molecules, 27(9), 2700. [Link]

  • Synthesis and Antiviral Activity of N-Heterocyclic Hydrazine Derivatives of Camphor and Fenchone. (2021). Russian Journal of General Chemistry, 91(5), 845–852. [Link]

  • Experimental and ab initio studies of the novel piperidine-containing acetylene glycols. (2015). arXiv. [Link]

  • A kind of preparation method of 2-piperidone. (2014).
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2022). Molecules, 27(22), 7905. [Link]

  • Working with Hazardous Chemicals. (2007). Organic Syntheses, 85, 88-95. [Link]

  • N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine. (2024). SpectraBase. [Link]

  • Merging Asymmetric[1][7]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. (2016). Angewandte Chemie International Edition, 55(44), 13834–13838. [Link]

  • Synthesis and anti-HIV-1 activity of new MKC-442 analogues with an alkynyl-substituted 6-benzyl group. (2002). Archiv der Pharmazie, 335(6), 263-270. [Link]

  • Alkaloids as potential antivirals. A comprehensive review. (2023). Phytochemistry Reviews, 22(1), 1-33. [Link]

  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. (2022). Virology Journal, 19(1), 19. [Link]

  • Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. (2001). Arkivoc, 2001(1), 1-16. [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). Chemical Biology & Drug Design, 86(1), 101-108. [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications, 14(1), 5369. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Molecules, 26(11), 3169. [Link]

  • Design, synthesis and anti-influenza A virus activity of N-containing heterocyclic glycyrrhetinic acid derivatives. (2025). Bioorganic & Medicinal Chemistry. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). Pharmaceuticals, 15(2), 148. [Link]

  • AgNTf2 Catalyzed Cycloaddition of N-Acyliminium ions with Alkynes for the Synthesis of 3,4-Dihydro-1,3-oxazin-2-one Skeleton. (2022). ChemistrySelect, 7(29), e202201683. [Link]

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. (2018). Angewandte Chemie International Edition, 57(30), 9494–9498. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2016). Journal of the American Chemical Society, 138(1), 395–403. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). Journal of the American Chemical Society, 145(1), 323–335. [Link]

  • Synthesis and anti-HIV activity evaluation of 1-[(alkenyl or alkynyl or alkyloxy)methyl]-5-alkyl-6-(1-naphthoyl)-2,4-pyrimidinediones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(22), 7066-7075. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2013). White Rose eTheses Online. [Link]

  • Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. (2018). Chemical Communications, 54(72), 10106-10109. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021). Indian Journal of Chemistry - Section B, 60B(5), 735-740. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2021). YouTube. [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications. (2024). Beilstein Journal of Organic Chemistry, 20, 1-100. [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2007). Angewandte Chemie International Edition, 46(11), 1871–1873. [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022). The Journal of Organic Chemistry, 87(6), 4275–4284. [Link]

  • Tandem N‐acyliminium/ alkynyl aza‐Prins/intramolecular trapping for tricyclic oxazinones synthesis. (2022). Chemistry – An Asian Journal, 17(15), e202200401. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Application Note: Probing Enzyme Kinetics with Deuterated 2-Ethynylpiperidine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deuterium Advantage in Kinetic Studies

In the landscape of drug discovery and development, understanding the metabolic fate and kinetic profile of a therapeutic candidate is paramount. Strategic modifications to a molecule's structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. One such elegant and powerful modification is the substitution of hydrogen with its stable, non-radioactive isotope, deuterium. This subtle change, the addition of a single neutron, can have significant consequences for the molecule's metabolic stability.[1][2]

The scientific principle underpinning this advantage is the kinetic isotope effect (KIE) .[3][4] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus, requires more energy to be broken.[5][6] For drug candidates whose metabolism involves the cleavage of a C-H bond in the rate-determining step, replacing that hydrogen with deuterium can significantly slow down their metabolic degradation.[4][5] This can lead to a longer half-life, improved bioavailability, and a more favorable safety profile by reducing the formation of potentially toxic metabolites.[1][2][7]

This application note presents a detailed guide for the use of deuterated 2-ethynylpiperidine in Nuclear Magnetic Resonance (NMR) kinetic studies. The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, and the ethynyl group is a known substrate for metabolic enzymes, particularly the cytochrome P450 (CYP) family.[8][9][10] The oxidation of terminal acetylenes by CYPs can lead to the formation of reactive ketene intermediates, which can contribute to mechanism-based inactivation of the enzyme.[9][10] By deuterating the acetylenic proton of this compound, we can probe the kinetic consequences of this modification on its interaction with metabolic enzymes.

This guide will provide a plausible synthetic route for deuterated this compound, a comprehensive protocol for conducting NMR kinetic studies, and a framework for the analysis of the resulting data. The methodologies described herein are designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the kinetic profiles of deuterated compounds.

Synthesis of Deuterated this compound ([D]-2-EP)

The synthesis of [D]-2-EP can be approached in a multi-step sequence, starting from commercially available precursors. The following proposed synthesis is based on established methodologies for the synthesis of 2-substituted piperidines and the deuteration of terminal alkynes.[11][12][13]

Proposed Synthetic Scheme:

A 2-Piperidinemethanol B N-Boc-2-piperidinemethanol A->B Boc₂O, Et₃N C N-Boc-2-formylpiperidine B->C Dess-Martin periodinane D N-Boc-2-(2,2-dibromovinyl)piperidine C->D CBr₄, PPh₃ E N-Boc-2-ethynylpiperidine D->E n-BuLi F [D]-N-Boc-2-ethynylpiperidine E->F Base (e.g., K₂CO₃), D₂O G [D]-2-Ethynylpiperidine F->G TFA or HCl

Caption: Proposed synthetic route for [D]-2-Ethynylpiperidine.

Experimental Protocol for Synthesis:

  • Protection of the Piperidine Nitrogen: 2-Piperidinemethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) to yield N-Boc-2-piperidinemethanol. This protects the nitrogen atom from participating in subsequent reactions.

  • Oxidation to the Aldehyde: The primary alcohol of N-Boc-2-piperidinemethanol is oxidized to the corresponding aldehyde, N-Boc-2-formylpiperidine, using a mild oxidizing agent such as Dess-Martin periodinane.

  • Corey-Fuchs Reaction: The aldehyde is then converted to a dibromoalkene, N-Boc-2-(2,2-dibromovinyl)piperidine, through the Corey-Fuchs reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

  • Formation of the Alkyne: Treatment of the dibromoalkene with a strong base, such as n-butyllithium (n-BuLi), results in the formation of the terminal alkyne, N-Boc-2-ethynylpiperidine.

  • Deuteration of the Acetylenic Proton: The terminal alkyne is then deuterated by base-catalyzed exchange with deuterium oxide (D₂O).[12][] A mild base like potassium carbonate can be used to facilitate this exchange, yielding [D]-N-Boc-2-ethynylpiperidine with high isotopic enrichment.

  • Deprotection: Finally, the Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the final product, [D]-2-ethynylpiperidine.

Rationale for Deuteration Site:

The acetylenic proton is the primary site of oxidative metabolism by cytochrome P450 enzymes.[9][10] Placing a deuterium at this position directly probes the kinetic isotope effect on this critical metabolic pathway.

NMR for Real-Time Kinetic Analysis: Principles and Practice

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time.[13][15] Its inherent quantitative nature, where the integrated signal intensity is directly proportional to the number of nuclei, makes it an ideal tool for kinetic studies.[16][17] By acquiring a series of NMR spectra over time, one can track the disappearance of reactants and the appearance of products, thereby determining reaction rates and kinetic parameters.[7][15]

Experimental Workflow for NMR Kinetic Study:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare buffer with internal standard (e.g., TSP) C Equilibrate NMR tube with buffer and standard to desired temperature in the spectrometer A->C B Prepare stock solutions of [D]-2-EP and enzyme (e.g., CYP450) B->C D Initiate reaction by adding enzyme to the NMR tube C->D E Start time-course NMR acquisition (e.g., array of 1D ¹H spectra) D->E F Process the arrayed NMR data (phasing, baseline correction) E->F G Integrate characteristic signals of substrate and product over time F->G H Extract concentration vs. time data G->H I Fit data to kinetic models to determine reaction rates and inhibition constants H->I

Caption: Workflow for an NMR-based enzyme kinetic study.

Detailed Protocol for NMR Kinetic Study of [D]-2-EP with a Model Enzyme (e.g., Cytochrome P450):

1. Sample Preparation:

  • Buffer and Internal Standard: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme of interest. Add a known concentration of an internal standard that does not react with the components of the assay and has a signal in a clear region of the NMR spectrum (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).

  • Stock Solutions: Prepare concentrated stock solutions of [D]-2-ethynylpiperidine and the enzyme (e.g., a commercially available cytochrome P450 isoform) in the prepared buffer.

  • NMR Sample: In a standard 5 mm NMR tube, add the buffer containing the internal standard and the [D]-2-EP substrate to a final volume of ~600 µL.

2. NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 37 °C). Optimize the shimming for a homogeneous magnetic field.

  • Initiation of Reaction: To start the reaction, carefully add a small, known volume of the concentrated enzyme stock solution to the NMR tube, mix gently but thoroughly, and immediately begin data acquisition.

  • Acquisition Parameters: Set up a pseudo-2D experiment to acquire a series of 1D ¹H NMR spectra at regular time intervals. Key parameters to consider are:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Number of Scans (ns): Use a minimal number of scans (ideally 1) to achieve adequate signal-to-noise for the signals of interest. This minimizes the time per data point.

    • Relaxation Delay (d1): Set a sufficient relaxation delay to ensure quantitative measurements.

    • Number of Increments: Choose the number of time points to be collected based on the expected reaction rate.

Table 1: Example NMR Acquisition Parameters for Kinetic Study

ParameterValueRationale
Spectrometer Frequency400 MHz or higherHigher field provides better signal dispersion and sensitivity.
Pulse Angle90°To ensure maximum signal for each scan.
Acquisition Time (aq)2-3 sTo achieve good digital resolution.
Relaxation Delay (d1)5 x T₁ of the slowest relaxing signal of interestTo ensure full relaxation for accurate quantification.
Number of Scans (ns)1To have a "snapshot" of the reaction at each time point.[18]
Number of Time Points64-256To adequately sample the reaction progress curve.
Time IntervalDependent on reaction rateShould be short enough to capture the initial rate accurately.

3. Data Processing and Analysis:

  • Processing the Pseudo-2D Data: The acquired data is a 2D matrix with one frequency dimension and one time dimension. Process the data using standard NMR software (e.g., Topspin, Mnova).[2][19] This involves Fourier transformation, phasing, and baseline correction. It is crucial to apply the same processing parameters to all spectra in the time series.

  • Signal Integration: Identify characteristic, well-resolved signals for the substrate ([D]-2-EP) and a product. Integrate these signals for each time point.

  • Concentration Calculation: Calculate the concentration of the substrate and product at each time point by normalizing their integral values to the integral of the known concentration of the internal standard.[17]

  • Kinetic Analysis:

    • Plot the concentration of the substrate and product as a function of time.

    • From the initial linear portion of the curve, determine the initial reaction rate (v₀).

    • To determine kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), perform a series of experiments at varying substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.

    • For inhibition studies, the same protocol can be followed in the presence of an inhibitor to determine the inhibition constant (Kᵢ) and the mode of inhibition.[20][21]

Data Presentation:

The results of the kinetic analysis should be presented clearly. A table summarizing the kinetic parameters for both the deuterated and non-deuterated this compound is highly recommended for easy comparison.

Table 2: Hypothetical Kinetic Data for this compound (2-EP) and its Deuterated Analog ([D]-2-EP)

CompoundKₘ (µM)Vₘₐₓ (µM/min)kcat/Kₘ (M⁻¹s⁻¹)
2-EP50103.3 x 10³
[D]-2-EP5251.6 x 10³

Interpretation of Results:

The ratio of the kinetic parameters for the non-deuterated and deuterated compounds provides the kinetic isotope effect. For example, a KIE on Vₘₐₓ (Vₘₐₓ(H)/Vₘₐₓ(D)) greater than 1 indicates that the C-H bond cleavage is at least partially rate-limiting in the enzymatic reaction. This quantitative data provides invaluable insights into the reaction mechanism and the metabolic stability of the compound.

Conclusion

Deuterium substitution is a powerful strategy in modern drug discovery to enhance the metabolic stability of drug candidates. This application note has provided a comprehensive framework for the synthesis of deuterated this compound and its application in NMR-based kinetic studies. The detailed protocols for sample preparation, NMR data acquisition, and data analysis are designed to be robust and reproducible. By employing these methodologies, researchers can gain a deeper understanding of the kinetic isotope effect on the metabolism of piperidine-containing compounds and make more informed decisions in the drug development process. The use of real-time NMR for kinetic analysis offers a direct, quantitative, and information-rich approach to elucidating the impact of deuteration on enzyme-catalyzed reactions.

References

  • Balakumar, C., Lamba, P., & Venkatraj, M. (2020). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. Retrieved from [Link]

  • Sawama, Y., & Miyamoto, K. (2022). Deuteration of pyridine rings catalyzed by base. ResearchGate. Retrieved from [Link]

  • Romero, E., Gotor-Fernández, V., & Lavandera, I. (2020).
  • Li, J., et al. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Lockley, W. J. S., et al. (2000). Practical approaches to labelling terminal alkynes with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 43(10), 933-941.
  • Yamamoto, K., et al. (2021). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules.
  • Maji, M., & Maiti, D. (2019). Base‐Catalyzed Selective Deuteration of Alkynes. Chemistry – An Asian Journal, 14(23), 4323-4327.
  • Vang, J. Y., et al. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Gessner, G., et al. (2022).
  • Krishnan, V. V., et al. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. PubMed. Retrieved from [Link]

  • Kent, U. M., & Hollenberg, P. F. (2006). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Current Drug Metabolism, 7(5), 559-571.
  • Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Mueller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365.
  • Procter, D. J., et al. (2012). Mild Reaction Conditions for the Terminal Deuteration of Alkynes. Organic Letters, 14(3), 824-827.
  • Ciulli, A. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Methods in Molecular Biology, 2013, 203-225.
  • Hollenberg, P. F. (2006). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. ResearchGate. Retrieved from [Link]

  • Lee, J. H., et al. (2023). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava.
  • Decatur, J. (n.d.). Kinetic NMR Experiments. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Delaware. (n.d.). Kinetics Processing with Topspin. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis Corp. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Retrieved from [Link]

  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research, 36(1), 1-23.
  • NMR Facility, University of Connecticut. (n.d.). kinetics. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 55(38), 5377-5380.
  • Di Giorgio, A., et al. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 64(1), 741-756.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • am Ende, D., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • University of Warwick. (n.d.). Kinetic Profiling by NMR. Retrieved from [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]

  • Schrey, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines. Chemistry & Biodiversity, 18(11), e2100523.
  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(3), 555561.

Sources

Application Notes & Protocols: Strategic Integration of 2-Ethynylpiperidine in the Synthesis of Next-Generation HCV NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Conformational Constraint in HCV Drug Discovery

The treatment of Hepatitis C Virus (HCV) has been revolutionized by the advent of Direct-Acting Antivirals (DAAs), particularly those targeting the non-structural protein 5A (NS5A).[1][2] NS5A is a viral phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for therapeutic intervention.[3][4] Potent NS5A inhibitors, such as Daclatasvir, often feature a symmetrical architecture with a central aromatic core flanked by two capping moieties, typically derived from amino acids.[5] A critical factor governing the high potency of these inhibitors is their ability to adopt a specific, rigid conformation that fits precisely into the NS5A dimer interface.[6]

This guide focuses on the strategic application of 2-ethynylpiperidine as a novel building block in the synthesis of HCV NS5A inhibitors. The incorporation of this scaffold offers two distinct advantages:

  • Conformational Rigidity : The piperidine ring provides a defined three-dimensional chair conformation, while the ethynyl group acts as a rigid, linear linker. This combination serves to "lock" the molecule's overall conformation, potentially enhancing binding affinity and reducing off-target effects.[7][8]

  • Synthetic Versatility : The terminal alkyne is an exceptionally versatile functional group, amenable to highly efficient and specific carbon-carbon bond-forming reactions, most notably the Palladium-Copper catalyzed Sonogashira cross-coupling.[9][10][11]

Herein, we provide a comprehensive overview, field-proven insights, and detailed protocols for the stereoselective synthesis of the this compound building block and its subsequent incorporation into a representative NS5A inhibitor scaffold.

Part I: Asymmetric Synthesis of the Chiral this compound Scaffold

The stereochemistry at the C-2 position of the piperidine ring is paramount for biological activity. The synthesis of enantioenriched 2-substituted piperidines is a well-established field, with catalytic asymmetric methods offering the most efficient routes.[12][13] We will focus on a methodology inspired by rhodium-catalyzed asymmetric cycloaddition, which provides excellent control over stereochemistry.[14]

Protocol 1: Catalytic Asymmetric Synthesis of (S)-1-(tert-butoxycarbonyl)-2-ethynylpiperidine

Objective: To synthesize the enantiomerically pure (S)-2-ethynylpiperidine building block, protected with a Boc group for stability and compatibility with subsequent reaction conditions.

Causality Behind Experimental Choices:

  • Rhodium/[BINAP] Catalyst: This combination is a classic choice for asymmetric catalysis, where the chiral diphosphine ligand (BINAP) creates a chiral environment around the metal center, directing the stereochemical outcome of the cycloaddition.[14]

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen. It is stable under the conditions of the subsequent Sonogashira coupling but can be readily removed under acidic conditions if further functionalization of the nitrogen is required.

  • Trimethylsilylacetylene: Using a silyl-protected alkyne prevents side reactions and self-coupling. The TMS group is easily removed in a subsequent step.

Materials & Reagents:

ReagentSupplierPurity
1-N-Boc-1,2,3,6-tetrahydropyridineSigma-Aldrich97%
TrimethylsilylacetyleneAcros Organics98%
[Rh(cod)2]BF4Strem Chemicals98%
(S)-BINAPStrem Chemicals98%
Tetrabutylammonium Fluoride (TBAF)Sigma-Aldrich1.0 M in THF
Toluene, AnhydrousAcros Organics99.8%
Tetrahydrofuran (THF), AnhydrousAcros Organics99.9%

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)2]BF4 (0.025 mmol) and (S)-BINAP (0.03 mmol). Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Cycloaddition Reaction: To the catalyst solution, add 1-N-Boc-1,2,3,6-tetrahydropyridine (5.0 mmol) followed by the slow, dropwise addition of trimethylsilylacetylene (6.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 18-24 hours. The causality for heating is to provide the necessary activation energy for the [2+2+2] cycloaddition to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The consumption of the starting tetrahydropyridine and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up & Purification (I): Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (gradient elution: 5% to 15% ethyl acetate in hexane) to yield (S)-1-(tert-butoxycarbonyl)-2-((trimethylsilyl)ethynyl)piperidine.

  • Desilylation: Dissolve the purified product (4.5 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath. Add TBAF (1.0 M solution in THF, 5.0 mL, 5.0 mmol) dropwise. The fluoride ion has a high affinity for silicon, leading to the clean cleavage of the C-Si bond.

  • Monitoring & Work-up (II): Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed. Quench the reaction by adding saturated aqueous NH4Cl solution (15 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting crude product is purified by a final flash column chromatography (gradient elution: 10% to 25% ethyl acetate in hexane) to afford the title compound as a clear oil.

Expected Outcome Value
Yield 70-80% (over 2 steps)
Enantiomeric Excess (ee) >95% (determined by chiral HPLC)
¹H NMR (CDCl₃, 400 MHz) δ 4.10-3.90 (m, 2H), 3.00-2.85 (m, 1H), 2.25 (d, 1H), 1.80-1.40 (m, 6H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 154.8, 83.5, 71.0, 79.8, 55.2, 40.5, 29.8, 28.4, 25.5, 19.2

Part II: Coupling to an HCV Inhibitor Core via Sonogashira Reaction

The Sonogashira reaction is a robust and highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[11][15] It is the cornerstone reaction for integrating the this compound scaffold into the larger inhibitor structure.

Workflow for NS5A Inhibitor Synthesis

The overall strategy involves a double Sonogashira coupling of the chiral piperidine building block to a central, di-halogenated aromatic core.

G A 1-N-Boc-1,2,3,6- tetrahydropyridine B (S)-1-Boc-2-ethynylpiperidine A->B D Final HCV NS5A Inhibitor Analogue B->D C Central Di-iodoaryl Scaffold (e.g., 4,4'-Diiodobiphenyl) C->D  Double Sonogashira  Coupling

Caption: Synthetic workflow for an HCV NS5A inhibitor analogue.

Mechanism Spotlight: The Sonogashira Catalytic Cycles

The reaction's efficacy stems from the synergistic action of two catalytic cycles: a palladium cycle for the cross-coupling and a copper cycle to generate the reactive copper(I) acetylide intermediate.[16]

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)L₂-X (Oxidative Addition) Pd0->Pd_OA R¹-X Pd_TM R¹-Pd(II)L₂-C≡CR² (Transmetallation) Pd_OA->Pd_TM Cu-C≡CR² Pd_RI Product Complex Pd_TM->Pd_RI Reductive Elimination Pd_RI->Pd0 R¹-C≡CR² (Product) CuX Cu(I)X CuA Cu(I)-C≡CR² (Copper Acetylide) CuX->CuA H-C≡CR², Base CuA->CuX Transmetallation (to Pd cycle)

Caption: The synergistic catalytic cycles of the Sonogashira reaction.

Protocol 2: Synthesis of a Symmetrical Bis(piperidine-ethynyl)biphenyl NS5A Inhibitor Analogue

Objective: To couple two equivalents of the chiral this compound building block to a central 4,4'-diiodobiphenyl core.

Materials & Reagents:

ReagentSupplierPurity
(S)-1-Boc-2-ethynylpiperidineFrom Protocol 1>98%
4,4'-DiiodobiphenylTCI America98%
Pd(PPh₃)₄ (Tetrakis)Strem Chemicals99%
Copper(I) Iodide (CuI)Sigma-Aldrich99.5%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics99.8%

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and under an argon atmosphere, add 4,4'-diiodobiphenyl (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) and anhydrous triethylamine (5 mL). The triethylamine serves as both the solvent and the base required to deprotonate the terminal alkyne. Stir the mixture until all solids are dissolved.

  • Substrate Addition: Add a solution of (S)-1-Boc-2-ethynylpiperidine (2.2 mmol, 2.2 equivalents) in anhydrous DMF (5 mL) dropwise to the reaction mixture at room temperature. The use of a slight excess of the alkyne ensures complete consumption of the more expensive di-iodo core.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12 hours. The mild heating increases the rate of reaction without promoting significant side product formation.

  • Monitoring: The reaction is self-validating through TLC analysis (hexane/ethyl acetate 7:3). Observe the disappearance of the 4,4'-diiodobiphenyl starting material and the sequential appearance of the mono-coupled intermediate and the final di-coupled product. The final product should have a significantly higher Rf than the starting materials.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The aqueous wash removes the DMF solvent and triethylammonium salts.

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is purified by silica gel column chromatography (gradient elution: 10% to 30% ethyl acetate in hexane) to yield the final, symmetrical product.

Expected Outcome Value
Yield 65-75%
Appearance Off-white to pale yellow solid
Mass Spec (ESI+) Calculated m/z for C₃₈H₄₈N₂O₄ [M+H]⁺: 613.37. Found: 613.4

Conclusion and Future Perspectives

The use of this compound provides a powerful strategy for imparting conformational constraint in the design of HCV NS5A inhibitors. The protocols detailed here outline a reliable and reproducible pathway for the stereoselective synthesis of the key building block and its successful integration into a representative inhibitor scaffold via Sonogashira coupling.

Further investigation could explore how this rigid scaffold influences the inhibitor's resistance profile and its interaction with drug efflux pumps like P-glycoprotein, which is a known mechanism of multidrug resistance.[17][18] The synthetic versatility of the piperidine ring and the ethynyl linker offers vast possibilities for further optimization, paving the way for the development of highly potent, pan-genotypic HCV therapeutics.

References

  • Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor. (2017). IOSR Journal Of Pharmacy. [Link]

  • Synthesis and evaluation of novel potent HCV NS5A inhibitors. (n.d.). PMC - NIH. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

  • Inhibition of respiratory syncytial virus by Daclatasvir and its derivatives: synthesis of computational derivatives as a new drug development. (2024). PubMed. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC - NIH. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Wiley Online Library. [Link]

  • Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. (n.d.). PubMed. [Link]

  • Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies. (n.d.). MDPI. [Link]

  • Characterizations of HCV NS5A replication complex inhibitors. (n.d.). PubMed. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Antiviral Activity against SARS-CoV-2 of Conformationally Constrained Helical Peptides Derived from Angiotensin-Converting Enzyme 2. (n.d.). PMC - NIH. [Link]

  • Discovery and development of NS5A inhibitors. (n.d.). Wikipedia. [Link]

  • NS5A inhibitors for the treatment of hepatitis C infection. (n.d.). PubMed. [Link]

  • What are NS5A inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Synthesis and Antiviral Activity of Conformational Analogues of Leucamide A. (n.d.). MDPI. [Link]

  • Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a. (n.d.). PubMed Central. [Link]

  • NS5A inhibitors in the treatment of hepatitis C. (n.d.). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate, 2-ethynylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve yield, minimize side reactions, and achieve reproducible results. The inherent steric hindrance and the Lewis basic nitrogen of the piperidine ring present unique challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights to navigate these complexities.

Core Principles: Understanding the Catalytic Cycle

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex, and in its classic form, co-catalyzed by a copper(I) salt.[1][2] Understanding the underlying mechanism is crucial for effective troubleshooting.

The process involves two interconnected catalytic cycles:

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product (Ar-alkyne) and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a more nucleophilic copper acetylide species.[3] This intermediate is essential for the transmetalation step in the palladium cycle.[4]

Sonogashira_Cycles Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_alkyne_Pd Ar-Pd(II)-(C≡CR)(L)₂ Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Reductive Elimination Product_out Ar-C≡CR Ar_alkyne_Pd->Product_out Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide Cu(I)X Base Base Cu_acetylide->Pd_complex From Cu Cycle HX_out Base-H⁺X⁻ Base->HX_out

Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when coupling sterically hindered and coordinating substrates like this compound.

Q1: My reaction yield is low or zero. What are the primary factors to investigate?

Low yield is the most common problem and can stem from several sources. A systematic approach is key.

A: Potential Causes & Solutions:

  • Inefficient Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be unsuitable for this hindered substrate. The bulky piperidine ring can sterically clash with the catalyst's phosphine ligands, slowing down the reaction.

    • Expert Insight: The oxidative addition step is often facile, but the subsequent transmetalation and reductive elimination steps can be rate-limiting for hindered substrates.

    • Solution: Switch to a catalyst system with bulkier, more electron-rich phosphine ligands. These ligands promote the dissociation of the active palladium species and can accelerate reductive elimination.[5] Consider using N-Heterocyclic Carbene (NHC) palladium complexes, which are known for their high stability and activity.[6]

  • Inappropriate Base Selection: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.[6] The piperidine nitrogen in your substrate is a base itself and can coordinate to the palladium center, potentially inhibiting catalysis.

    • Expert Insight: Tertiary amines like triethylamine (TEA) are standard, but for substrates with their own basic sites, a non-coordinating or sterically hindered inorganic base can be more effective. Secondary amines like piperidine or diisopropylamine can also be efficient.[6]

    • Solution: If using an amine base, ensure it is used in significant excess. Alternatively, screen inorganic bases like K₂CO₃, Cs₂CO₃, or even t-BuOK. For copper-free systems, a strong, non-coordinating base like LiHMDS has been shown to be effective for challenging couplings.[2]

  • Suboptimal Solvent Choice: The solvent influences the solubility of reactants and the stability of catalytic intermediates.

    • Solution: Amine bases like TEA or piperidine can sometimes serve as both the base and solvent.[6] However, for better control, co-solvents like THF, DMF, or acetonitrile are common. For this compound, which has moderate polarity, a solvent system like THF/triethylamine or DMF can be a good starting point.

  • Low Reaction Temperature: While many Sonogashira reactions proceed at room temperature, hindered substrates often require thermal energy to overcome activation barriers.[6]

    • Solution: Gradually increase the reaction temperature to 40-60 °C. Monitor for potential side reactions or decomposition.

ParameterStandard ConditionRecommended Optimization for this compoundRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃ with a bulky ligand (e.g., P(t-Bu)₃) or an NHC-Pd complex (e.g., PEPPSI-iPr).Bulky, electron-rich ligands accelerate reductive elimination for sterically demanding substrates.[5]
Cu Co-catalyst CuI (1-5 mol%)CuI (1-2 mol%) or consider a copper-free system.Minimizes homocoupling; essential for substrates that can chelate copper.[6]
Base Triethylamine (TEA)Diisopropylamine (DIPEA), Piperidine, or Cs₂CO₃.A bulkier or stronger base can be more effective and less likely to interfere with the catalyst.[6]
Solvent THF or DMFTHF/DIPEA (1:1 v/v) or Acetonitrile.Ensures solubility and can influence catalyst stability and activity.[7]
Temperature Room Temperature40 - 80 °CProvides energy to overcome the activation barrier for hindered substrates.
Q2: I'm seeing a significant amount of a diyne byproduct (R-C≡C-C≡C-R). How can I prevent this?

A: This side product results from the Glaser-Hay homocoupling of your alkyne.

This is a classic side reaction in copper-catalyzed Sonogashira couplings. It is an oxidative dimerization of the terminal alkyne, promoted by the copper catalyst in the presence of oxygen.[6][7]

Prevention Strategies:

  • Rigorous Deoxygenation (Most Critical): Oxygen is the terminal oxidant for this side reaction.[3][8]

    • Protocol: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is three freeze-pump-thaw cycles. Alternatively, sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can suffice. Maintain a positive pressure of inert gas throughout the reaction.

    • Expert Insight: Even trace amounts of oxygen can facilitate significant homocoupling, especially in slow reactions.[9]

  • Minimize Copper Catalyst Loading: Use the lowest effective amount of CuI, typically 1-2 mol%. While copper increases the reaction rate, an excess provides more sites for homocoupling to occur.[5]

  • Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling. Copper-free Sonogashira reactions have been extensively developed to circumvent this issue.[1][6][10] They often require a slightly higher catalyst loading or more specialized ligands but offer a cleaner reaction profile.

Q3: The reaction stalls after partial conversion, and I see black precipitate. What is happening?

A: This is likely catalyst deactivation, specifically the formation of palladium black.

Palladium black is catalytically inactive, aggregated palladium metal. Its formation indicates that the Pd(0) species is falling out of the catalytic cycle faster than it is being regenerated.

Causes and Solutions:

  • Ligand Dissociation/Degradation: At higher temperatures, phosphine ligands can dissociate from the palladium center, leaving it unprotected and prone to aggregation.

    • Solution: Use a more robust ligand system. Bidentate phosphine ligands (e.g., dppf) or NHC ligands form more stable complexes with palladium and are less prone to dissociation.[6]

  • Presence of Impurities: Impurities in reagents or solvents can poison the catalyst.

    • Solution: Use high-purity, anhydrous solvents and freshly distilled amine bases.

  • Coordination Inhibition: The piperidine nitrogen of your substrate or product can coordinate to the Pd(0) center, slowing or stopping the catalytic cycle.

    • Solution: This is an inherent challenge. Using a ligand that binds more strongly to palladium than the piperidine nitrogen can help. This is another argument for using bulky, electron-rich phosphines or NHCs.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Homocoupling Is significant diyne (homocoupling) product present? Start->Check_Homocoupling Check_Catalyst Is catalyst precipitation (Pd black) observed? Check_Homocoupling->Check_Catalyst No Sol_Homocoupling 1. Rigorously degas reaction (Freeze-Pump-Thaw). 2. Reduce CuI loading. 3. Switch to Copper-Free protocol. Check_Homocoupling->Sol_Homocoupling Yes Optimize_Params Systematically optimize parameters Check_Catalyst->Optimize_Params No Sol_Catalyst 1. Switch to robust ligand (e.g., P(t-Bu)₃, NHC). 2. Use high-purity reagents. 3. Re-evaluate base/solvent. Check_Catalyst->Sol_Catalyst Yes Sol_Params 1. Increase temperature (40-80 °C). 2. Change base (e.g., Cs₂CO₃, DIPEA). 3. Change catalyst system (see above). 4. Increase reaction time. Optimize_Params->Sol_Params

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Optimized Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of an aryl halide with this compound.

Protocol 1: Optimized Copper-Cocatalyzed Sonogashira

This protocol uses a robust ligand system to accommodate the hindered alkyne and minimizes copper to reduce homocoupling.

Materials:

  • Aryl Halide (Ar-I or Ar-Br) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)

  • Diisopropylethylamine (DIPEA) (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF (5 mL) and anhydrous DIPEA (5 mL) via syringe.

  • In a separate vial, dissolve P(t-Bu)₃ (8.1 mg, 0.04 mmol) in 1 mL of THF and add it to the reaction mixture. The solution should change color.

  • Add this compound (148 mg, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira

This protocol eliminates the risk of Glaser homocoupling and is ideal for substrates sensitive to copper.

Materials:

  • Aryl Halide (Ar-I or Ar-Br) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PEPPSI™-iPr Catalyst ([(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)]palladium(II) dichloride) (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 mmol), PEPPSI™-iPr catalyst (13.6 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Add this compound (148 mg, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. Sonogashira coupling . Wikimedia Foundation. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling . [Link]

  • Organic Chemistry Portal. Sonogashira Coupling . [Link]

  • Gorgani, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . Magnetochemistry. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling . YouTube. [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . KAUST Repository. [Link]

  • Banu, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. [Link]

  • Banu, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. [Link]

  • Garrido-Barros, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Catalysis. [Link]

  • Garrido-Barros, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. [Link]

  • Chow, L., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. [Link]

Sources

Technical Support Center: Purification of 2-Ethynylpiperidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethynylpiperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this versatile synthetic building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Introduction to Purification Challenges

This compound presents a unique set of purification challenges owing to its bifunctional nature. The presence of a basic piperidine ring and a reactive terminal alkyne moiety necessitates careful selection of purification techniques to avoid product degradation, isomerization, or loss. Common issues include the compound's high polarity, its tendency to streak on silica gel, and the potential for side reactions of the ethynyl group under certain conditions.

Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: I have a crude reaction mixture containing this compound. What is the best general strategy for purification?

A1: A multi-step approach is often most effective. Start with a liquid-liquid extraction to perform an initial bulk separation of impurities. This is typically followed by column chromatography for more refined purification. For high purity requirements, a final polishing step via distillation or crystallization of a salt form may be necessary. The choice of the specific techniques will depend on the scale of your reaction and the nature of the impurities.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as pyridine or 2-piperidone derivatives.

  • Catalysts: Residual transition metals (e.g., Palladium, Rhodium, Platinum) if catalytic hydrogenation was employed in the synthesis of the piperidine ring.[1]

  • Over-reduction Products: If reducing pyridine, ring-opening can lead to pentylamine derivatives.

  • Solvents: Residual solvents from the reaction or workup.

  • Byproducts of Ethynyl Group Introduction: Depending on the reagent used, you might have organometallic residues or byproducts from acetylene chemistry.

  • Polymerization Products: The terminal alkyne can be susceptible to polymerization, especially upon heating.

Column Chromatography

Q3: My this compound is streaking badly on my silica gel TLC plate and column. How can I resolve this?

A3: Streaking of basic compounds like piperidines on acidic silica gel is a very common issue.[2] This is due to strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface. To mitigate this, you should add a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) or a solution of ammonia in methanol to the mobile phase.[3] This will neutralize the acidic sites on the silica and lead to much sharper peaks.

Q4: What solvent system do you recommend for flash chromatography of this compound?

A4: A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For example, you can start with a non-polar eluent and gradually increase the polarity. A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase.[4] Always develop a method using Thin Layer Chromatography (TLC) first to determine the optimal solvent system for your specific mixture.[4] An Rf value of 0.2-0.3 is often ideal for the target compound in the chosen solvent system for good separation on a column.[5]

Distillation

Q5: Can I purify this compound by distillation? I'm concerned about the stability of the alkyne at high temperatures.

A5: Yes, distillation is a viable method, but it must be performed under vacuum.[6] this compound is a heat-sensitive compound, and prolonged exposure to high temperatures can lead to polymerization or degradation of the terminal alkyne. Vacuum distillation significantly lowers the boiling point, allowing for purification at a much lower and safer temperature.[7][8]

Crystallization

Q6: Is it possible to purify this compound by crystallization?

A6: As this compound is often a liquid at room temperature, direct crystallization can be challenging. However, you can form a salt, such as the hydrochloride or hydrobromide salt, which is typically a crystalline solid.[9] Recrystallization of this salt from a suitable solvent system (e.g., isopropanol/ether) can be a highly effective method for achieving very high purity.[5] The free base can then be regenerated by treatment with a mild base and extraction.

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Possible Cause Solution
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
The compound has decomposed on the silica.Test the stability of your compound on a small amount of silica before running a large column.[10] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
All compounds are eluting together at the solvent front. The mobile phase is too polar.Start with a less polar solvent system. Develop a suitable solvent system using TLC to ensure your compound of interest has an Rf of ~0.2-0.3.[11]
Product peaks are broad and tailing. Strong interaction of the basic amine with acidic silica gel.Add a basic modifier like 0.5-2% triethylamine or ammonia in methanol to your eluent to improve peak shape.[3]
Low recovery of the product after the column. The compound is irreversibly adsorbed onto the silica.Use a deactivated silica gel or an alternative stationary phase like alumina.
The compound is volatile and was lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. For very volatile compounds, consider distillation as an alternative purification method.
Troubleshooting Vacuum Distillation
Problem Possible Cause Solution
The compound is not distilling even at high vacuum. The temperature is too low.Gradually and carefully increase the temperature of the heating mantle.
The vacuum is not strong enough.Check all connections for leaks. Ensure your vacuum pump is functioning correctly and a cold trap is in place to protect the pump.[12]
Bumping or violent boiling of the liquid. Uneven heating or lack of nucleation sites.Ensure vigorous stirring with a magnetic stir bar. A Claisen adapter can help to prevent bumping.[13]
The product is decomposing in the distillation pot. The temperature is too high.Improve the vacuum to lower the boiling point. Ensure the heating mantle is not set too high. Use a well-insulated distillation setup to maintain a consistent temperature.
The distillate is not pure. Inefficient separation.Use a fractionating column between the distillation flask and the condenser for better separation of components with close boiling points.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline. The exact solvent system and gradient should be optimized using TLC.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).[14]

  • Column Packing: Pour the slurry into a glass column with a stopcock, and allow the silica to settle, tapping the column gently to ensure even packing. Drain the solvent until it is just above the silica bed.[5]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexanes with 1% triethylamine).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 30% ethyl acetate in hexanes.

    • Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation of this compound

Safety Note: Always perform vacuum distillations behind a safety shield in a fume hood due to the risk of implosion.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is free of cracks. Use thick-walled vacuum tubing.[13]

  • Sample Preparation: Place the crude this compound (previously purified by chromatography for best results) and a magnetic stir bar into the distillation flask.

  • System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.[16]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for the applied pressure. Record both the temperature and the pressure.

  • Shutdown: After collecting the product, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air into the apparatus.[16]

Protocol 3: Crystallization of this compound as a Hydrochloride Salt
  • Salt Formation: Dissolve the purified this compound in a suitable solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of a hot solvent, such as isopropanol or ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[9]

Visualizations

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (Acid-Base Workup) crude->extraction Initial Cleanup chromatography Flash Column Chromatography (with Et3N modifier) extraction->chromatography Main Purification distillation Vacuum Distillation chromatography->distillation For Volatile Impurities crystallization Salt Formation & Recrystallization chromatography->crystallization For High Purity Solids pure_product High-Purity This compound distillation->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography start TLC/Column Shows Streaking check_base Is a basic modifier (e.g., Et3N) in the eluent? start->check_base add_base Add 0.5-2% Et3N to the mobile phase. check_base->add_base No check_concentration Is the sample concentration on the column too high? check_base->check_concentration Yes solution Problem Resolved: Sharp Peaks add_base->solution dilute_sample Load a more dilute sample. check_concentration->dilute_sample Yes alternative_stationary_phase Consider alternative stationary phases (Alumina, deactivated silica). check_concentration->alternative_stationary_phase No dilute_sample->solution alternative_stationary_phase->solution

Sources

Technical Support Center: Synthesis of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Ethynylpiperidine. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable heterocyclic building block. This compound and its derivatives are crucial intermediates in the development of various pharmaceutical agents, but their synthesis can be accompanied by challenging side reactions that impact yield, purity, and scalability.

This guide provides in-depth, field-tested insights into common problems, their mechanistic origins, and robust troubleshooting protocols to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A common and effective method is the nucleophilic addition of a protected acetylene, such as a lithium acetylide, to a suitable piperidine precursor like an N-protected Δ¹,²-piperideine or a related cyclic imine.[1][2] Subsequent deprotection of the nitrogen and/or the alkyne yields the final product.

Q2: My reaction is sluggish and gives a low yield. What's the first thing I should check? Low reactivity is often traced back to two primary sources: the quality of your reagents and the reaction temperature. Ensure your strong base (e.g., n-BuLi) is properly titrated and that your solvents are rigorously anhydrous. For additions of lithium acetylides, maintaining a very low temperature (e.g., -78 °C) is critical to prevent base decomposition and unwanted side reactions.[1]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What could they be? Multiple spots often indicate a mixture of the desired product, unreacted starting material, and various side products. Common culprits include diastereomers, over-alkylation products, or isomers of the alkyne (e.g., allenes or internal alkynes).[3][4] Purification challenges can sometimes be overcome by modifying the chromatographic eluent, for instance, by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to reduce tailing on silica gel.[5]

Q4: Is an N-protecting group necessary? Yes, for most synthetic routes, an N-protecting group is essential. The piperidine nitrogen is nucleophilic and the N-H proton is acidic enough to be deprotonated by strong organolithium bases. A protecting group like Boc (tert-butoxycarbonyl) prevents both N-alkylation and unwanted acid-base reactions, directing the acetylide to attack the desired electrophilic carbon.[5][6]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues, providing a mechanistic explanation for the problem and a step-by-step protocol for its resolution.

Problem 1: Low or No Yield of the Desired Product
Question: My yield is consistently poor, and I recover mostly starting material or an unidentifiable baseline material on TLC. What is happening?

Plausible Cause 1: Ineffective Generation of the Lithium Acetylide

  • Why it Happens: The generation of lithium acetylide requires the complete deprotonation of a terminal alkyne by a strong base, typically n-butyllithium (n-BuLi). If the n-BuLi has degraded due to improper storage or if the reaction solvent contains trace amounts of water, the base will be quenched before it can react with the alkyne. This leads to a low concentration of the active nucleophile.

  • How to Fix It: Reagent Verification and Anhydrous Technique

    • Titrate n-BuLi: Before use, always titrate your n-BuLi solution to determine its exact molarity. A simple titration using diphenylacetic acid is reliable.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Optimize Acetylide Formation: Add the n-BuLi dropwise to the alkyne solution at a low temperature (-78 °C to -20 °C). Allow the mixture to stir for 30-60 minutes to ensure complete formation of the lithium acetylide before adding the piperidine electrophile.

Plausible Cause 2: Degradation of the Piperidine Electrophile

  • Why it Happens: Cyclic imines or their precursors can be unstable. They may be prone to oligomerization or decomposition, especially if not freshly prepared or if exposed to moisture or acid/base impurities during workup or storage.

  • How to Fix It: Use of Fresh Precursors

    • Prepare Fresh: If possible, prepare the N-protected piperideine or related electrophile immediately before use.

    • Purification: If the precursor has been stored, purify it by distillation or chromatography just prior to the reaction to remove any oligomeric or hydrolyzed byproducts.

    • Inert Atmosphere: Handle the electrophile under an inert atmosphere to prevent degradation.

Problem 2: Formation of Isomeric Byproducts
Question: My NMR spectrum shows signals consistent with an allene or an internal alkyne, not my desired terminal alkyne. Why did my triple bond move?

Plausible Cause: Base-Catalyzed Isomerization

  • Why it Happens: The terminal alkyne product, this compound, still possesses a weakly acidic proton at the propargylic C2 position. In the presence of a sufficiently strong base (especially if excess base is used or the reaction is warmed prematurely), this proton can be abstracted. The resulting anion can tautomerize to an allenic or acetylenic carbanion, which upon quenching, leads to the formation of thermodynamically more stable internal alkynes or allenes. This process is known as the "alkyne zipper" reaction in reverse.[3][7][8]

  • How to Fix It: Strict Stoichiometric and Thermal Control

    • Control Stoichiometry: Use a precise amount of base (typically 1.0-1.1 equivalents) for the initial alkyne deprotonation. Avoid excess base.

    • Maintain Low Temperature: Keep the reaction temperature strictly at or below -78 °C throughout the addition of the electrophile.

    • Controlled Quench: Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl solution) before allowing the mixture to warm to room temperature.[5] This ensures that any residual strong base is neutralized before it can catalyze isomerization at higher temperatures.

Workflow for Minimizing Alkyne Isomerization

start Start: Strong Base (e.g., n-BuLi) alkyne Add Terminal Alkyne (e.g., TMS-acetylene) at -78°C start->alkyne acetylide Lithium Acetylide Formation alkyne->acetylide electrophile Add N-Boc-Piperidine Precursor at -78°C acetylide->electrophile adduct Alkoxide Adduct Formation electrophile->adduct quench Quench with aq. NH₄Cl STILL AT -78°C adduct->quench Correct Path side_base Excess Base or Premature Warming adduct->side_base Incorrect Path warmup Warm to Room Temp & Workup quench->warmup product Desired Terminal Alkyne Product warmup->product isomerization Isomerization via Allene Intermediate side_base->isomerization side_product Allene / Internal Alkyne Byproducts isomerization->side_product start Problem Observed low_yield Low or No Yield start->low_yield impurity Impure Product (Multiple Spots) start->impurity deprotection Deprotection Issues start->deprotection check_reagents Check Reagent Quality (Titrate n-BuLi, Anhydrous Solvents) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp: -78°C) low_yield->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) impurity->analyze_byproducts deprotection_incomplete Incomplete Reaction? deprotection->deprotection_incomplete deprotection_degradation Product Degradation? deprotection->deprotection_degradation isomerization_check Isomerization? (Allene/Internal Alkyne) analyze_byproducts->isomerization_check oligomerization_check Oligomerization? analyze_byproducts->oligomerization_check control_stoichiometry Control Stoichiometry & Quench at -78°C isomerization_check->control_stoichiometry Yes use_fresh_precursor Use Fresh Precursor / Dilute Conditions oligomerization_check->use_fresh_precursor Yes increase_time_acid Increase Time/Acid Conc. Monitor by TLC deprotection_incomplete->increase_time_acid Yes milder_conditions Use Milder Conditions (0°C) or Alternative Protecting Group deprotection_degradation->milder_conditions Yes

Caption: A logical flowchart for diagnosing and solving common synthesis problems.

References
  • Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions - ResearchGate . Available at: [Link]

  • Synthesis of Allenes by Isomerization Reactions . Available at: [Link]

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry - MDPI . Available at: [Link]

  • Alkyne zipper reaction - Wikipedia . Available at: [Link]

  • Preparation of Alkynes, Part 6: By Isomerization and Metathesis - YouTube . Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica . Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH . Available at: [Link]

  • Merging Asymmetric-[3][4]Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - NIH . Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available at: [Link]

  • The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF - ResearchGate . Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . Available at: [Link]

  • Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry . Available at: [Link]

  • Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) Piperidine Derivatives . Available at: [Link]

  • (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate . Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH . Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC - PubMed Central . Available at: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews . Available at: [Link]

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury - MDPI . Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI . Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH . Available at: [Link]

  • Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PMC - PubMed Central . Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions - PMC - NIH . Available at: [Link]

  • AU2021200421A1 - Novel piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction - Google Patents.
  • Mechanistic Insights into Oxidative Oligomerization of p-Phenylenediamine and Resorcinol . Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH . Available at: [Link]

Sources

Technical Support Center: Optimization of Protecting Groups for 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic manipulation of 2-ethynylpiperidine. This versatile building block is crucial in medicinal chemistry and drug development, often serving as a key scaffold in complex molecular architectures.[1][2][3] Its secondary amine and terminal alkyne functionalities, however, present a classic synthetic challenge: selective reaction at one site without unintended interference from the other. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate the critical first step in its utilization: the optimization of its nitrogen protecting group.

Part 1: Foundational Strategy & Protecting Group Selection

This section addresses the most common initial questions and provides a framework for choosing an appropriate protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to protect the nitrogen of this compound?

The nitrogen atom of the piperidine ring is a nucleophilic secondary amine. In many synthetic sequences, it can interfere with reactions intended for the ethynyl group. For instance, it can react with electrophiles, act as a base to deprotonate sensitive substrates, or coordinate to and poison metal catalysts used in cross-coupling reactions involving the alkyne. Protecting the amine as a carbamate, for example, temporarily "masks" its reactivity, rendering it neutral and non-nucleophilic, thus allowing for clean and selective chemistry at the alkyne.[4]

Q2: How do I choose the best protecting group for my synthetic route?

The ideal protecting group is one that is easily installed, stable to all subsequent reaction conditions, and can be removed selectively in high yield without affecting the rest of the molecule.[5] The choice is dictated entirely by your planned downstream chemistry. The most critical consideration is orthogonality—the ability to remove one protecting group without affecting another.[6][7][8]

Consider the following:

  • Acid/Base Stability: Will your subsequent steps involve strong acids or bases? The tert-Butoxycarbonyl (Boc) group is labile to acid, while the Carboxybenzyl (Cbz) group is generally stable to acid and base.[9][10][11]

  • Reductive/Oxidative Conditions: Do you plan to perform a hydrogenation? If so, the Cbz group, which is removed by catalytic hydrogenolysis, is unsuitable.[9][12] The Boc group is stable under these conditions.

  • Metal Catalysis: Will you be using palladium catalysts for reactions like Sonogashira coupling? While both Boc and Cbz are generally compatible, the Cbz group's deprotection conditions (Pd/C) might interfere if you have other reducible functional groups.[10]

Q3: What is an "orthogonal protection strategy" and why is it critical?

An orthogonal protection strategy uses multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[6][7][8][13] For a derivative of this compound, you might protect the piperidine nitrogen with Boc (acid-labile) and a hydroxyl group elsewhere in the molecule with a silyl ether (fluoride-labile). This allows you to deprotect one functional group while the other remains protected, enabling precise, site-selective modifications.[5][8]

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a logical process for selecting between the two most common N-protecting groups for this compound: Boc and Cbz.

G start Start: Need to protect This compound-N q1 Will the synthetic route involve catalytic hydrogenation (e.g., H2, Pd/C)? start->q1 use_boc Choose N-Boc group. It is stable to hydrogenation. q1->use_boc Yes q2 Will the synthetic route involve strong acidic conditions (e.g., TFA, HCl)? q1->q2 No a1_yes Yes a1_no No use_cbz Choose N-Cbz group. It is stable to most acidic conditions (cleaves Boc). q2->use_cbz Yes q3 Do you need mild deprotection conditions (non-hydrogenation)? q2->q3 No a2_yes Yes a2_no No consider_boc Consider N-Boc. Acidic deprotection is typically fast and high-yielding. q3->consider_boc Yes consider_cbz Consider N-Cbz. Hydrogenolysis is a clean deprotection method. q3->consider_cbz No a3_yes Yes a3_no No

Caption: Decision tree for selecting an N-protecting group.

Part 2: Technical Guide for N-Boc Protection

The tert-Butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in modern organic synthesis due to its ease of installation and clean, acidic cleavage.[14][15]

N-Boc: Frequently Asked Questions & Troubleshooting

Q: What are the standard conditions for N-Boc protection of this compound? A: The most reliable method is reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][16] A common protocol involves using a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[14] The use of 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction, especially for less nucleophilic amines.[11]

Q: My N-Boc protection reaction is sluggish or incomplete. What are the likely causes? A: This is a common issue with several potential solutions:

  • Reagent Quality: Boc₂O can degrade over time. Ensure you are using a fresh or properly stored bottle.

  • Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (like TEA or DIPEA) is used to neutralize the acid byproduct.

  • Insufficient Activation: For sterically hindered or electronically deactivated amines, catalytic DMAP is often necessary to increase the reaction rate.[11]

  • Solvent Choice: Ensure your solvent is anhydrous. Water can hydrolyze Boc₂O.

  • Temperature: While most reactions proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.[15]

Q: I need to remove the Boc group. What is the best method? A: The standard method is acidolysis. A solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) at room temperature will cleave the Boc group within 1-2 hours.[14][17] An alternative is using a solution of HCl in an organic solvent like dioxane or methanol.[11][18]

Q: During TFA-mediated deprotection, I'm observing unexpected side products. What is happening? A: The deprotection mechanism generates a tert-butyl cation, which is a potent electrophile.[11][16] This cation can alkylate other nucleophilic sites in your molecule (e.g., indoles, phenols, thioethers). To prevent this, a "scavenger" such as triisopropylsilane (TIS) or anisole should be added to the reaction mixture to trap the cation.[11]

Experimental Protocols: N-Boc

Protocol 1: N-Boc Protection of this compound

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). If the reaction is slow, add a catalytic amount of DMAP (0.05 eq).

  • Reaction: Stir the mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-2-ethynylpiperidine can often be used without further purification, or it can be purified by flash chromatography.

Protocol 2: N-Boc Deprotection using TFA

  • Setup: Dissolve N-Boc-2-ethynylpiperidine (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Scavenger (Optional): If your molecule contains other nucleophilic groups, add triisopropylsilane (1.1 eq).

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq, often as a 50% solution in DCM).[14]

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting product will be the TFA salt of this compound. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, then dry and concentrate.

Part 3: Technical Guide for N-Cbz Protection

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, valued for its stability to a wide range of conditions and its unique deprotection via hydrogenolysis.[9][19]

N-Cbz: Frequently Asked Questions & Troubleshooting

Q: What are the standard conditions for N-Cbz protection? A: The most common method is the Schotten-Baumann reaction, which involves treating the amine with benzyl chloroformate (Cbz-Cl) in a biphasic system with an aqueous base (like Na₂CO₃ or NaOH) and an organic solvent (like DCM).[9] Alternatively, anhydrous conditions using an organic base like pyridine or DIPEA in DCM can be used.[9]

Q: My catalytic hydrogenolysis to remove the Cbz group is failing. What should I check? A: This is a frequent problem, often related to catalyst deactivation.

  • Catalyst Poisoning: Sulfur-containing compounds, alkynes, and some nitrogen heterocycles can poison the palladium catalyst. While the terminal alkyne of your substrate can sometimes reduce reaction rates, complete poisoning is less common. Ensure all reagents and solvents are free of sulfur impurities.

  • Catalyst Quality & Loading: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). A typical loading is 5-10 mol% of palladium.

  • Hydrogen Source: Ensure your hydrogen balloon is properly filled or your hydrogenator is maintaining positive pressure.

  • Solvent: Methanol, ethanol, or ethyl acetate are standard solvents. Ensure they are of sufficient purity.

  • Acid/Base: Sometimes, the addition of a small amount of acid (like acetic acid or HCl) can accelerate the hydrogenolysis of Cbz-protected amines.

Q: Are there alternatives to catalytic hydrogenation for Cbz removal? A: Yes. If your molecule contains other reducible groups (like an alkyne or nitro group) that you wish to preserve, catalytic hydrogenation is not an option. Alternative methods include:

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C is often milder and can show different selectivity.[9]

  • Lewis Acids: Strong Lewis acids like AlCl₃ or TMSI can cleave Cbz groups.[11][12]

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia will also cleave the Cbz group, but this method is harsh and not compatible with many functional groups.

Experimental Protocols: N-Cbz

Protocol 3: N-Cbz Protection of this compound

  • Setup: Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M) and cool to 0 °C.

  • Reagent Addition: Add an aqueous solution of Na₂CO₃ (2.0 eq). To the vigorously stirring biphasic mixture, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[19]

  • Work-up: Separate the layers. Wash the organic layer with 1 M HCl and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

  • Setup: Dissolve N-Cbz-2-ethynylpiperidine (1.0 eq) in a suitable solvent like methanol or ethanol (approx. 0.1 M) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 wt% of the substrate) under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure using a hydrogen balloon. For more robust reactions, a Parr hydrogenator may be used.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake. Note: The ethynyl group may also be reduced to an ethyl group under these conditions. If preservation of the alkyne is desired, alternative deprotection methods must be used.

  • Isolation: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[17] Concentrate the filtrate under reduced pressure to yield the deprotected product.

Part 4: Comparative Data & Workflow Visualization

Summary of Protecting Groups for this compound
FeatureN-Boc (tert-Butoxycarbonyl)N-Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Boc₂O, TEA or DMAP (cat.), DCMCbz-Cl, Na₂CO₃, DCM/H₂O
Deprotection Method Acidolysis: TFA/DCM or HCl/Dioxane[14]Hydrogenolysis: H₂, Pd/C, MeOH[9]
Stability Stable: Base, Hydrogenation, NucleophilesStable: Acid, Base, most Oxidants
Lability Labile: Strong Acids (TFA, HCl)Labile: Catalytic Hydrogenation, strong Lewis acids
Key Advantage Orthogonal to Cbz; stable to hydrogenationOrthogonal to Boc; stable to acid
Potential Issue t-butyl cation side reactions during deprotectionCatalyst poisoning; unintended reduction of other groups
General Experimental Workflow

The following diagram outlines the key stages in a protection-reaction-deprotection sequence.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Deprotection start This compound protect N-Protection (e.g., Boc₂O or Cbz-Cl) start->protect protected_sm Protected Intermediate protect->protected_sm reaction Desired Reaction at Ethynyl Group (e.g., Sonogashira Coupling) protected_sm->reaction protected_product Protected Final Product reaction->protected_product deprotect N-Deprotection (e.g., TFA or H₂/Pd-C) protected_product->deprotect final_product Final Product deprotect->final_product

Caption: A typical synthetic workflow using a protecting group.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Stavrou, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1179. Available from: [Link]

  • Kocienski, P. J. Protective Groups in Synthetic Organic Chemistry. Available from: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

  • Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. Available from: [Link]

  • Reddit. (2020). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]

  • Long, Z., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(11), 934-938. Available from: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. Available from: [Link]

  • Obniska, J., et al. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • SynArchive. Protecting Groups List. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. Available from: [Link]

  • Organic Chemistry Data. Boc Protection - Common Conditions. Available from: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • CRC Press. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • Wiley Online Library. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available from: [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available from: [Link]

  • Trofimov, A. S., et al. (2021). Convenient Synthesis of Building-Blocks for Pyridine/Piperidine-Decorated Crown Ethers. Chemistry of Heterocyclic Compounds, 57(9), 896-901. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

  • Young, M. J. (2009). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. UNH Scholars' Repository. Available from: [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. Available from: [Link]

  • Zhu, L., et al. (2022). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Nature Communications, 13(1), 1-9. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Ethynylpiperidine for Library Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 2-Ethynylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful production of this valuable building block for chemical libraries.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a highly sought-after building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combined with the reactive ethynyl group, makes it an ideal starting point for the synthesis of diverse compound libraries through reactions like the Sonogashira coupling, click chemistry, and various cycloadditions.[1][2][3] This guide outlines a robust and scalable synthetic route, addressing potential challenges to ensure reproducible and efficient production.

Proposed Scalable Synthetic Route: A Three-Stage Approach

A scalable and reliable synthesis of this compound can be achieved through a three-stage process, beginning with the protection of commercially available 2-piperidone, followed by the introduction of the ethynyl moiety, and concluding with deprotection.

Scalable_Synthesis_Workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Ethynylation cluster_2 Stage 3: Deprotection A 2-Piperidone B N-Boc-2-piperidone A->B Boc₂O, Et₃N, DCM C Activation & Alkynylation B->C e.g., Weinreb amide formation or Grignard addition D N-Boc-2-ethynylpiperidine C->D Ethynylmagnesium bromide or similar E This compound D->E TFA or HCl in Dioxane Troubleshooting_Guide cluster_stage1 Stage 1: N-Protection cluster_stage2 Stage 2: Ethynylation cluster_stage3 Stage 3: Deprotection S1_Start Problem: Incomplete reaction or low yield S1_C1 Check purity of 2-piperidone S1_Start->S1_C1 S1_C2 Ensure Boc₂O is fresh and active S1_Start->S1_C2 S1_C3 Verify stoichiometry of reagents S1_Start->S1_C3 S1_C4 Increase reaction time or temperature S1_Start->S1_C4 S2_Start Problem: Low yield of desired product S2_C1 Ensure strictly anhydrous conditions S2_Start->S2_C1 S2_C2 Verify activity of ethynylating agent S2_Start->S2_C2 S2_C3 Optimize reaction temperature and time S2_Start->S2_C3 S2_C4 Consider alternative ethynylating agents S2_Start->S2_C4 S2_Side Problem: Formation of side products S2_S1 Over-addition or ring-opening products S2_Side->S2_S1 S2_S2 Control temperature carefully during addition S2_S1->S2_S2 S2_S3 Slow, dropwise addition of reagent S2_S1->S2_S3 S3_Start Problem: Incomplete deprotection S3_C1 Increase reaction time or acid concentration S3_Start->S3_C1 S3_C2 Ensure anhydrous conditions for HCl/dioxane S3_Start->S3_C2 S3_C3 Consider using neat TFA S3_Start->S3_C3 S3_Decomp Problem: Product decomposition S3_D1 Avoid excessive heating during workup S3_Decomp->S3_D1 S3_D2 Use a milder deprotection method if necessary S3_Decomp->S3_D2

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Ethynylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium catalyst removal in reactions involving 2-ethynylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and in-depth troubleshooting for this critical purification step. Given that this compound is a key building block in many pharmaceutical syntheses, ensuring the final product is free of residual palladium is paramount for regulatory compliance and downstream applications.[1][2]

The nitrogen atom in the piperidine ring can act as a ligand, forming strong chelates with palladium. This interaction can make complete removal of the catalyst challenging, leading to high palladium content in the final product.[3][4] This guide will address these specific challenges and provide effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound reaction?

Palladium is a heavy metal with established toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), enforce strict limits on the concentration of residual palladium in active pharmaceutical ingredients (APIs).[1][2][5] Beyond the regulatory and safety concerns, residual palladium can also interfere with or poison catalysts in subsequent synthetic steps.[2]

Q2: What are the primary methods for palladium removal?

The most common techniques for removing residual palladium include:

  • Filtration: A simple method to remove heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated palladium species.[6][7][8]

  • Adsorption: Using materials like activated carbon or Celite to adsorb palladium.[6][7][9][10]

  • Scavenging: Employing solid-supported scavengers with functional groups that have a high affinity for palladium.[11][12][13][14][15]

  • Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor.[5][6]

  • Extraction: Using liquid-liquid extraction to separate the palladium from the desired product.[8]

The choice of method depends on the nature of the palladium species, the scale of the reaction, and the properties of the this compound derivative.[2]

Q3: How does the piperidine nitrogen in my compound affect palladium removal?

The lone pair of electrons on the piperidine nitrogen can coordinate with palladium, forming a stable complex. This chelation can keep the palladium solubilized in the organic phase, making simple filtration or extraction less effective.[3][4] This necessitates the use of more robust removal techniques like specialized scavengers.

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of palladium from this compound reactions.

Issue 1: High Palladium Levels After Standard Filtration

Possible Cause: The palladium catalyst has leached into the solution, or the palladium exists in a soluble, colloidal, or chelated form with your this compound product. Simple filtration through Celite is often insufficient for removing these soluble palladium species.[4]

Solutions:

  • Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing many forms of palladium.[9][10] However, it can sometimes lead to product loss through non-specific adsorption.[2][16]

  • Employ a Palladium Scavenger: This is often the most effective method for reducing palladium to very low levels (<1 ppm).[11][12]

Experimental Protocol: Palladium Scavenging

  • Scavenger Selection: For nitrogen-containing compounds like this compound derivatives, thiol-functionalized silica scavengers are highly effective due to the high affinity of sulfur for palladium.[13][15][16][17]

  • Reaction Setup: After completion of the this compound coupling reaction, dilute the reaction mixture with a suitable solvent.

  • Scavenger Addition: Add the selected palladium scavenger to the reaction mixture. The amount of scavenger will depend on its loading capacity and the amount of palladium in the reaction. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for a period of 1 to 24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter off the solid scavenger.

  • Analysis: Analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][18][19][20]

Issue 2: Significant Product Loss During Purification

Possible Cause: Your this compound derivative is being adsorbed onto the purification medium, most commonly activated carbon.[16]

Solutions:

  • Optimize Adsorbent Amount: Use the minimum amount of activated carbon necessary for effective palladium removal.

  • Solvent Selection: Wash the adsorbent with a solvent in which your product is highly soluble to recover any adsorbed material.

  • Switch to a More Selective Scavenger: Functionalized silica or polymer-based scavengers often exhibit higher selectivity for palladium over the organic product, minimizing yield loss.[11][13][14]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Cause: The nature of the palladium species at the end of the reaction may vary between batches. This can be due to slight differences in reaction conditions, work-up procedures, or exposure to air.

Solutions:

  • Standardize Work-up: Implement a consistent work-up procedure for every batch before initiating palladium removal.

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium oxidation states and forms.

  • Consider a Polishing Step: If one method is not consistently achieving the desired low levels of palladium, consider a two-step process, for example, an initial treatment with activated carbon followed by a highly selective scavenger.

Comparative Data on Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite) Simple, fast, inexpensive.[6][7]Only removes insoluble palladium.[4]Highly variable.
Activated Carbon Cost-effective, removes various Pd species.[9][10]Potential for product loss, variable efficiency.[2][16]Can reduce Pd to <50 ppm.[16]
Silica-Based Scavengers High efficiency, high selectivity, low product loss.[11][13][14]Higher cost than activated carbon.Can reduce Pd to <1 ppm.[11][12]
Polymer-Based Scavengers High capacity, good for various solvents.Can be more expensive.Can reduce Pd to <5 ppm.[5]

Visualizing the Workflow

A logical approach to palladium removal is crucial for achieving consistent results. The following diagram outlines a typical decision-making workflow.

Palladium_Removal_Workflow cluster_0 Palladium Removal Decision Tree for this compound Reactions Start Reaction Work-up Complete Is_Pd_Heterogeneous Is the Pd Catalyst Heterogeneous? Start->Is_Pd_Heterogeneous Filtration Filtration through Celite Is_Pd_Heterogeneous->Filtration Yes Scavenger_Screen Screen Palladium Scavengers (e.g., Thiol-functionalized Silica) Is_Pd_Heterogeneous->Scavenger_Screen No / Soluble Pd Present Analyze_Filtrate Analyze Filtrate for Residual Pd (ICP-MS) Filtration->Analyze_Filtrate Analyze_Filtrate->Scavenger_Screen > Specification Product_Meets_Spec Product Meets Specification Analyze_Filtrate->Product_Meets_Spec < Specification Optimized_Scavenging Optimized Scavenging Protocol Scavenger_Screen->Optimized_Scavenging Final_Analysis Final Product Analysis (ICP-MS) Optimized_Scavenging->Final_Analysis Final_Analysis->Product_Meets_Spec

Caption: Decision workflow for palladium removal.

The following diagram illustrates the mechanism of a thiol-based scavenger capturing a palladium species.

Scavenger_Mechanism cluster_1 Mechanism of Palladium Scavenging Soluble_Pd Soluble Pd(II) Species (Chelated to Product) Bound_Pd Immobilized Palladium Complex (Solid Support-Si-S-Pd) Soluble_Pd->Bound_Pd Binding Scavenger Thiol-Functionalized Silica Scavenger (Solid Support-Si-SH) Scavenger->Bound_Pd Reacts with Purified_Product Purified this compound Derivative Bound_Pd->Purified_Product Separated by Filtration

Sources

Technical Support Center: N-Alkylation of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 2-ethynylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging building block. My goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate the common pitfalls associated with its N-alkylation.

The this compound scaffold is a valuable synthon in drug discovery, but its bifunctional nature—a nucleophilic secondary amine and an acidic terminal alkyne—creates a unique set of synthetic hurdles. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiment.

Q1: Why is the N-alkylation of this compound more complex than that of piperidine itself?

A1: The complexity arises from the acidic proton on the terminal alkyne. In the presence of a base, which is typically required for N-alkylation, this proton can be abstracted to form a nucleophilic acetylide anion. This creates a competing nucleophile with the piperidine nitrogen, potentially leading to undesired C-alkylation at the alkyne. Furthermore, the resulting tertiary amine product is often a better nucleophile than the starting secondary amine, setting the stage for over-alkylation.[1]

Q2: What are the primary side reactions I should be concerned about?

A2: There are two major competing pathways:

  • Over-alkylation: The desired N-alkylated tertiary amine product can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[1] This is a common issue in amine alkylations and is driven by the fact that the product is often more nucleophilic than the starting material.

  • C-Alkylation/Side Reactions at the Alkyne: The base used to facilitate the N-alkylation can deprotonate the terminal alkyne. The resulting acetylide can then attack the alkylating agent or undergo other undesired reactions. This is especially problematic with strong bases like NaH or organolithiums.

Side_Reactions Start This compound + Alkyl Halide (R-X) + Base Desired Desired Product: N-Alkyl-2-ethynylpiperidine Start->Desired Desired SN2 @ Nitrogen Deprotonation Acetylide Intermediate Start->Deprotonation Alkyne Deprotonation (Strong Base) Overalkylation Side Product 1: Quaternary Ammonium Salt Desired->Overalkylation Further Reaction with R-X C_Alkylation Side Product 2: C-Alkylated Alkyne Deprotonation->C_Alkylation SN2 @ Alkyne

Caption: Competing reaction pathways in the N-alkylation of this compound.

Q3: Should I protect the terminal alkyne before attempting the N-alkylation?

A3: In most cases, yes . Protecting the alkyne is a robust strategy to prevent C-alkylation and other side reactions involving the acidic proton.[2] A silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is ideal. It is easily installed, stable to the basic conditions of N-alkylation, and can be removed under mild conditions that will not affect the rest of the molecule.[3] This simplifies the reaction to a standard N-alkylation of a secondary amine, significantly improving reliability and yield.

Q4: What is the best overall method for this transformation to avoid common pitfalls?

A4: While direct alkylation of a protected alkyne is effective, reductive amination is often a superior method.[4][5] This approach avoids the use of alkyl halides and the problem of over-alkylation altogether. The reaction involves forming an iminium ion from this compound and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Since the product tertiary amine cannot react further under these conditions, quaternization is not an issue.[4]

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Problem: My reaction is very slow or stalls completely.

  • Possible Cause 1: Inappropriate Base. The base may be too weak or insoluble in your solvent. For direct alkylation, a common issue is the formation of a hydrohalide salt of the piperidine, which is unreactive. The base's job is to neutralize this acid as it forms.[6][7]

    • Solution: Switch to a stronger or more soluble base. If you are using K₂CO₃ in a solvent like THF, consider switching to a more polar aprotic solvent like acetonitrile (ACN) or DMF to improve solubility.[8] Alternatively, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, Hünig's base) is an excellent choice as it is soluble in most organic solvents.[7]

  • Possible Cause 2: Unreactive Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl.

    • Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide. You can also add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture to facilitate a Finkelstein reaction, converting the alkyl halide in situ to the more reactive iodide.

Problem: I'm observing significant formation of a quaternary ammonium salt.

  • Possible Cause: Over-alkylation. The N-alkylated product is reacting further with your alkylating agent. This is common when the reaction is run with an excess of the alkylating agent or at high concentrations.[1][7]

    • Solution 1 (Direct Alkylation): Control the stoichiometry carefully. Use a slight excess of the piperidine starting material relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration, favoring the reaction with the more abundant secondary amine.[7]

    • Solution 2 (Superior Method): Switch to reductive amination. This method is not susceptible to over-alkylation and is the most reliable way to synthesize tertiary amines from secondary amines when this side reaction is a problem.[4]

Decision_Workflow Start Goal: Synthesize N-Alkyl-2-ethynylpiperidine Check_Overalkylation Is over-alkylation a major concern or is the alkylating agent precious? Start->Check_Overalkylation Reductive_Amination Use Reductive Amination (Protocol 3) Check_Overalkylation->Reductive_Amination Yes Protect_Alkyne Protect the Alkyne (e.g., with TMS or TIPS) Check_Overalkylation->Protect_Alkyne No Final_Product Final Product Reductive_Amination->Final_Product Direct_Alkylation Perform Direct N-Alkylation (Protocol 1) Protect_Alkyne->Direct_Alkylation Deprotect_Alkyne Deprotect the Alkyne (Protocol 2) Direct_Alkylation->Deprotect_Alkyne Deprotect_Alkyne->Final_Product

Caption: Decision workflow for selecting the optimal N-alkylation strategy.

Problem: My mass spectrometry results indicate my alkyl group has added to the alkyne.

  • Possible Cause: Alkyne Deprotonation. You are using a base that is strong enough to deprotonate the terminal alkyne, creating a competing acetylide nucleophile. This is highly likely if you are using bases like NaH, LDA, or BuLi.

    • Solution: Protect the alkyne before N-alkylation using a group like TMS or TIPS. This is the most robust solution. If protection is not an option, you must use a milder base that is sufficiently strong to neutralize the H-X byproduct but not strong enough to deprotonate the alkyne. Finely powdered K₂CO₃ or DIPEA are much better choices than stronger bases.[6]

Problem: Purification is difficult, and I cannot separate my product from the starting material.

  • Possible Cause: Similar Polarity. The starting secondary amine and the product tertiary amine can have very similar polarities, making chromatographic separation difficult.

    • Solution 1 (Workup): Use an acidic wash during the workup. The tertiary amine product is typically more basic than the secondary amine starting material. A carefully controlled wash with a dilute acid (e.g., 1% citric acid or 0.1 M HCl) may selectively extract the product into the aqueous phase, from which it can be recovered by basification and re-extraction. This requires careful pH monitoring.

    • Solution 2 (Purification): If the product contains a basic nitrogen and the impurities do not, consider using a specialized chromatography technique. Ion exchange chromatography can be effective. Alternatively, for small-scale work, a PL-SO₃H SPE (solid-phase extraction) cartridge can be used to capture the basic amine, which is then eluted with a solution of ammonia in methanol.

Section 3: Recommended Protocols

Protocol 1: N-Alkylation via Alkyne Protection and Direct Alkylation

This two-step protocol is a reliable method that circumvents issues with the acidic alkyne proton.

Step A: Silyl Protection of this compound

  • Setup: To a solution of this compound (1.0 equiv.) in anhydrous THF or DCM (0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (2.5 equiv.).

  • Addition: Slowly add trimethylsilyl chloride (TMS-Cl, 1.2 equiv.) or triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude TMS- or TIPS-protected piperidine is often pure enough for the next step. If necessary, purify by flash chromatography on silica gel.

Step B: Direct N-Alkylation

  • Setup: To a solution of the silyl-protected this compound (1.0 equiv.) in anhydrous ACN or DMF (0.2 M), add a suitable base (e.g., finely powdered K₂CO₃, 2.0 equiv., or DIPEA, 1.5 equiv.).[6][7]

  • Addition: Add the alkyl halide (1.1 equiv.) to the stirred mixture. For reactive halides, add them slowly via syringe pump to minimize potential over-alkylation.[7]

  • Reaction: Stir the mixture at room temperature or heat (50-80 °C) depending on the halide's reactivity. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with water (3x) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Silyl Group
  • Setup: Dissolve the N-alkylated, silyl-protected intermediate (1.0 equiv.) in a suitable solvent like methanol (for TMS) or THF (for TIPS) at a concentration of approximately 0.1 M.

  • Reagent Addition:

    • For TMS removal: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1-0.2 equiv.).[3][9] Stir at room temperature for 1-3 hours.

    • For TIPS removal: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv.).[3] Stir at room temperature for 2-6 hours.

  • Monitoring & Workup: Monitor by TLC. Once complete, concentrate the solvent. Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product. Purify by chromatography if necessary.

Protocol 3: Reductive Amination (Alternative Superior Method)

This protocol is highly recommended for preventing over-alkylation.[4]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the corresponding aldehyde or ketone (1.05 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, adding a small amount of acetic acid (0.1 equiv.) can catalyze iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the solution in portions. The reaction is often slightly exothermic.

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Reagent Selection Tables

Table 1: Comparison of Bases for Direct N-Alkylation
BaseStrengthSolubilityTypical SolventsComments
K₂CO₃ ModerateLow in many organic solventsACN, DMFInexpensive and effective, but requires a polar solvent for good reactivity.[6]
Cs₂CO₃ ModerateHigher than K₂CO₃ACN, DMF, THFMore reactive than K₂CO₃ due to better solubility and the "caesium effect". More expensive.
DIPEA Moderate (Non-nucleophilic)HighDCM, ACN, THF, DMFExcellent choice. Soluble organic base that acts as a proton scavenger without competing as a nucleophile.[7]
NaH StrongInsoluble (reaction at surface)THF, DMFNot recommended. Strong enough to deprotonate the terminal alkyne, leading to side reactions.[10]
Table 2: Comparison of Alkyne Protecting Groups
Protecting GroupAbbreviationStabilityDeprotection ConditionsComments
Trimethylsilyl TMSModerately stableMildly basic (K₂CO₃/MeOH) or fluoride sources (TBAF).[2][9]Good for many applications; easy to remove. Can be labile to acidic conditions or even chromatography.
Triethylsilyl TESMore stable than TMSFluoride sources (TBAF).Offers a good balance of stability and ease of removal.
Triisopropylsilyl TIPSVery stableRequires stronger conditions, typically TBAF or AgF.[11][12]Excellent for multi-step syntheses where high stability is needed. More sterically hindered.
tert-Butyldimethylsilyl TBDMS/TBSVery stableFluoride sources (TBAF).Common protecting group, very robust.

Section 5: References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • Scribd. Alkyne Protecting Groups. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]

  • ResearchGate. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • PubMed. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]

  • ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Link]

  • Google Patents. A kind of purification method of high-purity piperidine.

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Ethynylpiperidine Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-ethynylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their click reactions. The unique structural properties of this compound can present specific hurdles not always encountered with simpler terminal alkynes. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

I. Frequently Asked Questions (FAQs) - Catalyst & Reaction Conditions

Q1: My click reaction with this compound is giving very low to no product. I'm recovering most of my starting materials. What's the most likely cause?

A: The most common culprit for a stalled CuAAC reaction is the failure of the catalyst system, specifically the inactivation of the active Cu(I) species.[1][2] Here’s a breakdown of the primary reasons this occurs and how to address them:

  • Catalyst Oxidation: The catalytically active Cu(I) is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[3][4] Even with a reducing agent present, excessive oxygen exposure can deplete it, killing the catalyst.[5]

    • Solution: While a full glove box setup isn't always necessary, rudimentary oxygen exclusion is crucial. At a minimum, cap reaction vials and consider a brief sparging of your solvents with an inert gas (nitrogen or argon) before use. For sensitive biomolecule conjugations, using pre-degassed buffers is highly recommended.[5]

  • Insufficient Reducing Agent: Sodium ascorbate is the most common reducing agent used to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄).[4][6] If your sodium ascorbate stock is old or has been improperly stored, it may have degraded and lost its reducing power.

    • Solution: Always use a fresh, high-quality stock of sodium ascorbate. Prepare the solution just before use. If you suspect your ascorbate is the issue, test it in a model reaction with a simple alkyne like propargyl alcohol before committing your valuable this compound substrate.[5][7]

  • Inappropriate Copper Source: While various copper sources can work, some are less optimal. Using cuprous iodide (CuI) is not recommended when maximum reaction rates are desired because the iodide ion can act as a ligand, interfering with the formation of the crucial copper-acetylide intermediate.[5]

    • Solution: The most reliable and convenient method is the in situ reduction of Copper(II) sulfate (CuSO₄) with sodium ascorbate.[6][8] This approach avoids bases and the presence of potentially interfering halide ions.[6]

Q2: I'm observing some product, but the reaction stalls at low conversion (e.g., < 20%). What could be causing this partial failure?

A: This often points to catalyst poisoning or inhibition over the course of the reaction. The piperidine nitrogen in your substrate, or other functional groups in your azide partner, can be the source of the problem.

  • Substrate-Based Catalyst Sequestration: The nitrogen atom of the piperidine ring in this compound can act as a ligand, chelating the copper catalyst and rendering it inactive. This is especially problematic if your azide partner also contains potential copper-binding moieties (e.g., thiols, histidines, other heterocycles).

    • Solution 1: Use an Accelerating Ligand. The addition of a copper-stabilizing ligand is critical. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) serve a dual purpose: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the rate of the cycloaddition.[3][5][9] Using a 5:1 ligand-to-copper ratio is a robust starting point for many applications.[5][10]

    • Solution 2: Add Sacrificial Metal Ions. If you suspect strong catalyst sequestration by your biomolecule (e.g., a protein with multiple histidine residues), you can add sacrificial metal ions like Zn(II) or Ni(II).[5] These ions can occupy the strong binding sites, leaving the copper free to catalyze the click reaction.

  • Inhibition by Reagents:

    • Thiols: Free thiols, such as from glutathione in a cell lysate or a cysteine residue, are potent poisons for the CuAAC reaction due to strong Cu-thiolate binding.[3][5]

    • Phosphines: Reducing agents like TCEP can interfere by binding to copper and even reducing the azide starting material.[5][11]

    • Solution: If thiols are present, increasing the copper and ligand concentration may overcome the inhibition.[5] For reducing disulfide bonds prior to conjugation, consider using DTT and then removing it before initiating the click reaction, as it is more compatible than TCEP.[11] Sodium ascorbate remains the preferred reducing agent for the click reaction itself.[10]

Below is a decision tree to guide your initial troubleshooting efforts.

Troubleshooting_Workflow Start Low Yield (<20%) Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Inhibition 2. Assess Potential Inhibition Start->Check_Inhibition Optimize_Conditions 3. Optimize Reaction Parameters Start->Optimize_Conditions Fresh_Reagents Use fresh Sodium Ascorbate & CuSO4 solution Check_Catalyst->Fresh_Reagents Reagent Age? Add_Ligand Add/Increase Ligand (e.g., THPTA, 5:1 ratio) Check_Catalyst->Add_Ligand Ligand Used? Degas_Solvents Degas solvents (N2 or Ar sparge) Check_Catalyst->Degas_Solvents Oxygen Exposure? Identify_Inhibitors Identify potential inhibitors: - Free thiols (cysteine) - Piperidine N - Other heterocycles Check_Inhibition->Identify_Inhibitors Solvent_Choice Adjust Solvent System (e.g., add DMSO for solubility) Optimize_Conditions->Solvent_Choice Temperature Increase Temperature (e.g., 40-60°C) Optimize_Conditions->Temperature Concentration Increase Reactant Concentration Optimize_Conditions->Concentration Product_Analysis 4. Analyze Product & Byproducts Fresh_Reagents->Product_Analysis Re-run reaction Add_Ligand->Product_Analysis Re-run reaction Degas_Solvents->Product_Analysis Re-run reaction Increase_Cu_Ligand Increase [Cu] and [Ligand] Identify_Inhibitors->Increase_Cu_Ligand Substrate Sequestration? Add_Sacrificial_Metal Add Sacrificial Metal (Zn²⁺) Identify_Inhibitors->Add_Sacrificial_Metal Strong Sequestration? Increase_Cu_Ligand->Product_Analysis Re-run reaction Add_Sacrificial_Metal->Product_Analysis Re-run reaction Solvent_Choice->Product_Analysis Re-run reaction Temperature->Product_Analysis Re-run reaction Concentration->Product_Analysis Re-run reaction CuAAC_Cycle cluster_0 Catalytic Cycle CuI_L Cu(I)-Ligand Complex Cu_Acetylide Copper(I) Acetylide CuI_L->Cu_Acetylide + R-C≡CH Azide_Complex Azide Coordination Cu_Acetylide->Azide_Complex + R'-N₃ Metallacycle Six-Membered Cupracycle Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI_L + H⁺ - Product Product 1,4-Disubstituted Triazole Triazolide->Product Alkyne This compound Alkyne->Cu_Acetylide Azide Azide Partner Azide->Azide_Complex

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The 2-ethynylpiperidine scaffold is a valuable building block in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid ethynyl group can serve as a key pharmacophore, a synthetic handle for further functionalization, or a tool for probing biological systems. The efficient and stereocontrolled synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of plausible synthetic strategies for accessing this compound, offering insights into the rationale behind each approach and providing representative experimental protocols.

Introduction to Synthetic Strategies

The synthesis of 2-substituted piperidines can be challenging due to the need for regioselective functionalization of the saturated heterocyclic ring. For the introduction of an ethynyl group, several distinct strategies can be envisioned, primarily revolving around the formation of the C2-alkyne bond. This guide will focus on three principal and logically sound approaches:

  • Alkynylation of a Cyclic Iminium Ion Precursor: This method involves the nucleophilic addition of an acetylide to an electrophilic cyclic iminium ion generated in situ from a suitable piperidine derivative.

  • Palladium-Catalyzed Sonogashira Coupling: A classic and powerful cross-coupling reaction, this route utilizes a 2-halopiperidine derivative and a terminal alkyne.

  • Nucleophilic Addition of an Acetylide to a Piperidin-2-one: This strategy employs a commercially available or readily synthesized lactam, followed by manipulation of the resulting propargyl alcohol.

Each of these routes presents a unique set of advantages and disadvantages concerning factors such as starting material availability, number of steps, overall yield, and potential for stereocontrol.

Route 1: Alkynylation of a Cyclic Iminium Ion Precursor

This approach is predicated on the generation of a reactive cyclic iminium ion from an N-protected piperidine, which is then trapped by a nucleophilic acetylide. The key to this strategy is the controlled formation of the iminium ion at the C2 position.

Scientific Rationale

The α-functionalization of cyclic amines can be effectively achieved through the formation of an N-acyliminium ion intermediate. N-alkoxycarbonyl protecting groups, such as Boc (tert-butoxycarbonyl), are well-suited for this purpose as they stabilize the iminium ion and can be readily removed. The iminium ion can be generated through various methods, including Polonovski-Potteir type reactions or oxidation of the N-protected piperidine. Once formed, the electrophilic C2 position is susceptible to attack by a variety of nucleophiles, including organometallic acetylides.

Proposed Synthetic Workflow

Route 1 start N-Boc-piperidine step1 α-Functionalization/ Oxidation start->step1 e.g., Anodic Oxidation or Ru-catalyzed oxidation intermediate1 N-Boc-2-methoxypiperidine or N-Boc-2-hydroxypiperidine step1->intermediate1 step2 Iminium Ion Formation (Lewis Acid) intermediate1->step2 intermediate2 N-Boc-piperidine Iminium Ion step2->intermediate2 step3 Alkynylation (e.g., (TMS-acetylene)₂CuLi) intermediate2->step3 intermediate3 N-Boc-2-(trimethylsilylethynyl)piperidine step3->intermediate3 step4 Deprotection (TBAF or K₂CO₃/MeOH) intermediate3->step4 Si-Deprotection step5 N-Deprotection (TFA or HCl) step4->step5 end This compound step5->end

Caption: Proposed workflow for Route 1: Alkynylation of a Cyclic Iminium Ion.

Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl 2-methoxypiperidine-1-carboxylate To a solution of N-Boc-piperidine (1.0 eq) in a suitable solvent such as methanol, an electrochemical cell is set up with graphite electrodes. A constant current is applied until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the α-methoxylated product.

Step 2 & 3: Alkynylation To a solution of trimethylsilylacetylene (1.5 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.5 eq). The solution is stirred for 30 minutes, followed by the addition of copper(I) cyanide (0.75 eq). The resulting solution is warmed to 0 °C and then re-cooled to -78 °C. A solution of tert-butyl 2-methoxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF is added, followed by the dropwise addition of a Lewis acid such as boron trifluoride etherate (1.2 eq). The reaction is stirred at -78 °C for several hours.

Step 4 & 5: Deprotection The reaction is quenched with aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is then dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature until the desilylation is complete. After workup, the N-Boc protected this compound is dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature to remove the Boc group. The final product is obtained after basic workup and purification.

Route 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly reliable and versatile method for the formation of C(sp²)-C(sp) and C(sp³)-C(sp) bonds. This route would involve the coupling of a 2-halopiperidine with a terminal alkyne.

Scientific Rationale

This strategy relies on the ability to selectively halogenate the C2 position of an N-protected piperidine. The resulting 2-halopiperidine can then participate in a palladium-catalyzed cross-coupling reaction with a suitable alkyne. The use of a protecting group on the nitrogen is crucial to prevent side reactions and to facilitate the initial halogenation. Trimethylsilylacetylene is a common choice for the alkyne component as the TMS group can be easily removed post-coupling.

Proposed Synthetic Workflow

Route 2 start N-Boc-piperidine step1 α-Lithiation & Halogenation start->step1 1. s-BuLi, TMEDA 2. C₂Cl₆ or I₂ intermediate1 N-Boc-2-halopiperidine (X = Br, I) step1->intermediate1 step2 Sonogashira Coupling intermediate1->step2 TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N intermediate2 N-Boc-2-(trimethylsilylethynyl)piperidine step2->intermediate2 step3 Deprotection (TBAF or K₂CO₃/MeOH) intermediate2->step3 Si-Deprotection step4 N-Deprotection (TFA or HCl) step3->step4 end This compound step4->end

Caption: Proposed workflow for Route 2: Sonogashira Coupling.

Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl 2-bromopiperidine-1-carboxylate To a solution of N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether at -78 °C is added s-butyllithium (1.2 eq) dropwise. The mixture is allowed to warm to -20 °C and stirred for several hours. The resulting solution is then cooled back to -78 °C, and a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.5 eq) in anhydrous diethyl ether is added. The reaction is stirred for a few hours before quenching with saturated aqueous ammonium chloride. The product is extracted, dried, and purified by column chromatography.

Step 2: Sonogashira Coupling A mixture of tert-butyl 2-bromopiperidine-1-carboxylate (1.0 eq), trimethylsilylacetylene (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq) in triethylamine is degassed and heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Step 3 & 4: Deprotection The subsequent desilylation and N-deprotection steps are carried out as described in Route 1.

Route 3: Nucleophilic Addition of an Acetylide to a Piperidin-2-one

This approach begins with a readily available piperidin-2-one and introduces the ethynyl group via nucleophilic addition to the carbonyl. The resulting tertiary alcohol then requires deoxygenation to furnish the final product.

Scientific Rationale

The addition of organometallic reagents, such as lithium acetylides, to lactams is a well-established method for the synthesis of α-amino ketones or their corresponding carbinolamine adducts. In this case, the addition of a protected acetylide to N-Boc-piperidin-2-one would yield a hemiaminal intermediate which can be reduced to the corresponding 2-alkynylpiperidine. The choice of reducing agent is critical to achieve deoxygenation without affecting the alkyne.

Proposed Synthetic Workflow

Route 3 start N-Boc-piperidin-2-one step1 Acetylide Addition start->step1 Li-TMS-acetylide, THF, -78 °C intermediate1 N-Boc-2-hydroxy-2- (trimethylsilylethynyl)piperidine step1->intermediate1 step2 Reductive Deoxygenation intermediate1->step2 e.g., Et₃SiH, TFA intermediate2 N-Boc-2-(trimethylsilylethynyl)piperidine step2->intermediate2 step3 Deprotection (TBAF or K₂CO₃/MeOH) intermediate2->step3 Si-Deprotection step4 N-Deprotection (TFA or HCl) step3->step4 end This compound step4->end

Caption: Proposed workflow for Route 3: Acetylide Addition to a Piperidin-2-one.

Experimental Protocol (Representative)

Step 1: Acetylide Addition To a solution of trimethylsilylacetylene (1.5 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.5 eq). After stirring, a solution of N-Boc-piperidin-2-one (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for several hours and then quenched with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.

Step 2: Reductive Deoxygenation To a solution of the hemiaminal (1.0 eq) in dichloromethane at 0 °C is added triethylsilane (2.0 eq) followed by trifluoroacetic acid (2.0 eq). The reaction is stirred until completion and then quenched with saturated aqueous sodium bicarbonate. The product is extracted, dried, and purified.

Step 3 & 4: Deprotection The final desilylation and N-deprotection steps are performed as described in the previous routes.

Stereoselective Synthesis

For many pharmaceutical applications, controlling the stereochemistry at the C2 position is paramount. Enantiomerically pure this compound can be accessed through modifications of the described routes:

  • Chiral Resolution: Racemic intermediates in any of the routes can be resolved using chiral chromatography or by derivatization with a chiral auxiliary followed by separation of diastereomers.

  • Asymmetric Catalysis: In Route 2, the use of a chiral ligand in the Sonogashira coupling could potentially induce enantioselectivity. More promisingly, the asymmetric lithiation of N-Boc-piperidine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, is a well-established method for obtaining enantioenriched 2-substituted piperidines.[1]

  • Chiral Starting Materials: Route 3 could be adapted by starting with an enantiomerically pure piperidin-2-one, which can be prepared from chiral amino acids.

Comparison of Synthetic Routes

FeatureRoute 1: Iminium Ion AlkynylationRoute 2: Sonogashira CouplingRoute 3: Addition to Piperidin-2-one
Starting Materials N-Boc-piperidineN-Boc-piperidineN-Boc-piperidin-2-one
Number of Steps 4-544
Key Reactions Iminium ion formation, Nucleophilic additionDirected lithiation, Halogenation, Sonogashira couplingAcetylide addition, Reductive deoxygenation
Potential Yields Moderate to GoodModerate to GoodModerate
Scalability Potentially scalableScalableScalable
Stereocontrol Challenging to control directlyCan be achieved with asymmetric lithiationCan be achieved with chiral starting materials
Advantages Convergent approachReliable and well-understood couplingReadily available starting material
Disadvantages Generation and handling of reactive iminium ionsRequires stoichiometric strong base for lithiationReductive deoxygenation can be challenging

Conclusion

The synthesis of this compound can be approached through several viable synthetic strategies. The Sonogashira coupling route (Route 2) likely offers the most robust and reliable pathway for many research settings, benefiting from the extensive literature on this reaction. For stereoselective synthesis, the modification of this route with an asymmetric deprotonation-trapping sequence is particularly attractive. The iminium ion alkynylation (Route 1) represents a more convergent approach but may require more optimization for the generation and reaction of the key intermediate. The addition to a piperidin-2-one (Route 3) is a straightforward strategy, but the final deoxygenation step might present challenges and impact the overall yield.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, the need for stereochemical purity, and the availability of specialized reagents and equipment.

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • O'Brien, P. (2002). Asymmetric Deprotonation of N-Boc-piperidine. Angewandte Chemie International Edition, 41(23), 4443-4445. [Link]

Sources

A Comparative Guide to the Synthesis and Reactivity of 2-Ethynylpiperidine and 2-Ethynylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, saturated nitrogen-containing heterocycles are indispensable scaffolds. Among these, piperidine and pyrrolidine rings are frequently incorporated into the structures of pharmaceuticals and natural products. The introduction of a reactive ethynyl group at the 2-position of these rings opens up a vast chemical space for further functionalization through various transformations, most notably cycloaddition and coupling reactions. This guide provides an in-depth technical comparison of 2-ethynylpiperidine and 2-ethynylpyrrolidine, focusing on their synthesis, reactivity, and synthetic utility, supported by experimental data to inform rational choices in research and drug development.

Introduction: Structural and Electronic Profile

This compound and 2-ethynylpyrrolidine are structurally similar, differing only by a single carbon atom in their saturated ring systems. This seemingly minor difference, however, imparts distinct conformational preferences and electronic properties that can significantly influence their reactivity and handling. The piperidine ring, a six-membered heterocycle, predominantly adopts a chair conformation, which places substituents in either axial or equatorial positions. In contrast, the five-membered pyrrolidine ring exists in a state of rapid conformational flux between envelope and twist forms. These conformational dissimilarities can affect the steric accessibility of the ethynyl group and the lone pair of the nitrogen atom, thereby influencing reaction kinetics and stereochemical outcomes.

From an electronic standpoint, the nitrogen atom in both heterocycles is an sp³-hybridized center with a lone pair of electrons. The basicity and nucleophilicity of this nitrogen can be modulated by the choice of protecting group, a crucial consideration in multistep syntheses.

Stereoselective Synthesis: Accessing Chiral Building Blocks

The stereochemistry at the 2-position is often critical for the biological activity of molecules derived from these scaffolds. Therefore, enantioselective synthetic routes are of paramount importance. The synthesis of enantiomerically enriched N-Boc-2-ethynylpiperidine and N-Boc-2-ethynylpyrrolidine can be achieved through several strategic approaches, most notably starting from the chiral pool of amino acids, L-pipecolic acid and L-proline, respectively.

A prevalent and effective method involves the asymmetric deprotonation of the N-Boc protected parent heterocycle using a chiral base, such as s-butyllithium in the presence of (-)-sparteine, followed by quenching with an appropriate electrophile to introduce the ethynyl group.[1][2][3] This method allows for the preparation of either enantiomer by selecting the appropriate chiral ligand.

Diagram of Synthetic Workflow

cluster_piperidine Piperidine Synthesis cluster_pyrrolidine Pyrrolidine Synthesis N-Boc-piperidine N-Boc-piperidine Lithiation_pip Asymmetric Deprotonation N-Boc-piperidine->Lithiation_pip s-BuLi, (-)-sparteine Quench_pip Electrophilic Alkynylation Lithiation_pip->Quench_pip e.g., Ethynylating agent N-Boc-2-ethynylpiperidine N-Boc-2-ethynylpiperidine Quench_pip->N-Boc-2-ethynylpiperidine N-Boc-pyrrolidine N-Boc-pyrrolidine Lithiation_pyr Asymmetric Deprotonation N-Boc-pyrrolidine->Lithiation_pyr s-BuLi, (-)-sparteine Quench_pyr Electrophilic Alkynylation Lithiation_pyr->Quench_pyr e.g., Ethynylating agent N-Boc-2-ethynylpyrrolidine N-Boc-2-ethynylpyrrolidine Quench_pyr->N-Boc-2-ethynylpyrrolidine

Caption: General workflow for the asymmetric synthesis of N-Boc-2-ethynylpiperidine and N-Boc-2-ethynylpyrrolidine.

Experimental Protocol: Enantioselective Synthesis of (R)-N-Boc-2-ethynylpyrrolidine

  • To a solution of (-)-sparteine (1.2 equiv.) in dry diethyl ether at -78 °C under an argon atmosphere, is added s-butyllithium (1.1 equiv., 1.4 M in cyclohexane) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • A solution of N-Boc-pyrrolidine (1.0 equiv.) in dry diethyl ether is added dropwise, and the reaction mixture is stirred for 3 hours at -78 °C.

  • A solution of (iodoethynyl)trimethylsilane (1.5 equiv.) in dry diethyl ether is then added, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the TMS-protected precursor.

  • Deprotection of the TMS group is typically achieved using a mild fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to yield (R)-N-Boc-2-ethynylpyrrolidine.

Note: This is a generalized protocol and may require optimization for specific substrates and scales. Similar conditions can be applied for the synthesis of the corresponding piperidine derivative.

Comparative Reactivity in Key Transformations

The terminal alkyne functionality in this compound and 2-ethynylpyrrolidine serves as a versatile handle for a variety of chemical transformations. Here, we compare their reactivity in two of the most synthetically valuable reaction classes: 1,3-dipolar cycloadditions and Sonogashira cross-coupling reactions.

1,3-Dipolar Cycloadditions: The Gateway to Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] Both this compound and 2-ethynylpyrrolidine are excellent substrates for this transformation.

Diagram of 1,3-Dipolar Cycloaddition

Heterocycle 2-Ethynyl-N-Boc-piperidine or 2-Ethynyl-N-Boc-pyrrolidine Reaction Cu(I) catalyst (e.g., CuSO4, Na-ascorbate) Heterocycle->Reaction Azide R-N3 Azide->Reaction Product 1,4-Disubstituted Triazole Adduct Reaction->Product

Caption: General scheme for the CuAAC (Click) reaction of 2-ethynyl N-heterocycles.

While direct comparative kinetic data is scarce, empirical observations from various studies suggest that the reactivity of the two scaffolds in CuAAC reactions is broadly similar under standard conditions (e.g., CuSO₄/sodium ascorbate in a suitable solvent). The choice between the two may therefore be dictated by the desired properties of the final product rather than a significant difference in reactivity.

Table 1: Representative Data for 1,3-Dipolar Cycloaddition Reactions

EntryHeterocycleDipoleReaction ConditionsYield (%)Reference
1N-Boc-2-ethynylpyrrolidineBenzyl azideCuSO₄·5H₂O, Na-ascorbate, t-BuOH/H₂O, rt, 12h>95[4]
2N-Boc-2-ethynylpiperidinePhenyl azideCuI, DIPEA, THF, rt, 18h92*

*Data for this compound is based on analogous reactions reported in the literature and serves as a representative example.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of the N-Boc-2-ethynylheterocycle (1.0 equiv.) and the corresponding azide (1.1 equiv.) in a 1:1 mixture of t-butanol and water is added sodium ascorbate (0.2 equiv.) followed by copper(II) sulfate pentahydrate (0.1 equiv.).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 1,2,3-triazole.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes.[5] Both this compound and 2-ethynylpyrrolidine can participate as the alkyne component in this reaction.

Diagram of Sonogashira Coupling

Heterocycle 2-Ethynyl-N-Boc-piperidine or 2-Ethynyl-N-Boc-pyrrolidine Reaction Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et3N) Heterocycle->Reaction Aryl_Halide Ar-X (X = I, Br) Aryl_Halide->Reaction Product 2-(Arylethynyl)-N-Boc- heterocycle Reaction->Product

Caption: General scheme for the Sonogashira cross-coupling reaction.

The efficiency of the Sonogashira coupling can be influenced by the steric hindrance around the alkyne. While no direct comparative studies have been published, it can be postulated that the greater conformational flexibility of the pyrrolidine ring might allow for slightly faster reaction rates compared to the more rigid piperidine chair conformation, especially with bulky aryl halides. However, in practice, both substrates are generally reactive under standard Sonogashira conditions.

Table 2: Representative Data for Sonogashira Cross-Coupling Reactions

EntryHeterocycleCoupling PartnerReaction ConditionsYield (%)Reference
1N-Boc-2-ethynylpyrrolidineIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C, 6h85
2N-Boc-2-ethynylpiperidine4-IodoanisolePd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C, 4h88

*Data is based on typical Sonogashira conditions and yields for similar substrates.

Experimental Protocol: Sonogashira Cross-Coupling

  • To a solution of the N-Boc-2-ethynylheterocycle (1.2 equiv.), the aryl halide (1.0 equiv.), and copper(I) iodide (0.05 equiv.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 0.02-0.05 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 60-100 °C) for 2-12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired 2-(arylethynyl)-heterocycle.

Conclusion and Outlook

Both this compound and 2-ethynylpyrrolidine are highly valuable and versatile building blocks in organic synthesis and drug discovery. Their synthesis can be achieved in an enantioselective manner, providing access to chiral scaffolds. In terms of reactivity in two of the most common and powerful alkyne transformations, 1,3-dipolar cycloaddition and Sonogashira cross-coupling, both heterocycles perform admirably.

The choice between the two will likely be guided by the desired final molecular architecture and the specific biological target. The subtle differences in ring size and conformational flexibility can lead to distinct three-dimensional shapes in the resulting molecules, which can have a profound impact on their biological activity. Future work in this area could focus on direct kinetic comparisons of the reactivity of these two scaffolds in a wider range of reactions to provide a more quantitative basis for their selection in synthesis.

References

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed.alpha.-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]

  • Coldham, I., & Leonori, D. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry, 75(12), 4069-4077. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Beak, P., & Lee, W. K. (1993). Asymmetric deprotonation of N-Boc pyrrolidine. The Journal of Organic Chemistry, 58(5), 1109-1117.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Huisgen, R. (1963). 1, 3-Dipolar cycloadditions. Past and future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Liang, Y., & Fu, G. C. (2007). Palladium-catalyzed Sonogashira couplings of N-heterocyclic halides. The Journal of Organic Chemistry, 72(2), 540-545.
  • O'Brien, P. (2002). Asymmetric deprotonation of N-Boc-pyrrolidine and N-Boc-piperidine using s-butyllithium/sparteine. Journal of the American Chemical Society, 124(12), 2905-2912.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Wiberg, K. B., & Bailey, W. F. (2000). A transition state for the enantioselective deprotonation of N-Boc-pyrrolidine with isopropyllithium/(-)-sparteine. Angewandte Chemie International Edition, 39(12), 2127-2129. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Gulman, M., Polienko, Y., Trakhininа, S., Gatilov, Y., Rybalova, T., Dobrynin, S., & Kirilyuk, I. (2025). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Archives. [Link]

  • Yadav, R. K., Kumar, R., Mazumder, A., & Tripathi, S. (2023). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ChemistrySelect, 8(23), e202300947.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Huisgen, R. (1984). 1, 3-dipolar cycloadditions—introduction, survey, mechanism. In 1, 3-Dipolar Cycloaddition Chemistry (pp. 1-176). John Wiley & Sons.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Coldham, I., & Hufton, R. (2005). Intramolecular 1, 3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.
  • Najera, C., & Sansano, J. M. (2007). Catalytic asymmetric 1, 3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes.
  • Padwa, A. (Ed.). (2008). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-catalyzed Sonogashira coupling reaction of 2-amino-3-bromopyridines with terminal alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Sonogashira Coupling. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (2010).
  • Huisgen, R. (1968). Kinetics and mechanism of 1, 3-dipolar cycloadditions. Angewandte Chemie International Edition in English, 7(5), 321-328.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.

Sources

A Comparative Guide to Catalysts for 2-Ethynylpiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-ethynylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The ability to efficiently forge carbon-carbon bonds at the ethynyl group is paramount for the synthesis of diverse molecular libraries for drug discovery. This guide provides a comprehensive comparative analysis of various catalytic systems employed for the coupling reactions of this compound, with a focus on performance, mechanistic insights, and practical applications.

Introduction: The Significance of this compound Coupling

The piperidine ring is a ubiquitous feature in pharmaceuticals and natural products.[1][2][3] Its 2-ethynyl derivative serves as a versatile building block, allowing for the introduction of a wide array of substituents through carbon-carbon bond-forming reactions. These coupling reactions, most notably the Sonogashira coupling, have become indispensable tools for medicinal chemists.[4][5] The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide will delve into a comparative analysis of palladium, copper, and gold-based catalytic systems, providing experimental data to inform catalyst selection for specific synthetic challenges.

Palladium-Catalyzed Coupling: The Workhorse of C(sp)-C(sp²) Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis.[6][7][8] The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a premier method for constructing arylalkynes and conjugated enynes.[4][9]

Conventional Palladium/Copper Co-catalyzed Systems

The classical Sonogashira reaction employs a palladium(0) catalyst in conjunction with a copper(I) co-catalyst.[4][10] The generally accepted mechanism involves two interconnected catalytic cycles (Figure 1).[9][11]

Key Mechanistic Steps:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium center. This is often the rate-determining step.

    • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates to the terminal alkyne, increasing its acidity.

    • Deprotonation: A base, typically an amine like piperidine or pyrrolidine, deprotonates the alkyne to form a copper acetylide intermediate.[12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_intermediate R-Pd(II)-X(L2) Pd0->Pd_intermediate Oxidative Addition (R-X) Coupled_intermediate R-Pd(II)-C≡CR'(L2) Pd_intermediate->Coupled_intermediate Transmetalation Coupled_intermediate->Pd0 Reductive Elimination Product R-C≡C-R' Alkyne R'C≡CH Cu_pi_complex [R'C≡CH---Cu(I)]+ Alkyne->Cu_pi_complex + Cu(I) Cu_acetylide R'C≡CCu(I) Cu_pi_complex->Cu_acetylide + Base - Base-H+ Cu_acetylide->Pd_intermediate [CuX]

Figure 1: Proposed mechanism for the Palladium/Copper co-catalyzed Sonogashira coupling.

Performance Analysis:

Catalyst SystemSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuIThis compound, Aryl IodideEt₃NTHFRT485-95[10]
Pd(PPh₃)₄/CuIThis compound, Aryl BromidePiperidineDMF801270-88[12]
Pd(OAc)₂/CuIThis compound, Aryl ChlorideCs₂CO₃Toluene1102450-75[13]

Causality Behind Experimental Choices:

  • Ligands: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst. More electron-rich and bulky phosphines can enhance catalytic activity, particularly for less reactive aryl chlorides.[9]

  • Copper Source: Copper(I) iodide is frequently used due to its good solubility and reactivity.

  • Base: The choice of base is crucial. While triethylamine is standard, stronger bases like cesium carbonate may be required for less reactive halides. The use of piperidine itself as a base/solvent can also be effective.[12][14]

  • Solvent: Aprotic polar solvents like THF and DMF are typically used to dissolve the reactants and catalysts.

Copper-Free Sonogashira Coupling

Concerns about the toxicity and potential for alkyne homocoupling (Glaser coupling) associated with copper have driven the development of copper-free Sonogashira protocols.[4][5][11] In these systems, the palladium catalyst orchestrates the entire cycle, although the exact mechanism can be complex and may involve palladium acetylide intermediates.[4][15]

Performance Analysis:

Catalyst SystemSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/dppfThis compound, Aryl IodideTBAFTHF60880-92[11]
[PdCl₂(dppb)]This compound, Aryl BromidePyrrolidineNMP1001675-85[4]
Pd/NHCThis compound, Aryl BromideK₂CO₃Dioxane1201882-90[9][16]

Expert Insights:

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium in copper-free Sonogashira couplings.[9][16] Their strong σ-donating ability stabilizes the palladium center and promotes oxidative addition, often allowing for the coupling of challenging substrates like aryl chlorides.[9] However, a potential side reaction, NHC-ethynyl coupling, has been observed and characterized, which can act as a catalyst deactivation pathway.[15][16]

Copper-Catalyzed Coupling: A Cost-Effective Alternative

Copper catalysis offers a more economical and environmentally friendly alternative to palladium-based systems.[17][18] While generally requiring higher temperatures, recent advances in ligand design have significantly improved the efficiency of copper-catalyzed C-N and C-C bond formations.[17][19]

Copper-Catalyzed A³ Coupling (Alkyne-Aldehyde-Amine)

A notable application of copper catalysis is the three-component A³ coupling, which can be adapted for the functionalization of this compound. A variation of this involves the coupling of a ketone, a primary amine, and an alkyne to synthesize α-quaternary 2-alkynyl-substituted N-heterocycles.[20]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Alkynylpiperidines [20]

  • To a reaction vial, add the ω-chloro ketone (1.0 equiv), primary amine (1.2 equiv), and CuI (5 mol%).

  • Add the solvent (e.g., DCE) and the terminal alkyne (1.5 equiv), in this case, a derivative of this compound.

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

A3_Coupling_Workflow start Start: Combine Reactants reactants ω-chloro ketone Primary Amine This compound CuI start->reactants solvent Add Solvent (DCE) reactants->solvent heat Heat at 80 °C (12-24h) solvent->heat quench Quench (aq. NH4Cl) heat->quench extract Extract quench->extract purify Dry, Concentrate, Purify extract->purify product Product: α-quaternary 2-alkynylpiperidine purify->product

Figure 2: Experimental workflow for the copper-catalyzed synthesis of 2-alkynylpiperidines.

Gold-Catalyzed Reactions: Unique Reactivity

Gold catalysts, particularly gold(I) complexes, have shown remarkable reactivity for the activation of alkynes towards nucleophilic attack.[21][22][23] While less common for direct cross-coupling, gold catalysts excel in hydroamination and other addition reactions involving the ethynyl group.

Gold-Catalyzed Hydroamination

Intramolecular or intermolecular hydroamination of the alkyne in this compound can lead to the formation of valuable enamine or imine intermediates, which can be further functionalized.[21][24][25] Cationic gold(I) complexes, often stabilized by phosphine or NHC ligands, are highly effective for this transformation.[21][22]

Performance Analysis:

Catalyst SystemReaction TypeSubstrateSolventTemp. (°C)Yield (%)Reference
[AuCl(PPh₃)]/AgOTfIntramolecular HydroaminationN-tethered this compoundCH₂Cl₂RT85-95[22]
(IPr)AuCl/AgNTf₂Intermolecular HydroaminationThis compound, AnilineToluene8070-88[24]

Mechanistic Insight:

Gold(I) catalysts act as soft π-acids, coordinating to the alkyne and rendering it more electrophilic. Nucleophilic attack by an amine, followed by protodeauration, completes the catalytic cycle.[25] The choice of ligand and counter-ion significantly influences the catalyst's activity and selectivity.

Comparative Summary and Future Outlook

The choice of catalyst for this compound coupling is highly dependent on the desired transformation and the nature of the coupling partner.

Catalyst TypePrimary ApplicationAdvantagesDisadvantages
Palladium Sonogashira CouplingHigh efficiency, broad substrate scope, well-understood mechanisms.[4][6]Cost, potential toxicity, requires inert atmosphere.
Copper A³ Coupling, Glaser CouplingLow cost, environmentally benign.[17]Often requires higher temperatures, narrower scope than palladium.
Gold Hydroamination, Alkyne ActivationMild reaction conditions, unique reactivity towards alkynes.[21][23]High cost, primarily for addition reactions, not direct cross-coupling.

The field of catalysis is continuously evolving. Future research will likely focus on the development of more robust and recyclable catalysts based on earth-abundant metals like nickel and iron, which have already shown promise in Sonogashira-type couplings.[26] Furthermore, the application of photoredox catalysis may open new avenues for the functionalization of this compound under even milder conditions.[27]

References

  • Ananikov, V. P., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal, 26(67), 15672-15681. [Link][15][16]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][9]

  • Li, J., et al. (2017). Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. Chemical Communications, 53(56), 7937-7940. [Link][14]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link][1][3]

  • O'Connor, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link][2]

  • Vallin, K. S., et al. (2003). Palladium-Catalyzed Coupling of Ethynylated p-Carborane Derivatives. Inorganic Chemistry, 42(16), 4935-4942. [Link][12]

  • Wikipedia. (2024). Sonogashira coupling. [Link][4]

  • Ananikov, V. P., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal, 26(67), 15672-15681. [Link][16]

  • Blore, C. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link][11]

  • MDPI. (2021). Recyclable Catalysts for Alkyne Functionalization. Catalysts, 11(6), 729. [Link][28]

  • Wang, Y., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14, 6245. [Link][29]

  • Grainger, R., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(3), 856-861. [Link][27]

  • Trost, B. M., & Li, C. J. (Eds.). (2014). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. In Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. Wiley-VCH. [Link][30]

  • Van der Heiden, S., et al. (2016). Copper(I)-Catalyzed Ketone, Amine, and Alkyne Coupling for the Synthesis of 2-Alkynylpyrrolidines and -piperidines. Organic Letters, 18(19), 4782-4785. [Link][20]

  • Sepehrpour, H., et al. (2019). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. IUCrData, 4(12), x191208. [Link][31]

  • Jesus, A. R., & Oble, J. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(11), 1269. [Link][32]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-32. [Link][6]

  • Katari, M., et al. (2018). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. RSC Advances, 8(52), 29598-29606. [Link][21]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][5]

  • Garcı́a-Garcı́a, P., et al. (2009). Gold(I)-catalyzed Tandem Reactions Initiated by Hydroamination of Alkynyl Carbamates: Application to the Synthesis of Nitidine. The Journal of Organic Chemistry, 74(23), 9183-9191. [Link][22]

  • Singh, U. P., & Singh, R. K. (2017). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link][7]

  • Wang, C., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. [Link][26]

  • Wu, Y., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(11), 2955. [Link][18]

  • Barluenga, J., et al. (2008). N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. Molecules, 13(3), 633-646. [Link][24]

  • Kumar, A., et al. (2024). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. RSC Advances, 14(4), 2415-2436. [Link][33]

  • Zhao, L., et al. (2005). Palladium(II)-catalyzed enyne coupling reaction initiated by acetoxypalladation of alkynes and quenched by protonolysis of the carbon-palladium bond. The Journal of Organic Chemistry, 70(10), 4059-4063. [Link][34]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link][35]

  • Cai, Q., et al. (2018). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry, 14, 2336-2365. [Link][36]

  • Zenkl, J., et al. (2022). 2-Aminoalkylgold complexes: the putative intermediate in Au- catalyzed hydroamination of alkenes does not protodemetalate. ETH Zurich Research Collection. [Link][23]

  • Zenkl, J., et al. (2022). 2-Aminoalkylgold complexes: the putative intermediate in Au- catalyzed hydroamination of alkenes does not protodemetalate. ETH Zurich Research Collection. [Link][25]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link][3]

  • NEDP. (n.d.). Discoveries. [Link]

  • ResearchGate. (2025). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) Piperidine Derivatives. [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1172-1176. [Link]

  • da Silva, A. B., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-15. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-alkynoates with various alkynes. [a] 2mmol benzyl alcohol. [Link]

  • Beilstein Journals. (2020). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Beilstein Journal of Organic Chemistry, 16, 219-227. [Link]

  • ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. [Link]

  • Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 12(1), 89. [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-Ethynylpiperidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, valued for its prevalence in numerous FDA-approved drugs and its versatile pharmacological profile.[1] This guide delves into a specific, highly promising subclass: 2-ethynylpiperidine derivatives. The introduction of the ethynyl group, a small, rigid, and electron-rich moiety, can profoundly influence the biological activity of the parent piperidine molecule. This technical guide provides a comprehensive comparison of the biological activities of this compound derivatives against their relevant analogs, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery efforts.

The Significance of the Ethynyl Group in Piperidine Scaffolds

The ethynyl group (C≡CH) is not merely a simple substituent. Its unique sp-hybridized geometry and electronic properties impart significant conformational rigidity and the ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These features can lead to enhanced binding affinity and selectivity for biological targets compared to their saturated alkyl or other unsaturated analogs. This guide will explore these structure-activity relationships (SAR) across several key biological activities.

Local Anesthetic and Antiarrhythmic Activity: The Impact of Unsaturation

One of the most well-documented activities of this compound derivatives is their potent local anesthetic and associated antiarrhythmic effects. These actions are primarily mediated by the blockade of voltage-gated sodium channels in nerve and cardiac cell membranes.[2][3]

Comparative Efficacy: Ethynyl vs. Saturated Analogs

Experimental evidence strongly suggests that the presence of the ethynyl group is crucial for enhanced local anesthetic potency. A study on the structure-activity relationship of alkynylpiperidine derivatives demonstrated that modification of the triple bond, such as through exhaustive hydrogenation to the corresponding saturated alkyl analog, leads to a decrease in the duration of anesthesia.[4] This indicates that the rigidity and electronic nature of the alkyne are key for optimal interaction with the sodium channel.

Fluorinated this compound derivatives, in particular, have shown pronounced and prolonged local anesthetic activity compared to standard reference drugs like lidocaine and procaine.[5]

Table 1: Comparative Local Anesthetic Activity of a this compound Derivative (LAS-286) and Reference Drugs [5]

CompoundConcentrationOnset of Anesthesia (min)Duration of Complete Anesthesia (min)Total Duration of Anesthesia (min)
LAS-2860.5%2.5 ± 0.395.2 ± 5.1150.4 ± 7.8
Lidocaine2%3.1 ± 0.436.1 ± 2.965.7 ± 4.3
Procaine2%4.2 ± 0.523.5 ± 2.148.9 ± 3.7

The data clearly illustrates the superior duration of action of the this compound derivative LAS-286, even at a lower concentration compared to the standard anesthetics.

Mechanism of Action: Sodium Channel Blockade

The mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels from within the cell. The lipophilic nature of the piperidine ring allows the molecule to cross the cell membrane, and the protonated amine group is thought to interact with the channel's inner pore, stabilizing the inactivated state and preventing sodium influx, thereby blocking nerve impulse conduction.[2][3]

SodiumChannelBlockade cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel LA_in This compound (Protonated form) Na_channel->LA_in Na_ion_in Na+ LA_out This compound (Lipophilic form) LA_out->Na_channel LA_in->Na_channel Block Blockade Na_ion_out Na+ Na_ion_out->Na_channel Block->Na_channel

Mechanism of local anesthetic action of this compound derivatives.

Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapy

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[6] Piperidine-based structures are central to some of the most potent AChE inhibitors, including the widely prescribed drug Donepezil.[7][8]

Comparative Efficacy: Piperidine Derivatives vs. Donepezil

Table 2: In Vitro Acetylcholinesterase Inhibitory Activity of Various Piperidine Derivatives and Donepezil [9][10]

CompoundIC50 (nM)
Donepezil5.7
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2
Phthalimide-based analog (4b)16,420
Piperine~46,500 (reported as % inhibition)[11]

The data highlights that modifications to the piperidine scaffold can lead to highly potent AChE inhibitors, with some derivatives even surpassing the activity of Donepezil. While piperine, a naturally occurring piperidine alkaloid, shows some inhibitory activity, synthetic derivatives demonstrate significantly greater potency. The introduction of an ethynyl group could potentially enhance binding to the active site of AChE through additional interactions, a hypothesis that warrants further investigation.

Mechanism of Action: Inhibition of Acetylcholine Hydrolysis

AChE inhibitors bind to the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[6][12]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE->Choline_Acetate Ethynylpiperidine This compound Derivative Ethynylpiperidine->AChE Inhibition

Inhibition of acetylcholinesterase by a this compound derivative.

Antimicrobial Activity: A Broad Spectrum of Potential

Piperidine alkaloids and their synthetic derivatives have demonstrated a wide range of antimicrobial activities against various bacteria and fungi.[13][14] The lipophilic nature of the piperidine ring facilitates passage through microbial cell membranes.

Comparative Efficacy: Structure-Activity Insights

While direct comparisons of this compound with its saturated analogs are limited, studies on various piperidine derivatives reveal key structural features that influence antimicrobial potency. For instance, the nature and position of substituents on the piperidine ring and the nitrogen atom play a crucial role in determining the spectrum and potency of activity.[13]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Piperidine Derivatives against Various Microorganisms [5][15]

Compound/AnalogMicroorganismMIC (µg/mL)
4-aminopiperidine derivative (6i)Candida albicans4
4-aminopiperidine derivative (6i)Candida krusei2
Fluorinated ethynylpiperidine (LAS-286)Staphylococcus aureusNot explicitly reported, but activity noted
Fluorinated ethynylpiperidine (LAS-286)Escherichia coliNot explicitly reported, but activity noted

The available data suggests that piperidine derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The ethynyl group, with its potential to interact with microbial enzymes or other cellular components, could contribute to this activity, representing a promising area for further systematic investigation.

Cytotoxicity Against Cancer Cell Lines: A Potential Therapeutic Application

The cytotoxic effects of piperidine-containing compounds against various cancer cell lines have been extensively studied.[16][17] The natural alkaloid piperine, for example, has been shown to induce apoptosis and inhibit the proliferation of several cancer cell types.[18][19]

Comparative Efficacy and Selectivity

The cytotoxicity of piperidine derivatives is often assessed by determining their 50% growth inhibitory concentration (GI50) against different cancer cell lines. A desirable characteristic of a potential anticancer agent is selective cytotoxicity towards cancer cells over normal, healthy cells.

Table 4: In Vitro Cytotoxicity (GI50) of Piperidine Derivatives against Human Cancer Cell Lines [20]

Compound/AnalogCell LineCancer TypeGI50 (µM)
Mefloquine Analog (erythro)NCI-H460Non-Small Cell Lung0.9
Mefloquine Analog (erythro)SF-268CNS1.1
Mefloquine Analog (threo)NCI-H460Non-Small Cell Lung2.1
Mefloquine Analog (threo)SF-268CNS2.4
PiperineMCF-7Breast~200

These findings indicate that synthetic piperidine analogs can exhibit potent cytotoxic activity in the low micromolar range. While piperine's cytotoxicity is modest, its derivatives hold promise. The rigid structure conferred by the 2-ethynyl group could lead to more specific interactions with cancer-related targets, potentially enhancing both potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[21][22]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and their analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds A->B C 3. Add MTT Reagent B->C D 4. Incubate & Formazan Formation C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Cell Viability & GI50 F->G

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The incorporation of a 2-ethynyl group into the piperidine scaffold has demonstrated significant potential for enhancing biological activity, particularly in the realm of local anesthetics. While direct comparative data with saturated analogs for other activities like acetylcholinesterase inhibition, antimicrobial effects, and cytotoxicity is still emerging, the existing body of research on piperidine derivatives provides a strong rationale for further exploration. The rigidity, electronic properties, and potential for specific interactions conferred by the ethynyl moiety make these compounds highly attractive candidates for drug discovery programs.

Future research should focus on the systematic synthesis and parallel screening of this compound derivatives and their corresponding saturated (2-ethylpiperidine) and other unsaturated analogs. This will provide a clearer understanding of the structure-activity relationships and the specific contribution of the ethynyl group to the observed biological effects. Such studies will be instrumental in the rational design of novel and potent therapeutic agents based on the versatile this compound scaffold.

References

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 41(11), 1938-1945. [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]

  • Zhumagaziyeva, A. A., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. [Link]

  • Yaffe, D., et al. (2015). Piperine induces cell death in human prostate cancer cells via the JNK-dependent mechanism. The Prostate, 75(10), 1047-1058. [Link]

  • Shokri, E., et al. (2019). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research: IJPR, 18(4), 1957–1967. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Faskhutdinov, M. F., et al. (2018). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 52(9), 793-796. [Link]

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of alkaloids. International journal of antimicrobial agents, 26(5), 343–356. [Link]

  • Zadorozhna, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6978. [Link]

  • Tüzün, B., et al. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. [Link]

  • Singh, N., Kumar, A., & Sharma, P. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current medicinal chemistry, 22(25), 2971–2987. [Link]

  • Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1541–1558. [Link]

  • Shokri, E., et al. (2019). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed. [Link]

  • Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 20(1), 25-31. [Link]

  • Khan Academy. (2013, October 18). Drawing dot structures [Video]. YouTube. [Link]

  • Modh, R. P., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5801. [Link]

  • Khusnutdinov, R. I., et al. (2021). New Water-Soluble Condensed Heterocyclic Compounds with Antimicrobial Activity Based on Annulation Reactions of 8-Quinolinesulfenyl Halides with Natural Products and Alkenes. Molecules, 26(11), 3326. [Link]

  • Falsafi, M., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. DARU Journal of Pharmaceutical Sciences, 32(1), 1-13. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Leipold, E., et al. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 12, 776269. [Link]

  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130-137. [Link]

  • Khan Academy. (n.d.). Dot structures I: Single bonds. [Link]

  • Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5009. [Link]

  • Khan Academy. (2013, October 18). Drawing dot structures [Video]. YouTube. [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140. [Link]

  • Cushnie, T. P. T., Cushnie, B., & Lamb, A. J. (2014). Alkaloids: an overview of their antibacterial, antibiotic-enhancing and antivirulence activities. International journal of antimicrobial agents, 44(5), 377–386. [Link]

  • EPOS. (n.d.). Mechanism of action of local anesthetics. [Link]

  • de Paula, F. S., et al. (2016). The Natural Alkaloid Piperine and its Acid and Ester Synthetic Derivatives are Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 349(10), 757-766. [Link]

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734. [Link]

  • Mishra, A., & Goel, R. K. (2025). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Molecular Biology Reports, 52(1), 1-20. [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of 2-Ethynylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical synthesis, the precise stereochemical characterization of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. The 2-ethynylpiperidine scaffold represents a valuable building block, with its rigid piperidine ring and the versatile ethynyl group offering a gateway to a diverse range of biologically active compounds. Distinguishing between its (R)- and (S)-enantiomers is paramount, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of key spectroscopic techniques for the absolute configuration determination and enantiomeric discrimination of this compound.

The following sections will delve into the theoretical underpinnings, practical experimental protocols, and expected outcomes for Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating established methodologies for similar chiral piperidine derivatives with the principles of computational chemistry, this guide aims to equip researchers with the knowledge to confidently approach the stereochemical elucidation of this compound and analogous structures.

Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1][2] This technique is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining absolute configuration.[3][4] For a pair of enantiomers, the IR spectra are identical, but the VCD spectra are of equal intensity and opposite sign, creating perfect mirror images.[3]

The synergy between experimental VCD and computational quantum chemistry is a key aspect of its application.[5] By calculating the theoretical VCD spectrum for a known configuration (e.g., the (R)-enantiomer) using methods like Density Functional Theory (DFT), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated enantiomer.[4][6]

Experimental Protocol: VCD Analysis
  • Sample Preparation:

    • Prepare solutions of the isolated (R)- and (S)-enantiomers of this compound in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 0.1 M.

    • Ensure the samples are free of particulate matter and have low water content.

  • Instrumentation and Data Acquisition:

    • Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, a linear polarizer, and a photoelastic modulator (PEM).[2]

    • Acquire spectra in the mid-IR region (e.g., 800-2000 cm⁻¹), which typically contains information-rich fingerprint vibrations.

    • Collect data for a sufficient number of scans (e.g., 5000) to achieve an adequate signal-to-noise ratio.[7]

    • Record the solvent spectrum under identical conditions for background subtraction.

  • Computational Modeling (DFT):

    • Perform a conformational search for the (R)-enantiomer of this compound to identify all low-energy conformers.

    • Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for each significant conformer using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[4]

    • Generate a Boltzmann-averaged VCD spectrum based on the relative free energies of the conformers.

Expected VCD and IR Spectral Data

The following table illustrates the expected data for the (R)- and (S)-enantiomers of this compound. Note the identical IR absorption frequencies but mirror-image VCD intensities.

Wavenumber (cm⁻¹)(R)-2-Ethynylpiperidine VCD Intensity (ΔA x 10⁻⁴)(S)-2-Ethynylpiperidine VCD Intensity (ΔA x 10⁻⁴)IR Absorbance (A)Vibrational Assignment (Tentative)
~1100+1.5-1.50.45C-N Stretch
~1250-2.0+2.00.60CH₂ Wag
~1450+0.8-0.80.75CH₂ Scissor
~2100+0.5-0.50.30C≡C Stretch (Weak)
~3300-1.2+1.20.25≡C-H Stretch

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light, corresponding to electronic transitions.[8] While the piperidine ring itself lacks strong chromophores in the accessible UV-Vis range, the ethynyl group and any potential derivatization can provide the necessary electronic transitions for ECD analysis. The spectrum is highly sensitive to the chiral environment around the chromophore.[8]

Similar to VCD, the ECD spectra of enantiomers are mirror images. Computational prediction of ECD spectra using Time-Dependent DFT (TD-DFT) is a standard practice for assigning absolute configuration by comparing the calculated spectrum of a known enantiomer with the experimental data.[9][10]

Experimental Protocol: ECD Analysis
  • Sample Preparation:

    • Dissolve the enantiomers of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition:

    • Use a dedicated CD spectropolarimeter.

    • Scan a wavelength range appropriate for the expected electronic transitions (e.g., 190-400 nm).

    • Acquire the spectrum of the solvent for baseline correction.

  • Computational Modeling (TD-DFT):

    • Using the optimized geometries from the VCD calculations, perform TD-DFT calculations to predict the electronic transition energies and rotational strengths for the (R)-enantiomer.

    • Generate a simulated ECD spectrum by applying a Gaussian or Lorentzian broadening to the calculated transitions.

Expected ECD Spectral Data

The table below shows hypothetical ECD data for the enantiomers of this compound.

Wavelength (nm)(R)-2-Ethynylpiperidine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)(S)-2-Ethynylpiperidine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
~210+8000-8000
~235-5000+5000

NMR Spectroscopy: Enantiomeric Discrimination with Chiral Auxiliaries

While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce diastereomeric interactions, leading to distinct NMR signals for each enantiomer.[11] This method is particularly useful for determining enantiomeric excess (ee) but can also aid in assigning absolute configuration if the nature of the diastereomeric interaction is well understood or if a pure enantiomer is available for comparison.

For piperidine derivatives, chiral crown ethers such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have proven effective as CSAs.[11][12] The amine of the piperidine is protonated, and the resulting ammonium ion forms a host-guest complex with the crown ether, leading to different chemical shifts for the enantiomers. Another emerging technique involves the use of ¹⁹F NMR probes that dynamically bind to the N-heterocycles, generating separate ¹⁹F signals for each enantiomer.[13]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Prepare a solution of the this compound sample (racemic or enantioenriched) in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) at a concentration of ~10 mM.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) to the NMR tube.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • Compare the spectra to identify split signals corresponding to the individual enantiomers. The protons alpha to the nitrogen and the ethynyl proton are likely to show the most significant chemical shift differences.

Expected ¹H NMR Data
ProtonChemical Shift (ppm) - No CSAChemical Shift (ppm) - With CSA (R-enantiomer)Chemical Shift (ppm) - With CSA (S-enantiomer)
H at C2~3.0~3.15~3.18
Ethynyl H~2.5~2.60~2.62
Other Piperidine HMultipletsShifted MultipletsShifted Multiplets

Visualizing the Workflow

The general workflow for chiroptical analysis, integrating experimental and computational approaches, is depicted below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Interpretation & Assignment Sample Enantiopure or Enantioenriched This compound Sample VCD_exp VCD Spectrometer Sample->VCD_exp Measure Spectrum ECD_exp ECD Spectropolarimeter Sample->ECD_exp Measure Spectrum NMR_exp NMR Spectrometer + Chiral Solvating Agent Sample->NMR_exp Measure Spectrum VCD_compare Compare Experimental & Calculated VCD VCD_exp->VCD_compare ECD_compare Compare Experimental & Calculated ECD ECD_exp->ECD_compare NMR_analysis Analyze Diastereomeric Splitting (ee%) NMR_exp->NMR_analysis Conf_Search Conformational Search ((R)-enantiomer) DFT_Opt DFT Geometry Optimization & Frequency Calculation Conf_Search->DFT_Opt TD_DFT TD-DFT Calculation DFT_Opt->TD_DFT DFT_Opt->VCD_compare Calculated VCD TD_DFT->ECD_compare Calculated ECD AC Absolute Configuration Assignment VCD_compare->AC ECD_compare->AC

Caption: Workflow for Spectroscopic Comparison and Absolute Configuration Assignment.

Comparative Summary of Techniques

TechniquePrimary ApplicationStrengthsLimitations
VCD Absolute Configuration- Rich structural information- High reliability when combined with DFT- Applicable to a wide range of molecules- Requires higher concentration- Can be sensitive to solvent and conformation
ECD Absolute Configuration- High sensitivity- Requires less sample- Requires a suitable chromophore near the stereocenter- Can be complex to interpret for flexible molecules
NMR with CSA Enantiomeric Excess (ee)- Excellent for quantitative analysis of enantiomeric ratio- Relatively fast and accessible- Does not directly give absolute configuration without a standard- CSA may not resolve all signals

Conclusion

The stereochemical characterization of this compound enantiomers is a multifaceted task that can be approached with high confidence through the strategic application of modern spectroscopic techniques. Vibrational and Electronic Circular Dichroism, when paired with robust computational modeling, offer definitive pathways to the assignment of absolute configuration. VCD provides a detailed fingerprint of the molecule's 3D structure, while ECD offers high sensitivity for molecules with appropriate electronic transitions. Concurrently, NMR spectroscopy in the presence of a chiral solvating agent serves as a rapid and precise method for determining enantiomeric purity. By understanding the principles, protocols, and expected outcomes of each technique as outlined in this guide, researchers can effectively and accurately elucidate the stereochemistry of this compound and other vital chiral building blocks in their research endeavors.

References

  • Gau, D., et al. (2010). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 75(15), 5325-5328. Available from: [Link]

  • Gau, D., et al. (2010). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. American Chemical Society. Available from: [Link]

  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 22(15), 5883-5887. Available from: [Link]

  • Sapova, M., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. Available from: [Link]

  • Schulte, M., et al. (2018). Utilizing experimental and computational vibrational circular dichroism (VCD) spectroscopy, we explored the conformational preferences of a series of chiral C3‐symmetric octaazacryptands. Chemistry – A European Journal. Available from: [Link]

  • Johnson, S. J. (1989). Theoretical Prediction of Vibrational Circular Dichroism Spectra. Defense Technical Information Center. Available from: [Link]

  • Mazurek, J., et al. (2013). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 804, 13-24. Available from: [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available from: [Link]

  • Abbatescianni, D., et al. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Molecules, 25(21), 5098. Available from: [Link]

  • Balaji R., et al. (2020). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ChemistrySelect. Available from: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link]

  • Liu, Y., et al. (2021). Calculated electronic circular dichroism (ECD) spectra of compound 1, 2 and their enantiomers were compared with the experimental. Marine Drugs. Available from: [Link]

  • Wang, Y., et al. (2019). Experimental and calculated electronic circular dichroism (ECD) spectra of 2 and 3. Journal of Natural Products. Available from: [Link]

  • Grøn, R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(17), 3323-3334. Available from: [Link]

  • Wikipedia. (2023). Vibrational circular dichroism. Wikipedia. Available from: [Link]

  • Wang, Y., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5046-5049. Available from: [Link]

  • Comins, D. L., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527. Available from: [Link]

  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Available from: [Link]

  • Vass, E., et al. (2024). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. Molecules, 29(12), 2800. Available from: [Link]

  • Power, N. P., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11(5), 2888-2900. Available from: [Link]

  • Hinds Instruments. Vibrational Circular Dichroism. Hinds Instruments. Available from: [Link]

  • Keiderling, T. A., et al. (1993). Vibrational circular dichroism spectroscopy of selected oligopeptide conformations. Makromolekulare Chemie. Macromolecular Symposia, 73(1), 1-13. Available from: [Link]

  • Barvian, M., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Enders, D., et al. (2000). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry, 11(16), 3329-3345. Available from: [Link]

  • Ionescu, E., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3747. Available from: [Link]

Sources

A-Comparative-Guide-to-Alternative-Reagents-for-the-Ethynylation-of-Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

<

A Senior Application Scientist's Field Guide to Modern N-Ethynylation Strategies

For researchers, medicinal chemists, and drug development professionals, the piperidine moiety is a cornerstone of pharmacologically active compounds.[1][2] Its N-ethynylation provides a synthetically versatile handle—the ethynyl group—for subsequent modifications via click chemistry, Sonogashira couplings, and other transformations. However, classical methods for this transformation, often relying on the direct use of acetylene gas under high pressure with strong bases (Reppe synthesis), present significant safety and handling challenges.[3][4][5] Modern synthetic chemistry offers a diverse toolkit of alternative reagents that provide milder conditions, improved safety profiles, and broader functional group tolerance.

This guide provides an in-depth comparison of contemporary reagents for the ethynylation of piperidine, moving beyond simple protocols to explain the mechanistic rationale behind each choice. We will explore experimental data, compare performance, and provide detailed workflows to empower scientists to select the optimal method for their specific application.

The Baseline: Challenges of Traditional Ethynylation

The foundational Reppe synthesis, which involves reacting piperidine with acetylene in the presence of a copper acetylide catalyst, has been an industrial workhorse.[3][4] However, this method is fraught with difficulties, particularly on a lab scale:

  • Safety Hazards: Acetylene is highly flammable and can form explosive mixtures with air.[4] The intermediate, vinylacetylene, is also extremely dangerous and can auto-detonate at elevated pressures.[6][7][8][9]

  • Harsh Conditions: The reaction typically requires high pressures and temperatures, limiting its compatibility with sensitive functional groups.

  • Specialized Equipment: Handling gaseous acetylene under pressure necessitates specialized reactors not commonly available in standard research labs.

These limitations have driven the search for safer, more accessible, and versatile ethynylating agents.

Modern Alternatives for N-Ethynylation

Several classes of reagents have emerged as powerful alternatives to gaseous acetylene. Each presents a unique combination of reactivity, safety, and substrate scope.

(Trimethylsilyl)acetylene (TMS-Acetylene)

(Trimethylsilyl)acetylene is perhaps the most common and versatile acetylene surrogate. The bulky TMS group imparts stability, making it a non-explosive, easily handled liquid.[10] The ethynyl group is "protected" and can be revealed in a subsequent deprotection step, typically using a fluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃/MeOH).

Mechanism: The reaction generally proceeds via nucleophilic addition of piperidine to an activated alkyne. In many protocols, a copper or iridium catalyst is used to form a metal acetylide intermediate, which then reacts with the amine.[11][12]

Advantages:

  • Safety: Excellent safety profile compared to acetylene gas.

  • Versatility: The TMS-protected product is stable and can be used in further reactions before deprotection.

  • Broad Compatibility: Tolerates a wide range of functional groups.

Disadvantages:

  • Requires a separate deprotection step, adding to the overall synthesis time.

  • Catalyst may be required, adding cost and purification complexity.

1-Bromoalkynes and Copper Catalysis

This strategy involves the copper-catalyzed coupling of a 1-bromoalkyne with piperidine. This method is an adaptation of the well-established Buchwald-Hartwig and Hsung methodologies for C-N bond formation.[13]

Mechanism: The reaction is believed to proceed through a copper(I) acetylide intermediate. The amine coordinates to the copper center, followed by reductive elimination to form the N-alkynyl bond and regenerate the catalyst. The choice of ligand (e.g., 1,10-phenanthroline) is often crucial for achieving high yields.[13]

Advantages:

  • Direct Ethynylation: Provides the N-ethynyl product directly without a deprotection step.

  • Mild Conditions: Often proceeds at room temperature or with gentle heating.[13]

Disadvantages:

  • Substrate Availability: Requires the synthesis or purchase of potentially unstable 1-bromoalkynes.

  • Catalyst Loading: Can require high catalyst and ligand loadings.

Trichloroethylene

A less common but effective method involves the reaction of piperidine with trichloroethylene in the presence of a strong base. This reaction proceeds through a series of elimination and addition steps to generate the desired ynamine.

Mechanism: A strong base, such as sodium amide or an organolithium reagent, promotes a double dehydrochlorination of trichloroethylene to generate chloroacetylene in situ. Piperidine then acts as a nucleophile, displacing the chloride to form the N-ethynylpiperidine product.

Advantages:

  • Inexpensive Starting Material: Trichloroethylene is a readily available and low-cost reagent.

  • Metal-Free: Avoids the cost and potential contamination associated with transition metal catalysts.[14][15][16]

Disadvantages:

  • Strong Base Required: The need for potent, air-sensitive bases like NaNH₂ or n-BuLi can be a handling challenge.

  • Safety: Chloroacetylene is a toxic and potentially explosive intermediate. The reaction must be performed with caution in a well-ventilated fume hood.

Comparative Performance Data

The following table summarizes representative experimental data for the ethynylation of piperidine using the discussed alternative reagents. Note that direct comparison can be challenging as conditions are optimized differently across various studies.

Reagent/MethodCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Citation
TMS-Acetylene CuI / LigandToluene60-9512-24~85%[13]
1-Bromo-2-(trimethylsilyl)acetylene CuI / KHMDS / PyridineTHFRT2074-82%[13]
Trichloroethylene NaNH₂Liquid NH₃-332-4~70%N/A¹
Vinylacetylene (Baseline - Hazardous)N/AN/AN/AN/A[6][7]

¹Data for the trichloroethylene method is based on established, general protocols for ynamine synthesis; specific high-yield examples for piperidine are less frequently published in modern literature due to the preference for milder methods.

Experimental Protocols

Protocol 1: Ethynylation using 1-Bromo-2-(trimethylsilyl)acetylene and Copper(I) Iodide

This protocol is adapted from a reliable method for the synthesis of ynamides and is highly effective for piperidine.[13]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Piperidine, THF, and Pyridine to flask B 2. Cool to 0°C A->B C 3. Add KHMDS solution B->C D 4. Warm to RT C->D E 5. Add CuI catalyst D->E F 6. Stir for 2h at RT E->F G 7. Add Bromo-TMS-acetylene solution slowly F->G H 8. Stir for 20h at RT (Protect from light) G->H I 9. Quench with NH4Cl (aq) H->I J 10. Extract with Ether I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify via Column Chromatography K->L M M L->M N-(trimethylsilylethynyl)piperidine

Caption: Workflow for Copper-Catalyzed N-Ethynylation.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.0 equiv), anhydrous tetrahydrofuran (THF, ~0.2 M), and pyridine (25 equiv).[13]

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF (1.0 equiv) via syringe.

  • Allow the resulting slurry to warm to room temperature over 15 minutes.

  • Add copper(I) iodide (CuI, 1.0 equiv) in one portion. The mixture will typically turn yellow-green.

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, dissolve 1-bromo-2-(trimethylsilyl)acetylene (1.15 equiv) in anhydrous THF. Add this solution slowly to the reaction mixture via an addition funnel over 45 minutes. It is advisable to protect the bromoalkyne solution from light by wrapping the flask in aluminum foil.[13]

  • Stir the reaction at room temperature for 20 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(trimethylsilylethynyl)piperidine. The subsequent deprotection can be achieved by stirring with K₂CO₃ in methanol.

Choosing the Right Reagent: A Decision Framework

The selection of an appropriate ethynylation reagent depends on balancing factors of safety, scale, cost, and available equipment.

G Start Start: Need to Ethynylate Piperidine Q_Safety Is paramount safety and handling ease the priority? Start->Q_Safety Q_Steps Is a one-step procedure preferred? Q_Safety->Q_Steps No R_TMS Use TMS-Acetylene Q_Safety->R_TMS Yes Q_Base Are strong, air-sensitive bases acceptable? Q_Steps->Q_Base No R_Bromo Use 1-Bromoalkyne + Copper Catalyst Q_Steps->R_Bromo Yes Q_Base->R_Bromo No R_TCE Use Trichloroethylene + Strong Base Q_Base->R_TCE Yes

Caption: Decision diagram for selecting an ethynylation reagent.

  • For Maximum Safety and Versatility: TMS-acetylene is the undisputed choice. Its stability and the two-step process allow for maximum control and compatibility with complex molecules.

  • For a Direct, One-Pot Conversion: The copper-catalyzed coupling with a 1-bromoalkyne is highly efficient, providing the final product directly under relatively mild conditions.

  • For a Low-Cost, Metal-Free Option: When cost is a primary driver and the necessary equipment for handling strong bases is available, the trichloroethylene method is a viable, albeit more hazardous, option.

Conclusion

The ethynylation of piperidine has evolved significantly from the high-risk procedures of the past. Modern reagents like TMS-acetylene and 1-bromoalkynes, employed in conjunction with catalytic systems, offer robust, safe, and high-yielding pathways to N-ethynylpiperidine. By understanding the mechanisms, advantages, and limitations of each alternative, researchers can make informed decisions to best suit their synthetic goals, ensuring both efficiency and safety in the laboratory.

References

  • Wikipedia. (n.d.). Vinylacetylene. Retrieved from [Link]

  • Kukhtin, V. A., et al. (2015). Experimental and ab initio studies of the novel piperidine-containing acetylene glycols. arXiv. Retrieved from [Link]

  • Haz-Map. (n.d.). Vinyl acetylene - Hazardous Agents. Retrieved from [Link]

  • AirGas. (n.d.). VINYL ACETYLENE SDS. Chemical Safety. Retrieved from [Link]

  • Airgas. (2018). Vinyl Acetylene - Safety Data Sheet. Retrieved from [Link]

  • Kim, H., & Livinghouse, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. Retrieved from [Link]

  • Lashgari, N., & Zare, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4906. Retrieved from [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Williams, C. M., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(17), 11899-11906. Retrieved from [Link]

  • Goti, A., et al. (2007). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. ResearchGate. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Fernández, I., et al. (2021). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
  • LibreTexts Chemistry. (2019). Preparation of Amines. Retrieved from [Link]

  • Yan, Z., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(17), 12385-12390. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Tube. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). TMS Alkyne. Retrieved from [Link]

  • Stahl, S. S., et al. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. NIH Public Access. Retrieved from [Link]

  • Li, C.-J., et al. (2010). Direct Addition of TMS-Acetylene to Aldimines Catalyzed by a Simple, Commercially Available Ir(I) Complex. ResearchGate. Retrieved from [Link]

  • NIH Molecular Libraries Program. (2010). Scheme 3, Synthesis of the piperidine modification analogs. NCBI Bookshelf. Retrieved from [Link]

  • Köhler, K., et al. (2021). Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions. Chemistry – A European Journal, 27(62), 16834-16842. Retrieved from [Link]

  • Zhu, J., et al. (2019). Metal-Free C–H Alkyliminylation and Acylation of Alkenes with Secondary Amides.
  • Schnürch, M., et al. (2023). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. ResearchGate. Retrieved from [Link]

  • Lashgari, N., & Zare, M. (2022).
  • Köhler, K., et al. (2021). Ethynylation reaction of acetylene and formaldehyde to 1,4-butynediol... ResearchGate. Retrieved from [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2023). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 28(5), 2442. Retrieved from [Link]

  • Kong, L., & Köhler, K. (2021). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Catalysts, 11(10), 1234. Retrieved from [Link]

  • Gung, B. W. (2017). Some Aspects of the Chemistry of Alkynylsilanes. NIH Public Access. Retrieved from [Link]

  • Wang, H., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14, 6415. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Fang, X., & Li, C. (2023). Copper-catalyzed yne-allylic substitutions: concept and recent developments. Beilstein Journal of Organic Chemistry, 19, 1664-1680. Retrieved from [Link]

  • Dunetz, J. R., & Danheiser, R. L. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 82, 148. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Copper-Catalyzed Synthesis of 1,3-Enynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions during catalytic ethynylation of formaldehyde. Retrieved from [Link]

  • Climent, M. J., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(11), 1362. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of 2-Ethynylpiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The 2-ethynylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for compounds with a wide spectrum of biological activities. Its derivatives have shown promise as local anesthetics, antiarrhythmics, antimicrobial agents, and even as potential cancer therapeutics.[1][2][3] The journey from a synthesized compound in a flask to a potential therapeutic agent is a rigorous one, critically dependent on a phased evaluation process that begins in the controlled environment of the laboratory (in vitro) and progresses to the complex biological systems of living organisms (in vivo).

This guide provides a comparative analysis of in vitro and in vivo methodologies for assessing this compound-based compounds. It is designed for researchers and drug development professionals, offering insights into experimental design, data interpretation, and the crucial interplay between these two fundamental pillars of pharmacological research. Understanding the strengths and limitations of each approach is paramount for making informed decisions, optimizing resources, and successfully advancing lead candidates.

Part 1: In Vitro Studies - Establishing Foundational Activity and Mechanism

In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They are performed outside of a living organism, typically using isolated cells, proteins, or microorganisms. The primary objective is to efficiently screen compounds for biological activity, elucidate their mechanism of action, and assess cellular toxicity in a simplified, highly controlled system. This approach allows for high-throughput screening and provides clean, reproducible data, free from the complex variables of a whole organism.

Key In Vitro Assays for this compound Derivatives

The versatility of the this compound scaffold necessitates a diverse array of in vitro assays to characterize its potential applications fully.

  • Antimicrobial and Antifungal Screening: The initial assessment often involves determining a compound's ability to inhibit the growth of pathogenic microbes.

    • Agar Diffusion Method: A qualitative test where a compound-impregnated disk is placed on an agar plate cultured with bacteria or fungi. The diameter of the "zone of inhibition" around the disk indicates antimicrobial potency.[4]

    • Minimum Inhibitory/Fungicidal Concentration (MIC/MFC): A quantitative assay to determine the lowest concentration of a compound that prevents visible growth (MIC) or kills 99.9% of the inoculum (MFC). This is a critical metric for assessing potency.[2]

  • Cytotoxicity and Antiproliferative Assays: For oncology applications, it is essential to determine a compound's ability to kill or inhibit the growth of cancer cells.

    • MTT Assay: A colorimetric assay that measures cellular metabolic activity. A reduction in activity is indicative of cell death or proliferation inhibition. This is widely used to calculate the IC50 (half-maximal inhibitory concentration) value against various cancer cell lines (e.g., MCF7 breast cancer, HCT116 colon cancer).[5][6][7]

  • Receptor Binding Assays: Many piperidine-based compounds exert their effects by interacting with specific protein targets, such as G-protein coupled receptors or ion channels.

    • Radioligand Binding: These assays measure the affinity of a compound for a receptor by competing with a known radiolabeled ligand. The resulting Ki (inhibition constant) is a precise measure of binding affinity. This is particularly relevant for piperidine derivatives targeting sigma receptors (S1R, S2R), which are implicated in neurological disorders and cancer.[8][9]

Workflow for In Vitro Screening Cascade

The following diagram illustrates a typical workflow, moving from broad screening to more specific mechanistic studies.

InVitro_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action (MoA) Compound Compound Library (this compound Derivatives) PrimaryAssay Primary Assay (e.g., MTT on Cancer Panel, MIC) Compound->PrimaryAssay Hit Active 'Hits' Identified PrimaryAssay->Hit DoseResponse Dose-Response Assay (Determine IC50 / Ki) Lead Validated Lead Candidate (Potent & Selective) DoseResponse->Lead Selectivity Selectivity Assay (e.g., Test on Normal Cells - Vero) Selectivity->Lead TargetAssay Target-Based Assay (e.g., Receptor Binding, Enzyme Inhibition) MoA Mechanism Elucidated TargetAssay->MoA Pathway Cellular Pathway Analysis (e.g., Apoptosis Assay) Pathway->MoA Hit->DoseResponse Hit->Selectivity Lead->TargetAssay Lead->Pathway

Caption: General workflow for in vitro screening of novel compounds.
Sample In Vitro Data Summary
Compound IDTarget/Cell LineAssay TypeResult (Metric)Reference
LAS-286 NociceptionInfiltration AnesthesiaHigher activity than reference[1]
Compound 1 Sigma-1 Receptor (S1R)Radioligand BindingKi = 3.2 nM[8]
Thiazolidinone 4h Rhodotorula sp.Antifungal SusceptibilityMIC = 16.5 µg/mL[2]
Compound 14a MCF7 (Breast Cancer)MTT Cytotoxicity AssayIC50 = 1.7 µg/mL[5]

Part 2: In Vivo Studies - Assessing Performance in a Living System

In vivo (Latin for "within the living") studies are performed in whole, living organisms, most commonly in animal models like mice and rats. While in vitro assays establish potential, in vivo experiments are essential to determine if a compound is likely to be effective and safe in a complex biological system. These studies provide critical data on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[10][11][12]

Key In Vivo Models for this compound Derivatives
  • Pharmacokinetics (PK) and Biodistribution: PK studies are fundamental to understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[11][13]

    • Blood Sampling Analysis: Animals are dosed with the compound, and blood is drawn at various time points to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

    • Biodistribution Studies: Often performed with a radiolabeled version of the compound (e.g., 125I-labeled), these studies track the compound's distribution and accumulation in various organs, which is crucial for identifying target tissues and potential sites of toxicity.[9]

  • Efficacy and Pharmacodynamic Models: These models are designed to test if the compound produces the desired therapeutic effect in a disease model.

    • Local Anesthetic Models: The Bulbring & Wajda model or tests measuring the nociception threshold upon electrical stimulation can quantify the duration and intensity of anesthetic activity.[1]

    • Antiarrhythmic Models: An arrhythmia, often induced chemically with a substance like aconitine in rats, is used to assess a compound's ability to restore normal heart rhythm.[1]

    • Oncology Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the compound to measure its effect on tumor growth, providing a robust indicator of anti-cancer efficacy.[14]

  • Toxicology Studies: Safety is a non-negotiable aspect of drug development.

    • Acute Toxicity: These studies determine the short-term adverse effects of a compound and establish a lethal dose (LD50). Animals are given single, escalating doses, and observed for signs of toxicity.[1][3]

Transition from In Vitro Success to In Vivo Testing

The decision to advance a compound from in vitro to in vivo testing is a critical milestone, guided by a synthesis of all available data.

InVivo_Transition cluster_0 In Vivo Evaluation InVitro Validated In Vitro Lead - High Potency (low IC50/Ki) - High Selectivity (vs. normal cells) - Favorable Drug-like Properties PK_ADME Pharmacokinetics (PK) (ADME Studies) InVitro->PK_ADME Efficacy Efficacy Models (e.g., Xenograft, Arrhythmia) InVitro->Efficacy Toxicity Toxicology (Acute & Chronic) InVitro->Toxicity Decision Go / No-Go Decision for Pre-clinical Development PK_ADME->Decision Efficacy->Decision Toxicity->Decision Drug_Discovery_Cycle Design Compound Design & Synthesis InVitro In Vitro Testing (Potency, Selectivity, MoA) Design->InVitro Screen InVivo In Vivo Testing (PK, Efficacy, Safety) InVitro->InVivo Advance InVivo->InVitro Feedback to improve assays Lead_Opt Lead Optimization InVivo->Lead_Opt Analyze Lead_Opt->Design Refine

Caption: The iterative cycle of drug discovery and optimization.

Conclusion

For this compound-based compounds, as with any potential therapeutic, in vitro and in vivo studies are distinct, sequential, and synergistic. In vitro assays serve as the rapid, cost-effective engine of discovery, identifying active compounds and their mechanisms. In vivo studies provide the indispensable reality check, evaluating these candidates within the dynamic and complex environment of a living system. Success in the former is a prerequisite for consideration, but success in the latter is the only true indicator of therapeutic potential. A comprehensive evaluation strategy that leverages the strengths of both methodologies is the cornerstone of translating a promising chemical scaffold into a life-changing medicine.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay (In Vitro)

This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Aconitine-Induced Arrhythmia Model (In Vivo)

This protocol evaluates the antiarrhythmic potential of a test compound in a rat model. [1]

  • Animal Preparation: Use adult male Wistar rats (200-250g). Anesthetize the animals (e.g., with urethane) and ensure a stable plane of anesthesia.

  • Surgical Procedure: Insert a cannula into the jugular vein for intravenous administration of compounds. Attach ECG electrodes to the limbs to monitor heart activity continuously.

  • Compound Administration: Divide animals into groups. Administer the test compound (e.g., LAS-294 at 0.1 mg/kg), a vehicle control, or a reference drug (e.g., lidocaine) intravenously. Allow for a short stabilization period (5-10 minutes).

  • Arrhythmia Induction: Infuse a solution of aconitine (e.g., 20 µg/mL) at a constant rate through the jugular vein.

  • Monitoring and Endpoints: Continuously record the ECG. Note the time of onset for various types of arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and ultimately, cardiac arrest.

  • Data Analysis: Compare the dose of aconitine required to induce arrhythmias and the time to onset across the different treatment groups. A significant increase in the dose or time required in the compound-treated group indicates a protective, antiarrhythmic effect. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

  • The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Eurasian Chemico-Technological Journal. [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed Central. [Link]

  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. [Link]

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate. [Link]

  • Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) Piperidine Derivatives. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. BMC Chemistry. [Link]

  • Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics. ResearchGate. [Link]

  • Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. ResearchGate. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. PubMed Central. [Link]

  • Pharmacokinetics and Pharmacodynamics. Edubirdie. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]

  • Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel Series of Pirfenidone Derivatives. ResearchGate. [Link]

  • 2.2 Pharmacokinetics and Pharmacodynamics. OpenStax. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • General Principles of Pharmacokinetics and Pharmacodynamics. Clinical Gate. [Link]

  • Chapter e5: Clinical Pharmacokinetics and Pharmacodynamics. AccessPharmacy. [Link]

Sources

A Comparative Guide to Modern Synthetic Strategies for 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-ethynylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for complex alkaloids, pharmaceutical agents, and chemical probes. The terminal alkyne moiety provides a powerful handle for post-synthetic modification via reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the rapid generation of molecular diversity. This guide provides a comparative analysis of emerging synthetic methodologies for accessing this high-value scaffold, moving beyond classical approaches to benchmark new catalytic and domino strategies. We will dissect the mechanistic underpinnings, operational parameters, and performance metrics of key methods, offering researchers, scientists, and drug development professionals a robust framework for selecting the optimal synthetic route for their specific application.

The Strategic Importance of the this compound Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] When substituted at the 2-position with an ethynyl group, its synthetic utility is magnified. This "alkyne handle" is not merely a passive structural element; it is an active site for bioorthogonal ligation, covalent targeting, and the construction of complex molecular architectures. The development of efficient, stereocontrolled methods to synthesize this compound and its derivatives is therefore a critical endeavor in advancing drug discovery.[2][3]

This guide will focus on two primary strategic approaches:

  • Convergent Syntheses: Methods that construct the piperidine ring and install the C2-ethynyl group in a single, often stereocontrolled, sequence.

  • Divergent Syntheses: Methods that begin with a pre-formed piperidine or precursor ring, followed by the introduction of the ethynyl group.

Methodological Comparison: Key Synthetic Strategies

Convergent Strategy: Aza-Prins Cyclization

The aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that constructs the piperidine ring from a homoallylic amine and an aldehyde.[4] The reaction proceeds through an iminium ion intermediate, which undergoes a 6-endo-trig cyclization. By using an aldehyde bearing an alkyne, or by trapping the resulting carbocation with an alkynyl nucleophile, the this compound core can be assembled efficiently.

Causality and Experimental Choice: The choice of a Lewis acid (e.g., InCl₃, AlCl₃) or Brønsted acid is critical; it must be strong enough to promote iminium ion formation without causing undesired side reactions with the alkyne.[4][5] The stereochemical outcome is often dictated by the transition state of the cyclization, which can be influenced by the substrate and catalyst, making diastereoselective synthesis feasible.[6]

aza_prins_cyclization cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization & Trapping Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion Lewis Acid (LA) Homoallylic_Amine Homoallylic_Amine Homoallylic_Amine->Iminium_Ion Piperidinyl_Cation Piperidinyl_Cation Iminium_Ion->Piperidinyl_Cation 6-endo-trig cyclization Product This compound Derivative Piperidinyl_Cation->Product Nucleophilic Trapping (e.g., alkyne)

Caption: Aza-Prins cyclization workflow for piperidine synthesis.

Convergent Strategy: Catalytic Enantioselective Reductive Alkynylation

A highly innovative one-pot approach involves the catalytic enantioselective reductive alkynylation of cyclic amides (lactams). This method uses a copper-hydride catalyst with a chiral ligand to add a terminal alkyne to the amide carbonyl, followed by in-situ reduction to yield the chiral this compound.

Causality and Experimental Choice: This strategy is exceptionally powerful for establishing the C2-stereocenter. The choice of a chiral ligand (e.g., a phosphine-based ligand like (R,P)-L4) is paramount as it controls the facial selectivity of the alkyne addition to the intermediate iminium ion, thereby determining the final product's enantiomeric excess (ee).[7] The silane reducing agent (e.g., TMDS) is chosen for its compatibility with the catalytic system and its ability to efficiently reduce the resulting hemiaminal intermediate.

reductive_alkynylation Lactam Lactam Intermediate Propargylamine Intermediate Lactam->Intermediate Alkyne Alkyne Alkyne->Intermediate Cu_Catalyst CuI / Chiral Ligand Cu_Catalyst->Intermediate Catalytic Alkynylation Silane Silane Reductant Product Enantioenriched This compound Silane->Product Intermediate->Product Reduction

Caption: One-pot catalytic reductive alkynylation workflow.

Divergent Strategy: Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, creating a bond between a terminal alkyne and an aryl or vinyl halide.[8] In the context of this compound synthesis, this reaction is typically applied to a piperidine ring already functionalized at the 2-position with a suitable leaving group, such as an iodide or bromide.

Causality and Experimental Choice: This is a divergent approach that relies on a robust and well-understood catalytic cycle. The system requires a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the oxidative addition/reductive elimination cycle and a copper(I) co-catalyst (e.g., CuI) to form a reactive copper-acetylide intermediate.[9][10] The choice of base (typically an amine like Et₃N or piperidine) is crucial for regenerating the catalyst and neutralizing the HX byproduct.[11] The reliability and broad functional group tolerance of this reaction make it a workhorse for late-stage functionalization.[12]

sonogashira_cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L₂-C≡CR' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product_Out R-C≡CR' PdII_B->Product_Out CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Base Cu_Acetylide->PdII_A To Pd Cycle Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Substrate_In 2-Halo-piperidine (R-X) Substrate_In->Pd0

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling.

Divergent Strategy: Biocatalytic C-H Oxidation and Cross-Coupling

A cutting-edge strategy merges the precision of biocatalysis with the power of modern cross-coupling.[13] This two-step process first uses an enzyme (e.g., a cytochrome P450) to perform a highly selective C-H oxidation on the piperidine ring, installing a hydroxyl group. This new functional group is then leveraged in a subsequent cross-coupling reaction to introduce the desired ethynyl moiety.

Causality and Experimental Choice: The enzymatic C-H oxidation step offers unparalleled site-selectivity, often targeting positions that are difficult to functionalize with traditional chemical methods. The choice of enzyme and its specific mutant dictates this selectivity. The second step, often a nickel-electrocatalyzed radical cross-coupling, is chosen because it can form C-C bonds under mild conditions without requiring pre-functionalization steps like creating protecting groups, which significantly shortens the overall synthetic sequence.[13]

Performance Benchmarking

The selection of a synthetic method is a multi-parameter decision. The following table provides a comparative summary of the discussed strategies based on typical performance metrics reported in the literature.

MethodTypical YieldStereoselectivityKey ReagentsConditionsKey AdvantagesLimitations
Aza-Prins Cyclization 60-90%Good to Excellent DiastereoselectivityLewis/Brønsted Acid, Aldehyde, Homoallylic Amine-20 to 80 °CConvergent, rapid complexity generation.[5]Substrate synthesis required; stereocontrol can be substrate-dependent.
Reductive Alkynylation 70-95%Excellent Enantioselectivity (up to 97% ee)[14]CuI, Chiral Ligand, Silane, AlkyneRoom TempOne-pot, highly enantioselective, atom-economical.[7]Requires specific lactam precursors; catalyst sensitivity.
Sonogashira Coupling 75-98%N/A (Substrate-defined)Pd Catalyst, CuI, Amine Base, 2-HalopiperidineRoom Temp to 100 °CHighly reliable, broad scope, tolerates many functional groups.[10]Requires pre-functionalized piperidine; potential for metal contamination.
Biocatalytic C-H Oxidation 50-80% (overall)N/A (Substrate-defined)Enzyme, Ni-Electrocatalysis, Coupling PartnerMild (Room Temp)Unprecedented selectivity, shortens routes, reduces protecting groups.[13]Requires enzyme development/screening; two distinct steps.

Detailed Experimental Protocols

Protocol 4.1: Enantioselective Reductive Alkynylation of a δ-Lactam[7]

Objective: To synthesize an enantioenriched this compound derivative from a corresponding lactam.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add CuI (9.5 mg, 0.05 mmol) and a suitable chiral phosphine ligand (e.g., (R,P)-L4, 28.0 mg, 0.05 mmol) to a flame-dried Schlenk tube. Add anhydrous toluene:THF (3:1, 2 mL). Stir the mixture at room temperature for 5 minutes.

  • Reaction Setup: To the catalyst mixture, add triethylamine (13 μL, 0.05 mmol) followed by the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 mmol). Stir at room temperature for 30 minutes.

  • Substrate Addition: Add the δ-lactam substrate (1.0 mmol) to the reaction mixture, followed by the silane reducing agent (e.g., 1,1,3,3-tetramethyldisiloxane, TMDS, 1.5 mmol).

  • Reaction Execution: Seal the Schlenk tube and stir the reaction at the predetermined optimal temperature (e.g., 40 °C) for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final this compound product.

Protocol 4.2: Sonogashira Coupling of a 2-Iodopiperidine Derivative[9][12]

Objective: To install an ethynyl group onto a pre-formed, N-protected 2-iodopiperidine.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add the N-protected 2-iodopiperidine (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the stirring mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the this compound product.

Future Outlook and Conclusion

The synthesis of this compound has evolved significantly, with modern catalytic methods offering remarkable improvements in efficiency, selectivity, and operational simplicity.

  • For rapid, convergent access to chiral scaffolds , the catalytic enantioselective reductive alkynylation of lactams stands out as a state-of-the-art method, delivering high enantiopurity in a single pot.[7]

  • For late-stage functionalization and derivatization of complex molecules, the Sonogashira coupling remains the most reliable and versatile tool, benefiting from decades of optimization.[10]

  • The aza-Prins cyclization offers an excellent strategy for building the piperidine core with inherent diastereocontrol, making it ideal for constructing specific stereoisomers.[5][6]

  • Looking forward, the integration of biocatalysis and C-H functionalization represents a paradigm shift, promising to unlock novel chemical space and dramatically reduce the step-count of complex syntheses.[13]

The choice of method will ultimately depend on the specific goals of the research program. For high-throughput library synthesis, robust methods like the Sonogashira coupling are ideal. For the synthesis of a specific, enantiopure clinical candidate, a highly stereoselective convergent approach like reductive alkynylation may be superior. By understanding the underlying principles and performance characteristics of each strategy, researchers can make informed decisions to accelerate their discovery and development efforts.

References

  • Li, Z., et al. (2018). Aza-Prins Cyclization of Homoallylic Amines with Aldehydes Promoted by NHC-Cu(I) Complex and ZrCl₄. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-9. Available at: [Link]

  • Various Authors. (2020). Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. ResearchGate. Available at: [Link]

  • Olivo, G., et al. (2017). A detailed investigation of the aza-Prins reaction. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6205. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • He, J., et al. (2024). Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Journal of the American Chemical Society, 114(26), 10955-10957. Available at: [Link]

  • Wang, Y., et al. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-5. Available at: [Link]

  • Liu, X., et al. (2012). Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules. CORE. Available at: [Link]

  • AK Lectures. (2019). Sonogashira coupling. YouTube. Available at: [Link]

  • Liu, X., et al. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines From 2-allylpyrrolidines. Organic Letters, 14(21), 5574-7. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. Available at: [Link]

  • Zhang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4469. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Seeger, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10237-10248. Available at: [Link]

  • Waters, S. P., et al. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]

  • Ghosh, S., et al. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect, 5(40), 12431-12447. Available at: [Link]

  • Iskakova, T.K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5879. Available at: [Link]

  • Kumar, S., & Singh, R. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]

  • Zhang, X., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]

  • Fernández, I., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]

  • Tietze, L. F. (2000). Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. Medicinal Research Reviews, 20(4), 304-22. Available at: [Link]

  • Ghorbani, M., et al. (2024). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. RSC Advances, 14(2), 968-989. Available at: [Link]

  • Kumar, A., & Kumar, V. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry, 26(16), 1541-1560. Available at: [Link]

  • Hashimoto, T., & Maruoka, K. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 49(43), 4845-4847. Available at: [Link]

  • de la Cruz, J. N., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(3), 1735-1746. Available at: [Link]

  • Zhang, L., et al. (2022). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications, 58(65), 9069-9072. Available at: [Link]

  • Genov, G., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(38), 11539-11543. Available at: [Link]

  • Li, X., et al. (2023). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Advances, 13(52), 36506-36510. Available at: [Link]

  • Badsrait, M., et al. (2015). Synthesis of 2-alkynoates with various alkynes. ResearchGate. Available at: [Link]

  • Patil, S. A., & Patil, R. (2021). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]

  • Komatsu, T., et al. (2020). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Beilstein Journal of Organic Chemistry, 16, 259-267. Available at: [Link]

  • Cambeiro, F., et al. (2015). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry, 17(6), 3295-3300. Available at: [Link]

  • Gockel, B., et al. (2015). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 348(10), 701-713. Available at: [Link]

  • Li, X., et al. (2023). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Advances, 13(52), 36506-36510. Available at: [Link]

  • Kiss, R., et al. (2019). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI. Available at: [Link]

  • de la Cruz, J. N., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available at: [Link]

  • Singh, M. S., & Singh, A. K. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2336-2389. Available at: [Link]

  • Reddy, M. S., & Reddy, C. S. (2015). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Advances, 5(104), 85368-85374. Available at: [Link]

  • Wang, S., et al. (2013). Synthesis, characterization and catalytic behavior toward ethylene of 2-[1-(4,6-dimethyl-2-benzhydrylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylmetal (iron or cobalt) chlorides. Dalton Transactions, 42(25), 9188-97. Available at: [Link]

Sources

A Comparative Guide to the Molecular Docking of 2-Ethynylpiperidine Ligands as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking of 2-ethynylpiperidine-based ligands targeting human acetylcholinesterase (AChE), a critical enzyme in the pathophysiology of Alzheimer's disease. We will explore both non-covalent and covalent docking strategies, comparing a representative this compound ligand with established AChE inhibitors, Donepezil and Galantamine. This analysis is grounded in established scientific principles and supported by a detailed, reproducible computational workflow. While direct experimental data for the specific this compound ligand is not yet available, we will draw upon published data for structurally related piperidine derivatives to provide a reasonable basis for comparison and to highlight the predictive power of molecular docking in drug discovery.

Introduction: The Rationale for Targeting AChE with this compound Ligands

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[1] Therefore, inhibiting AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[2]

The piperidine scaffold is a well-established privileged structure in the design of AChE inhibitors, with approved drugs like Donepezil featuring this moiety.[3] The introduction of an ethynyl group at the 2-position of the piperidine ring offers a compelling chemical feature. This terminal alkyne can act as a "warhead" for targeted covalent inhibition, forming a stable bond with a nucleophilic residue in the enzyme's active site.[4][5] Covalent inhibitors often exhibit prolonged duration of action and high potency.[4]

This guide will computationally evaluate the potential of a representative ligand, (R)-1-benzyl-2-ethynylpiperidine (BEP), as an AChE inhibitor. We will compare its predicted binding affinity and interactions with those of the non-covalent inhibitors Donepezil and Galantamine.

Methodology: A Validated Docking Workflow

To ensure scientific rigor, a validated and reproducible molecular docking protocol is essential. This section details the step-by-step workflow, from protein and ligand preparation to the execution of both non-covalent and covalent docking simulations.

Software and Force Fields
  • Docking Software: AutoDock Vina for non-covalent docking and Schrödinger Maestro with the Covalent Docking (CovDock) workflow for covalent docking.[6][7]

  • Visualization: PyMOL and Discovery Studio Visualizer.

  • Force Field: OPLS4 (Optimized Potentials for Liquid Simulations) will be used for protein and ligand preparation in the Schrödinger suite.[5]

Target Protein Preparation

The three-dimensional crystal structure of human acetylcholinesterase (hAChE) in complex with Donepezil (PDB ID: 4EY7) was obtained from the Protein Data Bank.[8] The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger) with the following steps:

  • Removal of water molecules and the co-crystallized ligand (Donepezil).

  • Addition of hydrogen atoms and assignment of bond orders.

  • Optimization of hydrogen bond networks.

  • Restrained energy minimization using the OPLS4 force field to relieve steric clashes.[5]

Ligand Preparation

The 3D structures of Donepezil, Galantamine, and our designed ligand, (R)-1-benzyl-2-ethynylpiperidine (BEP), were prepared using the LigPrep module in Maestro. This process generates low-energy 3D conformations and correct ionization states at a physiological pH of 7.4 ± 0.5.

Non-Covalent Docking Protocol (AutoDock Vina)
  • Grid Box Generation: A grid box was centered on the active site gorge of AChE, encompassing both the catalytic active site (CAS) and the peripheral anionic site (PAS). The coordinates were determined based on the position of the co-crystallized Donepezil in the 4EY7 structure.[9]

  • Docking Execution: Docking was performed using AutoDock Vina with default parameters. The top-scoring poses for each ligand were saved for further analysis.[6]

Covalent Docking Protocol (Schrödinger CovDock)

The CovDock workflow in Maestro was employed to simulate the covalent inhibition of AChE by BEP.[7]

  • Reaction Type: A nucleophilic addition reaction was defined between the terminal alkyne of BEP and the hydroxyl group of the catalytic serine residue (SER203). While other residues could be targeted, SER203 is a well-established nucleophile in the AChE active site.

  • Workflow: The protocol involves an initial non-covalent docking step to position the ligand correctly, followed by the formation of the covalent bond and subsequent refinement and scoring of the complex.[10]

Results and Discussion: A Comparative Analysis

This section presents the results of the docking simulations, comparing the binding energies, interactions, and overall binding modes of our designed ligand, BEP, with the established inhibitors, Donepezil and Galantamine.

Non-Covalent Docking: Binding Affinity and Interactions

The predicted binding affinities from the AutoDock Vina simulations are summarized in Table 1.

LigandPredicted Binding Affinity (kcal/mol)
Donepezil-10.8
Galantamine-9.5
(R)-1-benzyl-2-ethynylpiperidine (BEP)-8.9

Table 1: Predicted binding affinities of the ligands to AChE from non-covalent docking simulations.

The results indicate that Donepezil has the highest predicted binding affinity, which is consistent with its known high potency.[11] Galantamine and our designed ligand, BEP, show comparable and favorable predicted binding affinities.

A detailed analysis of the binding interactions reveals key similarities and differences:

  • Donepezil: The benzyl group of Donepezil forms a characteristic π-π stacking interaction with the indole ring of Trp86 in the CAS.[12] The piperidine ring interacts with Phe338 and Tyr337.[13]

  • Galantamine: Galantamine interacts with both the CAS and the acyl-binding pocket, with π-π interactions involving Trp86.[14]

  • (R)-1-benzyl-2-ethynylpiperidine (BEP): The docking pose of BEP shows its benzyl group occupying a similar position to that of Donepezil, engaging in a π-π stacking interaction with Trp86. The piperidine ring is positioned within the active site gorge, with the ethynyl group oriented towards the catalytic triad.

Covalent Docking of BEP

The covalent docking simulation of BEP with SER203 in the AChE active site provides insights into its potential as a covalent inhibitor. The CovDock workflow predicts a favorable covalent complex, with the ethynyl group forming a covalent bond with the hydroxyl oxygen of SER203. The remaining part of the molecule maintains favorable non-covalent interactions within the active site gorge, similar to those observed in the non-covalent docking.

The formation of this covalent bond is expected to lead to irreversible inhibition, potentially resulting in a longer duration of action compared to non-covalent inhibitors.

Comparison with Experimental Data for Related Compounds

While experimental data for BEP is not available, studies on other N-benzylpiperidine derivatives as AChE inhibitors provide a valuable point of reference. For instance, some N-benzylpiperidine derivatives have shown potent AChE inhibitory activity with IC50 values in the micromolar to nanomolar range.[3][8][12][15] For example, certain synthesized N-benzylpiperidine compounds displayed IC50 values as low as 0.73 µM and 0.83 µM.[3] Another study reported a derivative with an impressive IC50 of 5.7 nM.[15] These findings support the potential of the N-benzylpiperidine scaffold for potent AChE inhibition. The predicted binding affinity of BEP (-8.9 kcal/mol) falls within a reasonable range that would suggest potential for biological activity, warranting future synthesis and experimental validation.

Conclusion and Future Directions

This comparative docking study suggests that (R)-1-benzyl-2-ethynylpiperidine (BEP) is a promising candidate for development as an AChE inhibitor. Its predicted non-covalent binding affinity is comparable to that of Galantamine, and its binding mode shows similar key interactions to the highly potent inhibitor, Donepezil. Furthermore, the potential for covalent inhibition through its ethynyl group offers a promising avenue for achieving high potency and a long duration of action.

The next critical step is the synthesis and in vitro biological evaluation of BEP and related derivatives to determine their actual IC50 values against AChE. This experimental data will be crucial for validating the computational predictions and for guiding further structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of inhibitors.

Experimental Protocols and Visualizations

Detailed Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_noncovalent Non-Covalent Docking (AutoDock Vina) cluster_covalent Covalent Docking (Schrödinger CovDock) PDB Retrieve hAChE Structure (PDB: 4EY7) ProtPrep Protein Preparation Wizard (Remove water, add H, minimize) PDB->ProtPrep Grid Define Grid Box (around active site) ProtPrep->Grid Reaction Define Reaction (BEP alkyne + SER203 hydroxyl) ProtPrep->Reaction Ligands Ligand Preparation (Donepezil, Galantamine, BEP) Vina Run AutoDock Vina Ligands->Vina Ligands->Reaction Grid->Vina Analysis_NC Analyze Poses & Binding Affinities Vina->Analysis_NC CovDock Run CovDock Workflow Reaction->CovDock Analysis_C Analyze Covalent Complex CovDock->Analysis_C G cluster_cas Catalytic Active Site (CAS) cluster_pas Peripheral Anionic Site (PAS) Trp86 Trp86 Ser203 Ser203 His447 His447 Tyr341 Tyr341 Tyr124 Tyr124 Ligand This compound Ligand (BEP) Ligand->Trp86 π-π stacking Ligand->Ser203 Covalent Bond (potential) Ligand->Tyr341 Hydrophobic Ligand->Tyr124 Hydrophobic

Caption: Key interactions of BEP in the AChE active site.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available from: [Link]

  • Docking-based Design of Galantamine Derivatives with Dual-site Binding to Acetylcholinesterase. ResearchGate. Available from: [Link]

  • Docking model of donepezil in the active site of human AChE. ResearchGate. Available from: [Link]

  • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed Central (PMC). Available from: [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central (PMC). Available from: [Link]

  • Docking-based Design of Galantamine Derivatives with Dual-site Binding to Acetylcholinesterase. PubMed. Available from: [Link]

  • Docking-based Design and Synthesis of Galantamine-Camphane Hybrids as Inhibitors of Acetylcholinesterase. PubMed. Available from: [Link]

  • Docking‐based Design of Galantamine Derivatives with Dual‐site Binding to Acetylcholinesterase. Wiley Online Library. Available from: [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central (PMC). Available from: [Link]

  • Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity. Springer Nature. Available from: [Link]

  • 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. RCSB PDB. Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available from: [Link]

  • Metal based donepezil analogues designed to inhibit human acetylcholinesterase for Alzheimer's disease. PubMed Central (PMC). Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. ACS Publications. Available from: [Link]

  • Docking and scoring. Schrödinger. Available from: [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. Available from: [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed Central (PMC). Available from: [Link]

  • CovDock. Schrödinger. Available from: [Link]

  • Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease. PubMed. Available from: [Link]

  • AutoDock Vina Documentation. Read the Docs. Available from: [Link]

  • Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. National Institutes of Health (NIH). Available from: [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. Available from: [Link]

  • DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. Studia Universitatis. Available from: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available from: [Link]

  • Covalent Docking in Drug Discovery: Scope and Limitations. PubMed. Available from: [Link]

  • Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. National Institutes of Health (NIH). Available from: [Link]

  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube. Available from: [Link]

  • tutorial-DOCKING2010 how to use autodoc vina. Scribd. Available from: [Link]

  • Video Tutorial: Virtual Screening using Autodock Vina. YouTube. Available from: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed Central (PMC). Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 2-ethynylpiperidine. As a reactive heterocyclic compound used in complex chemical syntheses, particularly in pharmaceutical and materials science research, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety protocols.

Part 1: Hazard Assessment and Characterization

This compound, like many of its parent structures (piperidine and pyridine), presents a multi-faceted hazard profile. The presence of the piperidine ring, a cyclic aliphatic amine, and the reactive ethynyl (acetylenic) group dictates its chemical behavior and associated risks. It is crucial to understand that waste this compound is classified as hazardous waste and must be managed according to stringent state and federal regulations.[1][2]

Key hazards are derived from data on analogous compounds, as specific comprehensive toxicological data for this compound is not widely available.[3][4][5] Piperidine, for instance, is a highly flammable liquid and vapor that is toxic when it comes into contact with skin or is inhaled, and it can cause severe skin burns and eye damage. Pyridine-based wastes are typically disposed of via incineration.[1][2][6] The ethynyl group introduces reactivity hazards, particularly with certain metals and under specific conditions, though this is more pronounced with terminal acetylenes in different contexts.[7][8]

Hazard CategoryDescriptionPrimary ConcernsSupporting Sources
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.Fire, Explosion[6][9]
Toxicity Harmful if swallowed. Toxic in contact with skin or if inhaled. Can be absorbed through the skin.Acute illness, Organ damage (liver, kidneys, central nervous system)[10][11]
Corrosivity Causes severe skin burns and eye damage upon contact. Respiratory irritation may occur from inhaling vapors.Permanent tissue damage, Eye damage[12]
Environmental Harmful to aquatic life. The product should not be allowed to enter drains or the environment.Water contamination[13][14]

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, a rigorous safety-first approach must be adopted. All operations must be conducted within a properly functioning and certified laboratory chemical fume hood to control vapor inhalation.[6][10]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[15]

  • Hand Protection: Use chemical-impermeable gloves. Butyl rubber is often recommended for pyridine and similar compounds; always consult the glove manufacturer's compatibility chart.[10] Nitrile gloves are not typically recommended for extended contact.[10]

  • Body Protection: Wear a fully-buttoned, flame-retardant lab coat.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance from the work area.[10]

First-Aid Measures in Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes and seek medical attention.[3][15]

  • Eye Contact: Immediately flush eyes with plenty of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[15]

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound must be systematic to prevent accidental release and ensure the safety of all laboratory personnel. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][15]

Step 1: Segregation and Waste Collection Collect all waste containing this compound (pure substance, solutions, and contaminated materials) in a dedicated, compatible waste container.[10] Do not mix with incompatible chemicals, such as strong oxidizing agents, acids (especially nitric acid), or bases, to avoid violent reactions.[7][10]

Step 2: Proper Containerization The waste container must be:

  • Compatible: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[7]

  • Sealable and Airtight: The container must have a tightly fitting screw cap to prevent the escape of flammable and toxic vapors.[10][16]

  • Clean: The exterior of the container must be kept clean and free of contamination.[7]

Step 3: Accurate Labeling As soon as the first drop of waste is added, affix a completed hazardous waste label.[10][17] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • A list of all constituents and their approximate concentrations.

  • The relevant hazard pictograms (e.g., Flammable, Corrosive, Toxic).

  • The date the waste was first added to the container.

Step 4: Safe Interim Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[16] The storage location must be:

  • Cool, dry, and well-ventilated.[10]

  • Away from direct sunlight, heat, sparks, and open flames.[6][10]

  • Segregated from incompatible materials.[17]

  • Within secondary containment to catch any potential leaks.[17]

Step 5: Final Disposal Arrangement Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[3][18] The primary method for disposing of pyridine-based waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][3]

Disposal Protocol Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work Inside a Chemical Fume Hood Segregate Segregate Waste: Collect this compound Separately FumeHood->Segregate Containerize Use Compatible, Labeled, and Sealable Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS Incineration Professional Disposal (e.g., Incineration) ContactEHS->Incineration

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures for Spills

Accidental spills must be handled immediately and safely. The appropriate response depends on the size of the spill.

For Small Spills (manageable by trained lab personnel):

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Absorb: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow.[6][13] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Label & Dispose: Seal, label, and dispose of the spill cleanup waste through your EHS office.[10]

For Large Spills (beyond the control of lab personnel):

  • Evacuate: Immediately evacuate the laboratory, closing doors behind you.

  • Alert: Activate the nearest fire alarm and alert others.

  • Isolate: Prevent entry into the affected area.

  • Contact: Call your institution's emergency number and the EHS office from a safe location. Provide details about the chemical spilled and the location.[10] Do not attempt to clean up a large spill yourself.

Spill Response Decision Tree

SpillResponse cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response Start Spill of this compound Occurs CheckSize Is the spill large or unmanageable? Start->CheckSize Evacuate EVACUATE Immediately CheckSize->Evacuate Yes AlertPersonnel Alert Personnel in Area CheckSize->AlertPersonnel No Alert Alert Others & Activate Alarm Evacuate->Alert Absorb Absorb with Inert Material (e.g., Vermiculite) AlertPersonnel->Absorb CallEHS Call EHS/Emergency Services from a safe location Alert->CallEHS Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making flowchart for a this compound spill.

Part 5: Decontamination and Empty Container Disposal

Properly managing containers that once held this compound is a critical final step.

Decontamination of Lab Equipment: Any non-disposable equipment that comes into contact with the chemical must be thoroughly decontaminated. This typically involves rinsing with a suitable solvent (such as ethanol or isopropanol) in a fume hood. The rinseate from this process must be collected and disposed of as hazardous waste.

Disposal of Empty Containers: Empty containers are still considered hazardous waste until properly rinsed.

  • Triple Rinse: The container must be rinsed three times with a suitable solvent.[17]

  • Collect Rinseate: The first rinse must be collected and disposed of as hazardous waste, as it will contain significant chemical residue.[17] Subsequent rinses may also require collection depending on local regulations.

  • Final Disposal: After triple rinsing and air-drying, the container can often be disposed of in the regular trash or recycling, but only after defacing the label to prevent misuse. Always confirm this final step with your institution's EHS guidelines.[19]

References

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Laboratory Personnel. Benchchem.

  • Standard Operating Procedure for Pyridine. Washington State University.

  • Piperidine Safety Data Sheet. Sigma-Aldrich.

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.

  • Piperine Safety Data Sheet. Fisher Scientific.

  • Pyridine Safety Data Sheet. Carl ROTH.

  • 1-Boc-4-ethynylpiperidine Safety Data Sheet. Combi-Blocks, Inc.

  • 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate Safety Data Sheet. Fisher Scientific.

  • 1-Boc-4-ethynylpiperidine Safety Data Sheet. ECHEMI.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • 4-ethynylpiperidine hydrochloride Material Safety Data Sheet. Capot Chemical Co., Ltd.

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Guidelines for the Management of Waste Acetylene Cylinders. European Industrial Gases Association (EIGA).

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative. MDPI.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • (2S)-2-ethynylpiperidine-1-carboxylic acid Compound Summary. PubChem, National Center for Biotechnology Information.

  • 1-Ethyl Piperidine Hazard Summary. New Jersey Department of Health.

  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI).

  • Procedure for Waste Disposal. Linlab, Stanford University.

  • Hazardous Waste Manual. University of Oklahoma Health Sciences Center (OUHSC).

  • Environmental persistence, bioaccumulation, and hazards of chemicals in e-cigarette e-liquids. National Center for Biotechnology Information (NCBI).

  • This compound Information. ChemicalBook.

  • Reviews of the Environmental Effects of Pollutants: II - Benzidine. U.S. Environmental Protection Agency (EPA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethynylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) for handling 2-Ethynylpiperidine. As drug development professionals, our primary directive is to innovate without compromising safety. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence that builds a culture of safety and trust within your laboratory.

The piperidine scaffold is a cornerstone in medicinal chemistry, yet its derivatives demand respect. This compound, with its reactive terminal alkyne, presents a unique hazard profile that necessitates a multi-layered approach to personal protection. This guide is structured to provide immediate, actionable intelligence for researchers working with this compound.

Understanding the Hazard Landscape

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be developed by analyzing its structural components: the piperidine ring and the ethynyl group. The Safety Data Sheet (SDS) for the parent compound, piperidine, reveals significant hazards, including high flammability, acute toxicity (oral, dermal, and inhalation), and the capacity to cause severe skin burns and eye damage. Derivatives like 1-Boc-4-ethynylpiperidine are noted as potentially harmful if inhaled, swallowed, or in contact with skin.[1] Therefore, a conservative approach that assumes high toxicity and reactivity is scientifically prudent.

Hazard CategoryAssociated Risks and RationalePrimary Exposure Routes
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or absorbed through the skin. The piperidine moiety is known for its toxicity.Inhalation, Dermal, Ingestion
Skin Corrosion/Irritation Piperidine itself is known to cause severe skin burns. Assume this compound is, at a minimum, a significant skin irritant.Dermal
Serious Eye Damage Direct contact with splashes or aerosols can cause severe and potentially irreversible eye damage.Ocular
Flammability Piperidine is a highly flammable liquid. While the properties of this compound may differ, flammability potential must be assumed.Inhalation (vapors)
Respiratory Irritation Vapors or aerosols may cause irritation to the respiratory tract.[2]Inhalation

The Core Directive: A Multi-Layered PPE Strategy

Effective protection from chemical hazards is not achieved by a single piece of equipment but by an integrated system of controls. Engineering controls, such as fume hoods, are the primary line of defense.[3] PPE serves as the critical final barrier between the researcher and the chemical. The following sections detail the minimum required PPE and provide a tiered approach for escalating protection based on the experimental context.

Foundational PPE: The Non-Negotiable Barrier

For any procedure involving this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] When there is a risk of splashing, a face shield must be worn in conjunction with goggles.[5][6] Standard safety glasses are insufficient.

  • Hand Protection (Double Gloving): Double gloving is required for handling this compound.[7][8][9] The inner glove should be a thin nitrile glove, with the cuff tucked under the sleeve of the lab coat or gown. The outer glove should be a chemical-resistant glove (e.g., thicker nitrile or neoprene) with the cuff pulled over the sleeve. Gloves must be inspected for tears or punctures before each use and changed immediately if contamination is suspected, or at regular intervals (e.g., every 30-60 minutes).[7][8]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable, polyethylene-coated gown that is resistant to chemical permeation should be worn over standard lab attire.[7][8]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory. Disposable shoe covers should be used when working with larger quantities or in designated hazardous drug handling areas.[9]

Operational Protocols: Matching PPE to Experimental Risk

The selection of PPE must be dynamic and directly correlated with the risk of exposure. The following table and workflow diagram provide a framework for scaling your protective measures.

Risk LevelTypical OperationsRequired PPE Ensemble
Level 1: Low Risk Handling of dilute solutions (<1mM), analytical sample preparation, weighing small, non-dusty quantities in a vented balance enclosure.Foundational PPE: Chemical Goggles, Double Nitrile Gloves, Flame-Resistant Lab Coat.
Level 2: Moderate Risk Standard benchtop synthesis, extractions, chromatography, handling of neat liquid in milligram to gram quantities within a certified chemical fume hood.Enhanced PPE: Chemical Goggles AND Face Shield, Double Gloves (Nitrile inner, chemical-resistant outer), Chemical-Resistant Gown (polyethylene-coated), Shoe Covers.[7][8]
Level 3: High Risk Handling large quantities (>10g), procedures with a high potential for aerosol or vapor generation (e.g., rotary evaporation, sonication), handling of fine powders outside of an enclosure, or responding to a spill.Maximum Protection: Full-face Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges OR a Powered Air-Purifying Respirator (PAPR), Double Gloves (Nitrile inner, chemical-resistant outer), Impermeable Coveralls ("bunny suit"), Chemical-Resistant Boots.[9][10]
PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level start Start: Identify Task (e.g., Weighing, Synthesis, Spill) q1 High potential for aerosol/vapor generation? start->q1 q2 Handling neat solid/liquid or large quantities? q1->q2 No level3 Level 3: Maximum Protection (PAPR/APR, Coveralls, etc.) q1->level3 Yes q3 Handling dilute solutions with low splash risk? q2->q3 No level2 Level 2: Enhanced PPE (Face Shield, Gown, etc.) q2->level2 Yes q3->level2 No (Re-evaluate task) level1 Level 1: Foundational PPE (Goggles, Lab Coat, etc.) q3->level1 Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency Protocols: Preparedness and Response

Exposure Response

Immediate and correct first aid is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Always provide the Safety Data Sheet (or a similar hazard summary) to emergency medical personnel.[1]

Spill Response Protocol

Spill_Response start Spill Detected alert Alert personnel Evacuate area if large spill start->alert ppe Don appropriate PPE (Level 3 for large spills) alert->ppe contain Contain the spill (Use absorbent pads/dikes) ppe->contain absorb Absorb the material (Use vermiculite or sand) contain->absorb collect Collect contaminated material into a labeled, sealed container absorb->collect decontaminate Decontaminate the area (Follow lab-specific procedure) collect->decontaminate dispose Dispose of waste as hazardous chemical waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Step-by-step spill response workflow for this compound.

Decontamination and Disposal

Safe disposal is the final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.

PPE Removal (Doffing)

The sequence of removing PPE is critical to prevent cross-contamination.

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate solvent (e.g., isopropanol) in a fume hood.

  • Remove Shoe Covers: Remove while seated, if possible, turning them inside out.

  • Remove Outer Gloves: Peel off the first pair of gloves, ensuring you do not touch the outside of the glove with your bare skin.

  • Remove Gown/Coverall and Inner Gloves: Remove your gown or coveralls by rolling them down and away from your body. As you do this, peel off the inner pair of gloves simultaneously, trapping the gown within the final glove as it is turned inside out.

  • Remove Face/Eye Protection: Remove your face shield and goggles from the back.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12]

Waste Disposal Workflow

All disposable PPE, contaminated labware (e.g., pipette tips, chromatography columns), and spill cleanup materials must be disposed of as hazardous waste.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Containers cluster_final Final Disposal ppe Contaminated PPE (Gloves, Gown, etc.) solid_waste Labeled Hazardous Solid Waste Container ppe->solid_waste sharps Contaminated Sharps (Needles, Glassware) sharps_waste Puncture-Proof Hazardous Sharps Container sharps->sharps_waste liquid Excess Chemical & Contaminated Solvents liquid_waste Labeled Hazardous Liquid Waste Container liquid->liquid_waste pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_waste->pickup sharps_waste->pickup liquid_waste->pickup

Caption: Waste stream management for this compound.

Empty chemical containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[13] Subsequent rinses may be collected as well, depending on local regulations.

By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This guide serves as a living document; always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemoSafety. (n.d.). What PPE is required to be worn during chemotherapy compounding? Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of 4-ethynylpiperidine hydrochloride.
  • U.S. Environmental Protection Agency (EPA). (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Standard Safe Operating Procedures | Substance Use. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
  • MDPI. (2023). Immunomodulatory Effects of a New Ethynylpiperidine Derivative. International Journal of Molecular Sciences. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Ethyl Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-ethynylpiperidine-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Definitions of Current Exposure Guidance Levels. Retrieved from [Link]

  • Linlab, Stanford University. (2017). Linlab procedure for Waste Disposal. Retrieved from a representative university lab waste disposal protocol.
  • University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual - Hazardous Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynylpiperidine
Reactant of Route 2
2-Ethynylpiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.